molecular formula C15H26O B1196015 Carotol CAS No. 465-28-1

Carotol

货号: B1196015
CAS 编号: 465-28-1
分子量: 222.37 g/mol
InChI 键: XZYQCFABZDVOPN-ILXRZTDVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carotol is a sesquiterpene alcohol and a primary component of carrot seed essential oil (Daucus carota), where it can constitute over 40% of the oil . First isolated in 1925, it is a natural product belonging to the daucane structural class . In research, this compound is of significant interest due to its demonstrated biological activities. Studies have shown it exhibits promising cytotoxic effects against a range of human carcinoma cell lines, including those from the liver (HepG-2), colon (HCT-116), breast (MCF-7), and lung (A-549) . Its bioactivity extends to allelopathic interactions, where it has expressed antifungal, herbicidal, and insecticidal properties . Notably, this compound has shown high repellent and biting-deterrent activity against mosquitoes such as Aedes aegypti and Anopheles quadrimaculatus, with efficacy comparable to standard repellents in laboratory assays . The compound is thought to be biosynthesized in carrot seeds through a direct cyclization of farnesyl pyrophosphate during the vegetation period . Recent investigations into its mechanism of action suggest that its anticancer activity may be linked to the inhibition of human NADPH oxidase, with molecular docking studies indicating strong binding affinities and stable interactions with the enzyme . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R,3aS,8aR)-6,8a-dimethyl-3-propan-2-yl-1,2,3,4,5,8-hexahydroazulen-3a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)13-7-9-14(4)8-5-12(3)6-10-15(13,14)16/h5,11,13,16H,6-10H2,1-4H3/t13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYQCFABZDVOPN-ILXRZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2(CC1)O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]2(CC[C@@H]([C@]2(CC1)O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318114
Record name (+)-Carotol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-28-1
Record name (+)-Carotol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carotol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Carotol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name carotol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAROTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT5C9M36DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Carotol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Carotol, a sesquiterpenoid alcohol and the primary component of carrot seed oil. This document collates critical data on its physicochemical characteristics, spectroscopic profile, and known chemical reactivity, presented in a format tailored for research and development applications.

Chemical and Physical Properties

This compound, first isolated in 1925, is a bicyclic sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1] It is the major constituent of the essential oil of carrot seeds (Daucus carota), comprising up to 40-52% of the oil.[1][2][3] The molecule possesses a distinctive earthy and pleasant aroma.[4]

Identification and Nomenclature
IdentifierValue
IUPAC Name (3R,3aS,8aR)-6,8a-Dimethyl-3-(propan-2-yl)-2,3,4,5,8,8a-hexahydroazulen-3a(1H)-ol[5][6]
CAS Number 465-28-1[4][5][6]
Molecular Formula C₁₅H₂₆O[4][6]
Molecular Weight 222.37 g/mol [6]
Synonyms (+)-Carotol, Dauc-8-en-5β-ol
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueConditions
Appearance Colorless to pale yellow liquid[4]Ambient
Melting Point 25 °C
Boiling Point 295-296 °C@ 760 mm Hg[7]
126 °C@ 2.5 mm Hg[2]
109 °C@ 1.50 mm Hg[7]
Density 0.9624 g/cm³@ 20 °C[2]
0.9646 g/cm³@ 15 °C[7]
Refractive Index 1.4964@ 20 °C[2]
1.4912@ 15 °C[7]
Optical Rotation +30.4°@ 20 °C[2]
Solubility Soluble in organic solvents (e.g., alcohol, acetone, benzene, dichloromethane); Insoluble in water.[2][4][7]
Vapor Pressure 0.000150 mmHg@ 25 °C (estimated)[7]
Flash Point 126.11 °C(Closed Cup)[7]
logP (o/w) 3.6 - 4.65(Estimated)[1][7]

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound are presented below.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
0.85 (d, J=6.4 Hz, 3H)C14-H₃
0.99 (s, 3H)C11-H₃
1.05 (d, J=6.6 Hz, 3H)C15-H₃
1.32 (s, 3H)C12-H₃
2.13-2.18 (m, 1H)C13-H

Data sourced from[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 222. The fragmentation pattern is characteristic of sesquiterpenoid alcohols and can be used for its identification in complex mixtures like essential oils.

A representative mass spectrum for this compound can be found in the NIST WebBook.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Assignment
3306O-H stretch (alcohol)
2952, 2933, 2869C-H stretch (alkane)
823=C-H bend (alkene)

Data sourced from[2]

Chemical Reactivity and Derivatives

This compound, as a tertiary alcohol and containing a double bond, can undergo various chemical transformations. Several derivatives of this compound have been synthesized and characterized.[3][7][9] These reactions can be used for the development of novel compounds with potential biological activities.

Experimental Protocols

Isolation of this compound from Carrot Seed Oil

The following is a general protocol for the isolation of this compound from carrot seeds.

G start Crushed Carrot Seeds hydrodistillation Hydrodistillation (e.g., Clevenger apparatus, 10-15 h) start->hydrodistillation oil_collection Collection of Essential Oil hydrodistillation->oil_collection drying Drying over Anhydrous Na₂SO₄ oil_collection->drying chromatography Column Chromatography (Silica Gel) drying->chromatography elution Elution with Solvent Gradient (e.g., Petroleum Ether : Dichloromethane) chromatography->elution fraction_collection Fraction Collection elution->fraction_collection analysis Analysis of Fractions (TLC, GC-MS) fraction_collection->analysis This compound Pure this compound analysis->this compound

Experimental workflow for the isolation of this compound.

Methodology:

  • Extraction of Essential Oil: The essential oil is extracted from crushed carrot seeds via hydrodistillation using a Clevenger or Dean-Stark apparatus for approximately 10-15 hours.[2][7] The collected oil is then dried over anhydrous sodium sulfate.[2]

  • Column Chromatography: The crude essential oil is subjected to column chromatography over silica (B1680970) gel.[2]

  • Elution and Fractionation: The column is eluted with a solvent gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of a more polar solvent like dichloromethane.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Isolation of this compound: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a typical protocol for the GC-MS analysis of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010 plus).[7]

Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

GC Conditions:

  • Injector Temperature: 250-280 °C

  • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramped to 180 °C at a rate of 3 °C/min, and finally to 280 °C at 10 °C/min.[7]

  • Carrier Gas: Helium

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.[7]

  • Interface Temperature: 250-260 °C[7]

  • Scan Range: m/z 40-600[7]

Biosynthesis of this compound

This compound is biosynthesized in carrot seeds from farnesyl pyrophosphate (FPP).[1] The proposed pathway involves a direct and unconventional cyclization of FPP to form the carotane backbone.[1]

G fpp Farnesyl Pyrophosphate (FPP) cyclization Direct Cyclization fpp->cyclization carbocation Carotane Carbocation Intermediate cyclization->carbocation rearrangement Hydride Shift & Deprotonation carbocation->rearrangement diene Carotane Diene rearrangement->diene hydration Stereospecific Hydration diene->hydration This compound This compound hydration->this compound

Proposed biosynthetic pathway of this compound from FPP.

Biological Activity and Potential Applications

This compound has been reported to exhibit a range of biological activities, including antifungal, herbicidal, and insecticidal properties, suggesting its potential role in allelopathic interactions.[1][10] Recent studies have also explored its cytotoxic effects against various cancer cell lines, with molecular docking studies suggesting NADPH oxidase inhibition as a possible mechanism of its anticancer activity.[11]

Signaling Pathways

Currently, there is limited information available in the public domain detailing specific signaling pathways in which this compound is directly involved. Further research is required to elucidate the molecular mechanisms underlying its observed biological activities.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of this compound for the scientific community. The detailed physicochemical data, spectroscopic information, and experimental protocols are intended to support further research into the potential applications of this important natural product in drug development and other fields. The provided methodologies for isolation and analysis can serve as a foundation for researchers seeking to work with this compound and its derivatives. Future investigations into its molecular mechanisms of action are warranted to fully explore its therapeutic potential.

References

The Structural and Stereochemical Elucidation of Carotol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotol, a sesquiterpene alcohol first isolated in 1925 by Asahina and Tsukamoto, is the primary constituent of carrot seed oil (Daucus carota L.).[1][2] Its unique bicyclo[5.3.0]decane, or daucane, skeleton presented a significant challenge to early chemists in its structural elucidation. This technical guide provides an in-depth overview of the methodologies and logical progression that led to the complete determination of this compound's structure and absolute stereochemistry, ((3R,3aS,8aR)-6,8a-Dimethyl-3-(propan-2-yl)-2,3,4,5,8,8a-hexahydroazulen-3a(1H)-ol).[2] We will detail the key experimental protocols, from classical chemical degradation to modern spectroscopic techniques, and present the quantitative data that underpins our current understanding of this biologically active natural product. Furthermore, this guide will touch upon its biosynthesis, chemical synthesis, and known biological activities, including its potential as an antifungal, herbicidal, and anticancer agent.

Introduction

This compound (C₁₅H₂₆O) is a fascinating sesquiterpenoid that constitutes up to 40% of carrot seed essential oil.[2] Its structure, featuring a fused five- and seven-membered ring system, is biosynthetically derived from farnesyl pyrophosphate (FPP) through an unconventional direct cyclization, a pathway supported by the work of M. Soucek and coworkers.[1][3] The elucidation of its complex three-dimensional architecture has been a journey spanning decades, relying on a combination of chemical and physical methods. This guide aims to provide a comprehensive resource for researchers interested in the historical and modern techniques of natural product structure determination, using this compound as a case study.

Isolation and Purification

The primary source of this compound is the essential oil of carrot seeds. The typical workflow for its isolation involves initial extraction of the essential oil followed by chromatographic purification.

Experimental Protocol: Isolation of this compound from Carrot Seeds

1. Extraction of Essential Oil by Hydrodistillation:

  • Apparatus: Dean-Stark apparatus.

  • Procedure:

    • Crush 500 g of Daucus carota seeds and soak them in 7.5 L of distilled water overnight in a 10 L round-bottom flask.

    • Reflux the mixture for 15 hours using a Dean-Stark apparatus to collect the essential oil.

    • Separate the essential oil layer.[4]

2. Chromatographic Purification:

  • Method: Column chromatography.

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of petroleum ether and dichloromethane (B109758).

  • Procedure:

    • Load the crude essential oil onto a silica gel column.

    • Elute the column with solvents of increasing polarity. This compound is typically collected as a fraction using a 20% dichloromethane in petroleum ether mixture.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing pure this compound.[4]

G cluster_extraction Extraction cluster_purification Purification carrot_seeds Carrot Seeds (Daucus carota) hydrodistillation Hydrodistillation carrot_seeds->hydrodistillation essential_oil Carrot Seed Essential Oil hydrodistillation->essential_oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography This compound Pure this compound column_chromatography->this compound

Structure Elucidation: A Historical and Modern Perspective

The determination of this compound's structure involved a combination of classical chemical degradation studies and modern spectroscopic analysis.

Chemical Degradation and Derivatization
  • Dehydrogenation: To reveal the fundamental carbocyclic framework.

  • Oxidative Cleavage: Using reagents like ozone or potassium permanganate (B83412) to break double bonds and form smaller, identifiable fragments.

  • Functional Group Modification: Reactions targeting the hydroxyl group and the double bond to understand their chemical environment.

More recent studies have employed chemical transformations to create derivatives for structure-activity relationship studies.

Experimental Protocol: Synthesis of Daucol from this compound

  • Reagents: Perbenzoic acid in chloroform.

  • Procedure:

    • Dissolve 1.5 g of this compound in 10 mL of chloroform.

    • Add an excess of perbenzoic acid solution in chloroform.

    • Allow the reaction to proceed at room temperature for 24 hours, monitoring completion by TLC. This reaction sequence leads to the formation of daucol, an epoxide derivative.[4]

Spectroscopic Analysis

Modern spectroscopic techniques have been instrumental in confirming the structure of this compound and providing detailed information about its stereochemistry.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton framework of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)
145.8-
236.2-
3122.35.2 (s)
4138.9-
529.18-
632.56-
769.60-
863.72-
921.10-
1025.00-
1117.42-
1222.781.70 (s)
1334.61.83 (m)
1421.31.04 (d, J = 6.12)
1521.31.01 (d, J = 6.12)

Data compiled from Chahal, K.K. et al. (2016).[4]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

  • Instrument: Shimadzu QP2010 plus with an RTX-5 MS capillary column.

  • Oven Program: Initial temperature of 50°C for 2 min, ramped to 180°C at 3°C/min, then to 280°C at 10°C/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-600 m/z.[4]

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns resulting from the loss of water, the isopropyl group, and other fragments, which helps in confirming its structure.

Stereochemistry Elucidation

The determination of the absolute stereochemistry of this compound's three chiral centers was the final and most challenging aspect of its structure elucidation.

Biosynthetic Considerations

The work of Soucek on the biosynthesis of this compound from farnesyl pyrophosphate provided initial stereochemical insights.[3] The proposed cyclization mechanism, involving a series of concerted and stereospecific steps, suggested a particular relative and absolute stereochemistry.[2]

G FPP Farnesyl Pyrophosphate (FPP) cyclization Direct Cyclization (Stereospecific) FPP->cyclization carbocation Carbocation Intermediate cyclization->carbocation hydride_shift 1,3-Hydride Shift carbocation->hydride_shift hydration Stereospecific Hydration hydride_shift->hydration This compound This compound ((3R,3aS,8aR)-configuration) hydration->this compound

Chiroptical Methods

While specific historical data for this compound is scarce in recent literature, chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are standard techniques for determining the absolute configuration of chiral molecules.[5][6][7] These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. By comparing the experimental spectra with those of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute stereochemistry can be determined.

Total Synthesis

The unambiguous proof of a natural product's structure and stereochemistry is often achieved through its total synthesis. The synthesis of this compound has been a subject of research, with various strategies developed to construct the daucane skeleton.[8] A stereocontrolled total synthesis starting from a chiral precursor of known absolute configuration would definitively confirm the (3R,3aS,8aR) stereochemistry of natural this compound.

Biological Activity and Potential Applications

This compound has been shown to possess a range of biological activities, making it a molecule of interest for drug development.

  • Antifungal Activity: this compound exhibits significant antifungal properties against various phytopathogenic fungi.

  • Herbicidal and Insecticidal Activity: It has been reported to have herbicidal and insecticidal effects.[2]

  • Anticancer Potential: Recent studies have shown that this compound exhibits cytotoxic activity against several human cancer cell lines, including liver, colon, breast, and lung carcinomas.

While the precise mechanisms of action are still under investigation, molecular docking studies suggest that the anticancer effects of this compound may be mediated through the inhibition of human NADPH oxidase.

G This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibition ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Cancer_Cell Cancer Cell Proliferation and Survival ROS->Cancer_Cell Promotion

Conclusion

The elucidation of the structure and stereochemistry of this compound is a testament to the power of a combination of classical and modern analytical techniques. From its initial isolation and characterization through chemical means to the detailed insights provided by NMR and MS, and the stereochemical understanding gained from biosynthetic studies and chiroptical principles, the story of this compound serves as an excellent case study in natural product chemistry. Its interesting biological activities, particularly its anticancer potential, ensure that this compound will remain a subject of scientific inquiry for years to come, with ongoing research focused on elucidating its mechanisms of action and exploring its therapeutic applications.

References

The Enigmatic Pathway of Carotol Biosynthesis in Daucus carota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of carotol, a prominent sesquiterpenoid alcohol found in carrot (Daucus carota), particularly concentrated in the seed essential oil. While the complete enzymatic pathway remains an active area of research, this document synthesizes the proposed steps, precursor pathways, and the experimental approaches required for its full elucidation.

Precursor Biosynthesis: The Foundation of Terpenoids

All terpenoids, including this compound, originate from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways contribute to the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. For the biosynthesis of sesquiterpenes like this compound, the MVA pathway is the primary source of FPP.

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15), the direct precursor for all sesquiterpenoids.

Precursor_Biosynthesis cluster_mva MVA Pathway (Cytosol) cluster_mep MEP Pathway (Plastid) acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp mva_ipp IPP mvpp->mva_ipp dmpp DMAPP mva_ipp->dmpp Isomerase gpp GPP (C10) mva_ipp->gpp GPPS fpp FPP (C15) mva_ipp->fpp FPPS pyruvate Pyruvate dxp DXP pyruvate->dxp g3p Glyceraldehyde-3-P g3p->dxp mep MEP dxp->mep cdp_me CDP-ME mep->cdp_me cdp_mep CDP-MEP cdp_me->cdp_mep mecpp MEcPP cdp_mep->mecpp hmbpp HMBPP mecpp->hmbpp mep_ipp IPP / DMAPP hmbpp->mep_ipp mep_ipp->dmpp Isomerase dmpp->gpp GPPS gpp->fpp FPPS

Figure 1: Precursor biosynthesis pathways (MVA and MEP) leading to Farnesyl Pyrophosphate (FPP).

Proposed Biosynthesis Pathway of this compound

The conversion of FPP to this compound is a two-step process involving a cyclization reaction followed by a hydroxylation event.

  • Cyclization: The linear FPP molecule is first cyclized to form the characteristic bicyclic carotane scaffold. This reaction is catalyzed by a specific terpene synthase (TPS), tentatively named this compound synthase. While Daucus carota possesses a large family of TPS genes, the specific gene encoding this compound synthase has not yet been identified and functionally characterized. The proposed mechanism involves a direct cyclization of FPP.

  • Hydroxylation: Following the formation of the carotane hydrocarbon backbone, a hydroxyl group is introduced to yield the final product, this compound. This step is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), a common class of enzymes involved in the functionalization of terpene skeletons.

Carotol_Biosynthesis fpp Farnesyl Pyrophosphate (FPP) carotane Carotane Scaffold fpp->carotane Cyclization This compound This compound carotane->this compound Hydroxylation enzyme1 This compound Synthase (putative Terpene Synthase) enzyme1->fpp enzyme2 Hydroxylase (putative CYP450) enzyme2->carotane

Figure 2: Proposed two-step biosynthesis pathway of this compound from FPP.

Quantitative Data

This compound is a dominant component of carrot seed essential oil, though its concentration can vary depending on the cultivar, geographic origin, and extraction method.

Plant MaterialCultivar/OriginThis compound Content (% of Essential Oil)Reference
Carrot SeedsTurkey66.78%[1]
Wild Carrot SeedsMorocco48.43%[2]
Carrot Seed Edible OilTurkey30.55%[1]

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthesis pathway requires the identification and functional analysis of the involved enzymes. The following section outlines the generalized experimental protocols that would be employed in this research.

Experimental_Workflow start Start: Carrot Tissue (e.g., Seeds) rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr_amplification PCR Amplification of Candidate TPS Genes cdna_synthesis->pcr_amplification cloning Cloning into Expression Vector pcr_amplification->cloning transformation Transformation into E. coli cloning->transformation expression Heterologous Protein Expression & Induction transformation->expression purification Protein Purification (e.g., Ni-NTA) expression->purification enzyme_assay In Vitro Enzyme Assay with FPP purification->enzyme_assay gcms_analysis GC-MS Analysis of Reaction Products enzyme_assay->gcms_analysis end End: Identification of This compound Synthase gcms_analysis->end

Figure 3: Experimental workflow for the identification and characterization of a this compound synthase.
Identification of Candidate Terpene Synthase Genes

  • RNA Extraction and cDNA Synthesis: Total RNA would be extracted from Daucus carota seeds, the tissue with high this compound accumulation. The RNA is then reverse-transcribed to generate a cDNA library.

  • Homology-Based PCR: Degenerate primers, designed based on conserved motifs (e.g., DDxxD, NSE/DTE) found in known plant sesquiterpene synthases, would be used to amplify candidate TPS gene fragments from the cDNA.

  • Transcriptome Mining: Alternatively, existing Daucus carota transcriptome databases can be mined for sequences with high homology to known sesquiterpene synthases.

Heterologous Expression and Purification of Candidate TPS

This protocol is a generalized procedure for expressing a candidate plant TPS in a bacterial host.

  • Cloning: The full-length coding sequence of a candidate TPS gene is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.[3]

  • Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The His-tagged protein is purified from the cleared lysate using nickel-affinity chromatography (Ni-NTA). The purified protein is then desalted and concentrated.[3][4]

In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

This protocol describes a typical assay to determine the function of a purified candidate TPS.

  • Reaction Mixture: The standard assay mixture (e.g., 100 µL final volume) contains assay buffer (e.g., 25 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT), a divalent cation cofactor (10 mM MgCl₂), and the purified recombinant enzyme (e.g., 1-5 µg).[5]

  • Substrate Addition: The reaction is initiated by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration in the low micromolar range (e.g., 10-50 µM).

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 1-2 hours).

  • Product Extraction: The reaction is stopped, and the terpene products are extracted by overlaying the aqueous reaction with an organic solvent (e.g., n-hexane or pentane) followed by vigorous vortexing. The organic layer containing the products is separated from the aqueous phase.[5]

GC-MS Analysis of Reaction Products
  • Sample Preparation: The organic extract from the enzyme assay is concentrated under a gentle stream of nitrogen.

  • Instrumentation: The sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).

  • GC Program: A typical temperature program would be: initial temperature of 60°C for 3 minutes, followed by a ramp of 5-10°C per minute to a final temperature of 250°C, held for 10 minutes.[3]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range of, for example, 40-400.

  • Identification: The mass spectrum of the product peak is compared with spectral libraries (e.g., NIST, Wiley) and, if available, with an authentic this compound standard to confirm its identity.

Conclusion and Future Perspectives

The biosynthesis of this compound in Daucus carota represents an intriguing yet incompletely understood metabolic pathway. While the precursor FPP is known, the specific enzymes responsible for the cyclization and subsequent hydroxylation to form this compound remain to be definitively identified. The large terpene synthase gene family in carrot undoubtedly holds the key to the first committed step. Future research, employing the experimental strategies outlined in this guide—combining molecular biology, heterologous expression, and detailed analytical chemistry—will be crucial to isolate the "this compound synthase" and the associated hydroxylase. Elucidating this pathway will not only advance our fundamental understanding of plant secondary metabolism but could also open avenues for the metabolic engineering of this compound production for applications in the fragrance, pharmaceutical, and agricultural industries.

References

The Sesquiterpenoid Carotol: A Comprehensive Technical Guide to its Natural Sources and Distribution in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotol, a bicyclic sesquiterpenoid alcohol, is a significant secondary metabolite found predominantly within the plant kingdom. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and distribution of this compound in plants. Quantitative data on this compound concentration across various species are summarized, and detailed experimental protocols for its extraction, isolation, and characterization are provided. Furthermore, this guide presents diagrams illustrating the biosynthetic pathway of this compound and a general workflow for its analysis from plant matrices, designed to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Sources and Distribution of this compound

This compound is primarily associated with plants belonging to the Apiaceae family, also known as the Umbelliferae family.[1][2] The most prominent and well-documented natural source of this compound is the essential oil derived from the seeds of the carrot plant, Daucus carota L.[3][4] In fact, this compound was first isolated from this source in 1925.[3][4] It is considered one of the principal constituents of carrot seed oil, with its concentration varying significantly based on the subspecies (wild or cultivated), geographical origin, and developmental stage of the plant.[3][5]

While Daucus carota is the most significant source, other members of the Apiaceae family are also known to produce a variety of terpenoids, and the presence of this compound in other related species is an area of ongoing research.[1] The distribution of this compound within the plant is not uniform; it is most concentrated in the seeds, where it is thought to be formed during the vegetation period.[3]

Quantitative Distribution of this compound

The concentration of this compound in the essential oil of Daucus carota seeds exhibits considerable variation. This variability can be attributed to genetic factors (cultivar), environmental conditions (abiotic and biotic stresses), and harvesting time.[1][6][7][8][9] The following table summarizes the reported quantitative data for this compound content in the essential oil of Daucus carota from different studies.

Plant SpeciesSubspecies/CultivarPlant PartGeographic OriginThis compound Content (% of Essential Oil)Reference
Daucus carota L.Not SpecifiedSeedsNot Specified~40%[3]
Daucus carota L.CultivatedSeedsTurkey (Konya)66.78%[10][11]
Daucus carota L.WildSeedsMorocco48.43%[12]
Daucus carota L.CultivatedSeedsSerbia22.0%[13]
Daucus carota L.WildUmbelsPortugal6.2%[14]
Daucus carota L.CommercialSeedsMorocco19-33%[15]
Daucus carota L.CommercialSeedsFrance19-33%[15]
Daucus carota L.WildSeedsPoland19-33%[15]

Biosynthesis of this compound

This compound, being a sesquiterpenoid (C15), is synthesized via the isoprenoid pathway. The biosynthesis of its precursor, farnesyl pyrophosphate (FPP), occurs through the mevalonate (B85504) pathway in the cytoplasm. The direct cyclization of FPP is the proposed and energetically favored mechanism for the formation of the carotane backbone of this compound.[3] This cyclization is an unconventional reaction for typical sesquiterpene chemistry.[3] The final step in the biosynthesis is a stereospecific hydration of the carbocation intermediate to introduce the hydroxyl group, leading to the formation of this compound.[3]

The key enzyme responsible for the initial committed step in the biosynthesis of many terpenoids, including carotenoids, is phytoene (B131915) synthase (PSY).[16][17][18][19] While this compound is not a carotenoid, the regulation of the upstream isoprenoid pathway that produces its FPP precursor is crucial. In carrot, two phytoene synthase paralog genes, DcPSY1 and DcPSY2, have been identified and are differentially expressed, with DcPSY2 expression being induced by salt stress and abscisic acid (ABA).[20]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Carotol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation1 Trans Carbocation Intermediate FPP->Carbocation1 Cyclization Carbocation2 5/7-membered Ring Carbocation Carbocation1->Carbocation2 Further Cyclization This compound This compound Carbocation2->this compound Stereospecific Hydration

Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

The extraction, isolation, and analysis of this compound from plant material, primarily carrot seeds, involve a series of well-established phytochemical techniques.

Extraction of Carrot Seed Essential Oil

A common method for the extraction of essential oils from carrot seeds is hydrodistillation.[21][22]

Protocol: Hydrodistillation using a Clevenger-type apparatus

  • Sample Preparation: Dried carrot seeds are finely powdered to increase the surface area for efficient extraction.

  • Hydrodistillation: The powdered seeds are placed in a round-bottom flask with a sufficient amount of distilled water. The flask is then connected to a Clevenger-type apparatus.

  • Heating: The flask is heated to boiling. The resulting steam carries the volatile essential oil components.

  • Condensation: The steam and essential oil vapor mixture passes into a condenser, where it is cooled and condenses back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in the separator of the Clevenger apparatus. Due to their different densities and immiscibility, the essential oil forms a layer on top of the water.

  • Collection and Drying: The upper layer of essential oil is carefully collected. Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.[23]

Isolation of this compound

Pure this compound can be isolated from the essential oil using chromatographic techniques.

Protocol: Column Chromatography

  • Stationary Phase Preparation: A glass column is packed with silica (B1680970) gel, which serves as the stationary phase.

  • Sample Loading: The carrot seed essential oil is dissolved in a small amount of a non-polar solvent (e.g., petroleum ether) and loaded onto the top of the silica gel column.

  • Elution: A series of solvents with increasing polarity (a solvent gradient) is passed through the column. This is known as gradient elution. A typical elution might start with 100% petroleum ether, followed by increasing concentrations of a more polar solvent like dichloromethane.[23]

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis of Fractions: Each fraction is analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing this compound.

  • Pooling and Concentration: Fractions containing pure or highly enriched this compound are pooled together, and the solvent is removed under reduced pressure to yield the isolated compound.

An alternative, more advanced method for isolating volatile compounds like this compound is preparative gas chromatography (prep-GC).[24]

Quantification and Characterization of this compound

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of this compound in essential oils.[12][22][25]

Protocol: GC-MS Analysis

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume of the diluted sample is injected into the gas chromatograph.

  • Separation: The components of the essential oil are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule. The identity of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries (e.g., NIST, WILEY).[23][25]

  • Quantification: The relative percentage of this compound in the essential oil is determined by integrating the area of its corresponding peak in the gas chromatogram and expressing it as a percentage of the total peak area.

Below is a workflow diagram illustrating the general procedure for the extraction and analysis of this compound from carrot seeds.

Carotol_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis & Isolation CarrotSeeds Carrot Seeds Grinding Grinding CarrotSeeds->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation EssentialOil Crude Essential Oil Hydrodistillation->EssentialOil GCMS GC-MS Analysis (Quantification & Identification) EssentialOil->GCMS ColumnChromatography Column Chromatography (Isolation) EssentialOil->ColumnChromatography Purethis compound Pure this compound ColumnChromatography->Purethis compound

General Workflow for this compound Extraction and Analysis.

Conclusion

This compound is a noteworthy sesquiterpenoid predominantly found in the essential oil of Daucus carota seeds. Its concentration is highly variable, influenced by a range of genetic and environmental factors. The biosynthesis of this compound is believed to occur through a direct and unconventional cyclization of farnesyl pyrophosphate. Standardized protocols for its extraction, isolation, and characterization are well-established, relying on techniques such as hydrodistillation, column chromatography, and GC-MS. This guide provides a foundational resource for researchers interested in the study of this compound, offering both a comprehensive overview and practical methodological insights for its investigation. Further research into the specific enzymatic control of this compound biosynthesis and its broader distribution within the Apiaceae family could unveil new opportunities for its application in various scientific and industrial fields.

References

A Technical Guide to Carotol: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol is a sesquiterpenoid alcohol that is a primary bioactive constituent of carrot seed oil, derived from the plant Daucus carota. First isolated in 1925, this natural compound has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, herbicidal, insecticidal, and potential anticancer properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological functions, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 465-28-1 . Its molecular formula is C15H26O .[1][2] A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValue
CAS Number 465-28-1
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (3R,3aS,8aR)-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,4,5,8-hexahydroazulen-3a-ol
Class Sesquiterpenoid

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, making it a compound of interest for further investigation in agriculture and medicine.

Antifungal Activity

This compound has demonstrated notable antifungal properties against various phytopathogenic fungi. Studies have shown its efficacy in inhibiting the growth of fungi such as Alternaria alternata, Fusarium moniliforme, Bipolaris oryzae, and Rhizoctonia solani.[3][4][5] The antifungal activity of this compound is concentration-dependent. For instance, this compound has been shown to inhibit the radial growth of Alternaria alternata by 65%.[4][6]

Cytotoxic and Anticancer Potential

Emerging research suggests that this compound possesses cytotoxic activity against several human cancer cell lines. This has been observed in liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A-549) carcinoma cells.[7] A proposed mechanism for its anticancer effect is the inhibition of human NADPH oxidase.[7] Molecular docking studies suggest that this compound has a strong binding affinity for this enzyme, potentially disrupting downstream signaling pathways involved in cancer cell proliferation.[7]

The following table summarizes the reported IC50 values for this compound's cytotoxic activity against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma25.68[8]
A-549Lung Carcinoma28.65[8]
HepG-2Liver Carcinoma> 100
MCF-7Breast Carcinoma> 100
MRC-5Normal Lung Fibroblast> 100

Signaling Pathways

Biosynthesis of this compound

The proposed biosynthetic pathway of this compound originates from farnesyl pyrophosphate (FPP). The formation of the characteristic bicyclic core of this compound is believed to occur through a direct cyclization of FPP.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Carbocation Carbocation Intermediate FPP->Carbocation Cyclization Bicyclic_Intermediate Bicyclic Intermediate Carbocation->Bicyclic_Intermediate Rearrangement This compound This compound Bicyclic_Intermediate->this compound Hydration

Proposed Biosynthesis of this compound from FPP.
Proposed Mechanism of Action: NADPH Oxidase Inhibition

A potential mechanism for the anticancer activity of this compound involves the inhibition of NADPH oxidase (NOX). NOX enzymes are a significant source of reactive oxygen species (ROS) in cells, and their dysregulation is implicated in cancer progression. By inhibiting NOX, this compound may reduce ROS levels, thereby interfering with signaling pathways that promote cell proliferation and survival.

This compound Mechanism of Action This compound This compound NADPH_Oxidase NADPH Oxidase (NOX) This compound->NADPH_Oxidase Inhibition ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Proliferation Cell Proliferation & Survival ROS->Proliferation Promotion

Inhibition of NADPH Oxidase by this compound.

Experimental Protocols

Isolation of this compound from Carrot Seed Oil

A common method for isolating this compound from carrot seed oil is through a combination of hydrodistillation and column chromatography.[1][2][9][10]

1. Hydrodistillation of Carrot Seed Oil:

  • The essential oil is extracted from crushed carrot seeds using a Clevenger-type apparatus.

  • The seeds are boiled in water, and the steam containing the volatile oil is condensed and collected.

2. Column Chromatography:

  • The obtained essential oil is subjected to column chromatography on silica (B1680970) gel.

  • A non-polar solvent system, such as petroleum ether or hexane, is initially used to elute less polar compounds.

  • The polarity of the solvent is gradually increased, for example, by adding dichloromethane (B109758) or ethyl acetate, to elute more polar compounds like this compound.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fractions rich in this compound are combined and concentrated.

Antifungal Activity Assay (Poisoned Food Technique)

The antifungal activity of this compound can be evaluated using the poisoned food technique.[3][5]

1. Preparation of Fungal Cultures:

  • The test fungi (e.g., Fusarium moniliforme, Bipolaris oryzae, Rhizoctonia solani) are maintained on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).

2. Preparation of Test Solutions:

  • Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO or ethanol).

  • Serial dilutions are made to obtain the desired test concentrations.

3. Assay Procedure:

  • A specific volume of the this compound solution is mixed with the molten agar medium to achieve the final test concentration.

  • The agar medium containing this compound is poured into sterile Petri plates.

  • A control plate containing the solvent without this compound is also prepared.

  • A small disc of the fungal mycelium, taken from the periphery of an actively growing culture, is placed at the center of each plate.

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period.

4. Data Analysis:

  • The radial growth of the fungal colony is measured.

  • The percentage of growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • The IC50 value (the concentration that causes 50% inhibition of fungal growth) can be determined from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

2. Treatment with this compound:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions are prepared in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing different concentrations of this compound.

  • Control wells (vehicle control and medium-only control) are included.

  • The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound, a prominent sesquiterpenoid from carrot seed oil, demonstrates a compelling profile of biological activities that warrant further investigation. Its antifungal and potential anticancer properties, coupled with a plausible mechanism of action involving NADPH oxidase inhibition, position it as a valuable lead compound for the development of new therapeutic agents and agrochemicals. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this natural product.

References

The Sesquiterpenoid Carotol: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotol, a prominent sesquiterpenoid alcohol found in the essential oil of carrot seeds (Daucus carota), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the current understanding of this compound's bioactivity, with a focus on its antifungal, cytotoxic, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for assessing these activities are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's effects, including its influence on critical signaling pathways such as the MAPK cascade and its role as an inhibitor of NADPH oxidase. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

Introduction

Natural products continue to be a rich reservoir of novel chemical entities with therapeutic potential. Among these, terpenes and their derivatives represent a vast and structurally diverse class of compounds with a wide array of biological functions. This compound, a bicyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O, is the major constituent of carrot seed oil.[1] Historically used in traditional medicine, recent scientific investigations have begun to unravel the pharmacological basis for its purported therapeutic effects. This guide synthesizes the existing literature on the biological activities of this compound, providing a technical overview for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for ease of comparison and analysis.

Antifungal Activity

This compound has demonstrated significant antifungal properties against various phytopathogenic fungi.[2][3][4][5] This activity is crucial in the context of developing natural fungicides for agricultural applications to mitigate crop losses due to fungal diseases.

Table 1: Antifungal Activity of this compound

Fungal StrainAssay MethodConcentration% InhibitionReference
Alternaria alternataRadial Growth InhibitionNot Specified65%[2][3]
Fusarium moniliformePoisoned Food TechniqueDose-dependentData not available[6]
Bipolaris oryzaePoisoned Food TechniqueDose-dependentData not available[6]
Rhizoctonia solaniPoisoned Food TechniqueDose-dependentData not available[6]
Cytotoxic Activity

A growing body of evidence highlights the cytotoxic potential of this compound against various human cancer cell lines, suggesting its promise as a scaffold for the development of novel anticancer agents.[7]

Table 2: Cytotoxic Activity of this compound (IC₅₀ values in µM)

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT-116Colon Carcinoma25.68[7]
A-549Lung Carcinoma28.65[7]
HepG-2Liver Carcinoma> 50[7]
MCF-7Breast Carcinoma> 50[7]
MRC-5Normal Lung Fibroblasts> 200[7]
Antioxidant Activity

This compound has been reported to possess antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is relevant to its potential role in mitigating oxidative stress-related pathologies.

Table 3: Antioxidant Activity of Carrot Seed Essential Oil (rich in this compound)

AssayIC₅₀ (mg/mL)Reference
DPPH Radical Scavenging30.5[8]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an emerging area of research. Preliminary studies suggest its ability to scavenge nitric oxide, a key mediator in inflammatory processes.

(Quantitative data on the specific anti-inflammatory activity of isolated this compound is currently limited in the reviewed literature.)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Antifungal Activity: Poisoned Food Technique

This method is used to evaluate the in vitro antifungal potential of compounds against phytopathogenic fungi.[6]

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Incorporation of this compound: After autoclaving, cool the PDA medium to approximately 45-50°C. Add the desired concentrations of this compound (e.g., 50, 100, 250, 500, and 1000 µg/mL), dissolved in a suitable solvent (e.g., DMSO), to the molten PDA. Ensure the final solvent concentration is non-toxic to the fungus. A control plate containing only the solvent should be prepared.

  • Plating: Pour the PDA-carotol mixture into sterile Petri plates and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, at the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C for 5-7 days.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PDA Prepare Potato Dextrose Agar (PDA) Mix Mix this compound with molten PDA PDA->Mix Carotol_Sol Prepare this compound solutions (various concentrations) Carotol_Sol->Mix Pour Pour into Petri plates Mix->Pour Inoculate Inoculate with fungal disc Pour->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate % inhibition Measure->Calculate

Caption: Workflow for the Poisoned Food Antifungal Assay.
Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116 and A-549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

G cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_measurement Measurement Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add this compound at various concentrations Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilizing agent Incubate3->Solubilize Read_Abs Read absorbance at 570 nm Solubilize->Read_Abs

Caption: Workflow for the MTT Cytotoxicity Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[8]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A control containing methanol instead of the this compound solution should be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where: A_control = Absorbance of the control reaction. A_sample = Absorbance of the reaction with the this compound sample.

  • IC₅₀ Determination: The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals.

G DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH->Mix This compound This compound Solution (various concentrations) This compound->Mix Incubate Incubate 30 min (dark, room temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay is used to evaluate the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production. A control group without LPS stimulation and a group with LPS stimulation but without this compound treatment should be included.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by this compound is then calculated.

G cluster_cell_prep Cell Preparation cluster_treatment_stim Treatment & Stimulation cluster_no_measurement NO Measurement Seed_RAW Seed RAW 264.7 cells Adhere Allow to adhere overnight Seed_RAW->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h Incubate for 24h Stimulate->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Griess_Reaction Perform Griess Assay Collect_Supernatant->Griess_Reaction Read_Abs_540 Read absorbance at 540 nm Griess_Reaction->Read_Abs_540

Caption: Nitric Oxide Scavenging Assay Workflow.

Mechanisms of Action

The biological activities of this compound are underpinned by its interactions with various molecular targets and signaling pathways. This section explores the current understanding of these mechanisms.

Inhibition of NADPH Oxidase

Recent studies suggest that the anticancer activity of this compound may be linked to its ability to inhibit human NADPH oxidase.[7] NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS). In cancer cells, elevated ROS levels can promote proliferation and survival. By inhibiting NADPH oxidase, this compound may reduce oxidative stress and disrupt these pro-tumorigenic processes. Molecular docking studies have indicated that this compound exhibits strong binding affinities and stable interactions with human NADPH oxidase.[7]

G This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase inhibits ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Cancer_Cell Cancer Cell Proliferation & Survival ROS->Cancer_Cell promotes

Caption: Proposed Mechanism of this compound via NADPH Oxidase Inhibition.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Evidence suggests that this compound may exert its cytotoxic effects by modulating the MAPK pathway, leading to the induction of apoptosis in cancer cells.

G This compound This compound MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway modulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis induces Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: this compound's Proposed Modulation of the MAPK Pathway.

Conclusion and Future Directions

This compound, a sesquiterpenoid from carrot seed oil, has emerged as a promising natural compound with a diverse pharmacological profile. Its demonstrated antifungal, cytotoxic, antioxidant, and anti-inflammatory activities warrant further investigation for potential therapeutic applications. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for future research.

Future studies should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and the detailed signaling cascades it modulates.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of fungal infections, cancer, and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize its biological activity and pharmacokinetic properties.

  • Clinical Translation: Exploring the potential for developing this compound-based therapies for human diseases.

The continued exploration of this compound's biological activities holds significant promise for the discovery of new and effective therapeutic agents from a readily available natural source.

References

Nematicidal Effects of Carotol on Plant-Parasitic Nematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes (PPNs) represent a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. The root-knot nematode, Meloidogyne incognita, is a particularly destructive species. Due to the environmental and health concerns associated with synthetic nematicides, there is a growing demand for effective and eco-friendly alternatives. Natural products derived from plants, such as essential oils and their constituents, have shown considerable promise as nematicidal agents. Carotol, a bicyclic sesquiterpenoid and the major component of carrot seed essential oil (Daucus carota), has demonstrated significant nematicidal activity against M. incognita. This technical guide provides an in-depth overview of the nematicidal effects of this compound, including quantitative data, detailed experimental protocols, and a hypothesized mechanism of action.

Quantitative Nematicidal Activity of this compound

The nematicidal efficacy of this compound against the second-stage juveniles (J2) and eggs of Meloidogyne incognita has been evaluated in various studies. The following tables summarize the key quantitative data from research conducted by Kaur et al. (2018).

Table 1: Effect of this compound on the Mortality of Meloidogyne incognita Second-Stage Juveniles (J2)

Concentration (µg/mL)24 hours48 hours72 hours96 hours
50025.35 (±0.35)30.70 (±0.30)38.95 (±0.05)45.95 (±0.05)
100030.15 (±0.15)35.65 (±0.35)43.10 (±0.10)50.85 (±0.15)
150033.35 (±0.35)38.70 (±0.30)46.95 (±0.05)53.95 (±0.05)
200039.15 (±0.15)44.15 (±0.15)51.10 (±0.10)58.15 (±0.15)
250045.20 (±0.20)50.10 (±0.10)58.10 (±0.10)65.10 (±0.10)
Data is presented as mean cumulative percent mortality (± standard error).[1]

Table 2: Effect of this compound on the Inhibition of Meloidogyne incognita Egg Hatching

Concentration (µg/mL)24 hours48 hours72 hours96 hours
50020.15 (±0.15)25.10 (±0.10)32.15 (±0.15)38.10 (±0.10)
100024.10 (±0.10)29.15 (±0.15)37.10 (±0.10)43.10 (±0.10)
150028.15 (±0.15)33.10 (±0.10)41.15 (±0.15)48.10 (±0.10)
200032.10 (±0.10)38.15 (±0.15)46.10 (±0.10)53.15 (±0.15)
250037.15 (±0.15)43.10 (±0.10)51.15 (±0.15)59.10 (±0.10)
Data is presented as mean percent inhibition of egg hatching (± standard error).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kaur et al. (2018).[1]

J2 Mortality Assay

This assay evaluates the direct lethal effect of this compound on the second-stage juveniles of M. incognita.

  • Preparation of Test Solutions: Stock solutions of this compound are prepared in a suitable solvent (e.g., ethanol (B145695) or acetone) and then serially diluted with distilled water to achieve the desired final concentrations (500, 1000, 1500, 2000, and 2500 µg/mL). A small percentage of a surfactant like Tween 20 (e.g., 0.1%) can be added to aid in the emulsification of the oily this compound in the aqueous solution. A control solution containing the same concentration of the solvent and surfactant without this compound is also prepared.

  • Nematode Suspension: Freshly hatched J2s of M. incognita are collected and suspended in distilled water. The density of the nematode suspension is adjusted to approximately 100 J2s per 10 µL.

  • Assay Setup: In a 96-well microtiter plate, 90 µL of each this compound test solution (or control solution) is added to individual wells. Subsequently, 10 µL of the J2 suspension is added to each well. Each treatment and the control are replicated at least three times.

  • Incubation: The microtiter plates are incubated at a constant temperature, typically 25-28°C.

  • Data Collection: The number of dead juveniles is counted under an inverted microscope at 24, 48, 72, and 96-hour intervals. Juveniles are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration and time point. The data can be corrected for any mortality observed in the control group using Abbott's formula.

Egg Hatching Inhibition Assay

This assay assesses the effect of this compound on the embryonic development and hatching of M. incognita eggs.

  • Preparation of Egg Masses: Egg masses of M. incognita are hand-picked from infected tomato roots and surface-sterilized with a dilute solution of sodium hypochlorite (B82951) (e.g., 0.5%) for a short period (e.g., 1-2 minutes), followed by rinsing with sterile distilled water.

  • Preparation of Test Solutions: this compound solutions at the desired concentrations (500, 1000, 1500, 2000, and 2500 µg/mL) are prepared as described for the J2 mortality assay, including a solvent control.

  • Assay Setup: A single, surface-sterilized egg mass is placed in a small petri dish or a well of a 24-well plate containing 2 mL of the respective this compound test solution or control solution. Each treatment and the control are replicated at least three times.

  • Incubation: The plates are incubated at a constant temperature, typically 25-28°C.

  • Data Collection: The number of hatched J2s is counted at 24, 48, 72, and 96-hour intervals. The total number of eggs per egg mass can be estimated at the end of the experiment by dissolving the egg mass in a known volume of sodium hypochlorite and counting the released eggs.

  • Data Analysis: The percentage of egg hatching inhibition is calculated by comparing the number of hatched juveniles in the this compound treatments to the control.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the nematicidal activity of this compound.

G cluster_prep Preparation cluster_assays Nematicidal Assays cluster_analysis Data Analysis Carotol_Isolation Isolation of this compound from Carrot Seed Oil Test_Solutions Preparation of Test Solutions Carotol_Isolation->Test_Solutions J2_Mortality_Assay J2 Mortality Assay Test_Solutions->J2_Mortality_Assay Egg_Hatch_Assay Egg Hatching Inhibition Assay Test_Solutions->Egg_Hatch_Assay Nematode_Culture Culturing of Meloidogyne incognita J2_Collection Collection of J2s Nematode_Culture->J2_Collection Egg_Mass_Collection Collection of Egg Masses Nematode_Culture->Egg_Mass_Collection J2_Collection->J2_Mortality_Assay Egg_Mass_Collection->Egg_Hatch_Assay Data_Collection Data Collection (24, 48, 72, 96h) J2_Mortality_Assay->Data_Collection Egg_Hatch_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results G cluster_membrane Nematode Cell Membrane cluster_neuro Neurotransmission Disruption cluster_outcome Physiological Outcome This compound This compound Membrane Cell Membrane (Lipophilic Interaction) This compound->Membrane Penetrates AChE Acetylcholinesterase (AChE) This compound->AChE Potential Target GABA_R GABA Receptor This compound->GABA_R Potential Target Octo_R Octopamine Receptor This compound->Octo_R Potential Target Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Death Death Disruption->Death AChE_Inhibition Inhibition AChE->AChE_Inhibition GABA_Modulation Modulation (Antagonistic/Allosteric) GABA_R->GABA_Modulation Octo_Modulation Modulation (Antagonistic) Octo_R->Octo_Modulation ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Hyperpolarization Hyperpolarization or Inhibited Depolarization GABA_Modulation->Hyperpolarization Altered_Signaling Altered Neuromuscular Signaling Octo_Modulation->Altered_Signaling Paralysis Paralysis ACh_Accumulation->Paralysis Hyperpolarization->Paralysis Altered_Signaling->Paralysis Paralysis->Death

References

Unveiling the Cytotoxic Potential of Carotol: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – A growing body of research highlights the potential of Carotol, a sesquiterpene alcohol predominantly found in carrot seed oil, as a cytotoxic agent against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer activities, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and a summary of quantitative data are presented to support researchers in the fields of oncology and drug development.

Executive Summary

This compound has demonstrated moderate to potent cytotoxic effects against a range of human cancer cell lines, including those of the liver, colon, breast, lung, and pharynx.[1][2][3] Mechanistic studies suggest that its anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest, potentially through the inhibition of NADPH oxidase and modulation of the MAPK/Erk signaling pathway.[2][4][5] This document consolidates the available data on this compound's cytotoxic properties and provides standardized protocols for its investigation.

Data Presentation: Cytotoxic Activity of this compound

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma25.68[1][2][3]
A-549Lung Carcinoma28.65[1][2][3]
HepG-2Liver Carcinoma35.72[1][6]
MCF-7Breast Adenocarcinoma52.34[1][6]
FaDuPharynx Squamous Cell CarcinomaModerate Cytotoxicity[1]
VEROGreen Monkey Kidney (Normal)Moderate Cytotoxicity[1]
Myeloid LeukemiaLeukemiaGrowth Inhibition[1]

Table 1: IC50 Values of this compound against Various Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxic and mechanistic properties of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability versus this compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate for 24/48/72 hours B->C D Add MTT Solution C->D E Incubate for 4 hours D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 490 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Logical Flow for Apoptosis Detection

Apoptosis_Detection cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Cell Populations A Treat Cells with this compound B Stain with Annexin V-FITC & PI A->B C Flow Cytometry B->C D Viable C->D E Early Apoptotic C->E F Late Apoptotic/Necrotic C->F

Caption: Logical flow of apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis using Propidium Iodide

This method uses PI staining to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow A Treat Cells with this compound B Harvest and Fix in 70% Ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Phase Distribution D->E

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. However, current evidence points towards the involvement of NADPH oxidase inhibition and the MAPK/Erk pathway.

Proposed Mechanism of Action

Studies on this compound and related compounds suggest a potential mechanism involving the inhibition of NADPH oxidase, leading to a decrease in reactive oxygen species (ROS) that are often utilized by cancer cells for proliferation and survival.[2][3] Furthermore, fractions of wild carrot oil containing this compound have been shown to decrease the phosphorylation of Erk, a key component of the MAPK signaling pathway, which is crucial for cell proliferation and survival.[4][5] The induction of apoptosis by these fractions is also associated with an increased Bax/Bcl-2 ratio and cleavage of PARP.[4]

Proposed Signaling Pathway of this compound

Carotol_Pathway This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibition MAPK_Erk MAPK/Erk Pathway This compound->MAPK_Erk Inhibition ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS ROS->MAPK_Erk Activation Proliferation Proliferation MAPK_Erk->Proliferation Promotes Apoptosis Apoptosis MAPK_Erk->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Conclusion

This compound presents a promising natural compound with demonstrated cytotoxic activity against a variety of cancer cell lines. Its potential to induce apoptosis and cause cell cycle arrest warrants further investigation. The experimental protocols and data summarized in this guide provide a foundation for researchers to explore the therapeutic potential of this compound and elucidate its precise molecular mechanisms of action. Future studies should focus on obtaining quantitative data for apoptosis and cell cycle effects of isolated this compound and further delineating the downstream effectors in its signaling cascade.

References

Carotol: An In-depth Technical Guide on its Insecticidal and Herbicidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotol, a sesquiterpene alcohol and the primary constituent of carrot seed oil (Daucus carota), has demonstrated significant potential as a natural pesticide.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's insecticidal and herbicidal properties. It consolidates quantitative data from various studies, details experimental protocols for key bioassays, and explores the putative mechanisms of action through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and professionals in the fields of agriculture, pest management, and natural product-based drug development.

Introduction

This compound is a bicyclic sesquiterpenoid that can constitute over 40% of carrot seed essential oil.[2] Historically recognized for its fragrance and medicinal applications, recent scientific inquiry has focused on its bioactivity, including its role in allelopathic interactions.[2][3] This has led to the investigation of its potential as an insecticide and herbicide, offering a promising alternative to synthetic pesticides. This guide synthesizes the available data on this compound's efficacy and mode of action against various insect and plant species.

Insecticidal Properties of this compound

This compound has primarily been studied for its repellent and toxic effects against various insect species, most notably mosquitoes and stored product pests.

Quantitative Data on Insecticidal Activity

The insecticidal efficacy of this compound has been quantified through various bioassays, with results often compared to the synthetic repellent DEET (N,N-Diethyl-meta-toluamide). The data is summarized in the tables below.

Table 1: Mosquito Repellent Activity of this compound

SpeciesBioassayCompoundMinimum Effective Dose (MED) (μg/cm²)Reference
Aedes aegyptiin vivo cloth patchThis compound25[4]
Aedes aegyptiin vivo cloth patchDEET12.5[4]
Anopheles quadrimaculatusAli & Khan (A&K)This compound + DEET (mixture)12.5 (6.25 + 6.25)[4]
Anopheles quadrimaculatusAli & Khan (A&K)This compound (individual)25[4]
Anopheles quadrimaculatusAli & Khan (A&K)DEET (individual)25[4]

Table 2: Toxicity of Carrot Seed Oil Fractions against Tribolium castaneum (Rust Red Flour Beetle)

FractionLC50 (%)LC90 (%)Reference
Polar Fraction (rich in this compound)0.5441.337[1]
Carrot Seed Essential Oil0.9102.489[1]
Non-polar Fraction1.7407.740[1]
Experimental Protocols for Insect Bioassays

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key bioassays used to evaluate the insecticidal properties of this compound.

Two primary in vitro bioassays have been utilized to assess the biting deterrent activity of this compound against mosquitoes: the Klun and Debboun (K&D) and the Ali and Khan (A&K) bioassays.[4][5]

Klun & Debboun (K&D) Bioassay Workflow

K_and_D_Bioassay cluster_prep Preparation cluster_assay Assay A Prepare test compounds in ethanol B Apply compound to organdy cloth A->B application D Place treated cloth over blood reservoir B->D placement C Load mosquitoes into K&D module cells E Position K&D module over cloth C->E loading D->E assembly F Open cell doors to expose mosquitoes E->F exposure G Record number of biting mosquitoes F->G observation

Caption: Klun & Debboun (K&D) bioassay workflow.

Ali & Khan (A&K) Bioassay Workflow

A_and_K_Bioassay cluster_setup Setup cluster_procedure Procedure H Prepare test solution I Treat collagen membrane H->I treatment J Place membrane on blood box I->J assembly L Expose mosquitoes to treated membrane J->L positioning K Introduce mosquitoes into cage K->L exposure M Count biting females in 1-min L->M quantification

Caption: Ali & Khan (A&K) bioassay workflow.

The contact toxicity of carrot seed oil and its fractions against the rust-red flour beetle (Tribolium castaneum) was determined using a filter paper impregnation method.

Protocol:

  • Preparation of Test Solutions: Serial dilutions of the polar fraction, non-polar fraction, and whole carrot seed essential oil are prepared in a suitable solvent (e.g., acetone).

  • Treatment of Filter Paper: A 20 µL aliquot of each test solution is evenly applied to a filter paper disc (2 cm diameter). The solvent is allowed to evaporate completely.

  • Insect Exposure: Ten adult beetles are placed in a petri dish containing the treated filter paper.

  • Mortality Assessment: The number of dead beetles is recorded at 24-hour intervals for a specified duration.

  • Data Analysis: The obtained mortality data is subjected to probit analysis to determine the LC50 and LC90 values.

Mechanism of Action: Insecticidal Properties

The precise molecular targets of this compound in insects have not been definitively elucidated. However, based on the known mechanisms of other sesquiterpenoids and essential oil components, several hypotheses can be proposed. The primary proposed mechanism involves the disruption of the insect's nervous system.

Proposed Neurological Targets for this compound in Insects

Insect_MoA cluster_receptors Postsynaptic Receptors This compound This compound GABA_R GABA Receptor This compound->GABA_R Modulation Octopamine_R Octopamine (B1677172) Receptor This compound->Octopamine_R Agonism/Antagonism AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Inhibition/Excitation Inhibition/Excitation GABA_R->Inhibition/Excitation results in Altered Neuromodulation Altered Neuromodulation Octopamine_R->Altered Neuromodulation results in Acetylcholine (B1216132) Accumulation Acetylcholine Accumulation AChE->Acetylcholine Accumulation leads to Hyperexcitation Hyperexcitation Acetylcholine Accumulation->Hyperexcitation causes Paralysis & Death Paralysis & Death Hyperexcitation->Paralysis & Death Inhibition/Excitation->Paralysis & Death Altered Neuromodulation->Paralysis & Death

Caption: Putative neurological targets of this compound in insects.

  • Acetylcholinesterase (AChE) Inhibition: Some essential oil components are known to inhibit AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE leads to the accumulation of acetylcholine in the synapse, causing continuous nerve impulses, hyperexcitation, paralysis, and ultimately, death of the insect.

  • Modulation of GABA Receptors: The gamma-aminobutyric acid (GABA) receptor is a major inhibitory neurotransmitter receptor in the insect central nervous system.[7] Certain terpenoids can act as modulators of this receptor, either enhancing or inhibiting its function, which disrupts normal nerve signal transmission.

  • Interaction with Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, involved in various physiological processes. Some plant-derived compounds can act as agonists or antagonists of octopamine receptors, leading to a disruption of these processes.

Herbicidal Properties of this compound

The herbicidal, or phytotoxic, properties of this compound are less extensively studied than its insecticidal effects. However, preliminary evidence suggests its potential as a natural herbicide through allelopathic interactions.

Quantitative Data on Herbicidal Activity

Quantitative data on the herbicidal efficacy of pure this compound against specific plant species is limited. One study has reported its activity against the phytopathogenic fungus Alternaria alternata.

Table 3: Antifungal Activity of this compound

Target OrganismBioassayCompoundConcentrationInhibition of Radial Growth (%)Reference
Alternaria alternataPoisoned Food TechniqueThis compound150 mg/L65[1][8]
Experimental Protocol for Phytotoxicity Bioassay

A common method to assess the phytotoxic effects of essential oils and their components is the seed germination and radicle elongation bioassay.

Protocol: Seed Germination and Radicle Elongation Inhibition Assay

  • Preparation of Test Solutions: A series of concentrations of this compound are prepared in a suitable solvent, often with a surfactant to aid in dissolution in an aqueous medium.

  • Assay Setup: Petri dishes are lined with filter paper. A specific number of seeds of the target plant species (e.g., Lepidium sativum, Lolium multiflorum) are evenly placed on the filter paper.

  • Treatment Application: A defined volume of the test solution is added to each petri dish. A control group with only the solvent and surfactant is also prepared.

  • Incubation: The petri dishes are sealed and incubated under controlled conditions of temperature and light for a specified period.

  • Data Collection: After the incubation period, the number of germinated seeds is counted, and the length of the radicles (embryonic roots) is measured.

  • Data Analysis: The percentage of germination inhibition and radicle growth inhibition is calculated relative to the control. The IC50 (the concentration that causes 50% inhibition) can be determined through regression analysis.

Mechanism of Action: Herbicidal Properties

The phytotoxic mechanism of this compound is not yet fully understood. However, based on studies of other terpenoids, it is likely that this compound exerts its effects through a multi-target approach, primarily affecting cell membrane integrity and inducing oxidative stress.

Proposed Phytotoxic Mechanisms of this compound

Plant_MoA cluster_cellular Cellular Effects This compound This compound Membrane Plasma Membrane This compound->Membrane Disruption Mitochondria Mitochondria This compound->Mitochondria Dysfunction Plant_Defense Plant Defense Signaling (e.g., Jasmonic Acid, Salicylic (B10762653) Acid) This compound->Plant_Defense Induction/Interference Ion Leakage Ion Leakage Membrane->Ion Leakage leads to ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Oxidative Stress Oxidative Stress ROS->Oxidative Stress causes Growth Inhibition Growth Inhibition Plant_Defense->Growth Inhibition Cell Death Cell Death Ion Leakage->Cell Death Oxidative Stress->Cell Death

Caption: Putative phytotoxic mechanisms of this compound.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of sesquiterpenoids like this compound allows them to partition into the lipid bilayer of plant cell membranes. This can disrupt membrane fluidity and integrity, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.

  • Induction of Oxidative Stress: this compound may induce the production of reactive oxygen species (ROS) within plant cells.[9][10] An overaccumulation of ROS leads to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and nucleic acids, which can trigger programmed cell death.

  • Interference with Plant Signaling Pathways: this compound may interfere with or inappropriately activate plant defense signaling pathways, such as those mediated by jasmonic acid (JA) and salicylic acid (SA).[3][11] These pathways are crucial for regulating plant growth and defense responses. Dysregulation of these pathways can lead to growth inhibition and other phytotoxic effects.

Future Directions and Conclusion

This compound demonstrates considerable promise as a natural insecticide and herbicide. Its repellent activity against mosquitoes is well-documented, and preliminary data suggest its toxicity to other insect pests and phytopathogenic fungi. However, further research is required to fully elucidate its potential.

Key areas for future investigation include:

  • Broad-spectrum efficacy testing: Quantitative data (LC50, LD50, IC50) for pure this compound against a wider range of economically important insect pests and weed species are needed.

  • Mechanism of action studies: Detailed electrophysiological and biochemical studies are required to identify the specific molecular targets of this compound in both insects and plants.

  • Formulation development: Research into stable and effective formulations will be crucial for the practical application of this compound in agricultural and public health settings.

  • Toxicological studies: Comprehensive toxicological assessments are necessary to evaluate the safety of this compound for non-target organisms and the environment.

References

Spectroscopic Data of Carotol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carotol, a sesquiterpenoid alcohol and the primary constituent of carrot seed oil. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound are presented below. This data is crucial for the structural elucidation and confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.35d-H-3
2.10dd5.4, 5.4H-5
1.73dd12.1, 8.4H-2
1.79dd12.2, 5.6H-2
1.55dd12.0, 10.2H-3
2.29d16.2H-2'
1.22dd12.0, 12.0H-2'
1.39m-H-3'
2.27m-H-5'
1.75dd12.9, 6.0H-5'
3.76m-H-3
3.85m-H-3
3.62d10.2H-3
1.05s-C12-H₃
1.26s-C11-H₃
0.81d6.12C14-H₃
1.05d6.12C15-H₃

Note: Assignments are based on published literature and may require 2D NMR for definitive confirmation.

Table 2: ¹³C NMR Spectroscopic Data of this compound (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmCarbon Atom
52.51C1
25.85C2
40.85C3
82.66C4
38.53C5
33.64C6
91.73C7
33.59C8
32.26C9
31.54C10
26.28C11
25.85C12
23.63C13
21.64C14
21.82C15
Infrared (IR) Spectroscopic Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Absorption Bands of this compound [1]

Wavenumber (cm⁻¹)Functional Group Assignment
3306O-H stretch (alcohol)
2951, 2870C-H stretch (alkane)
1480, 1460, 1450C-H bend (alkane)
1080, 1090C-O stretch (alcohol)
823=C-H bend (alkene)
Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Key Mass Spectrometry Peaks of this compound (Electron Ionization)

m/zRelative Intensity (%)
2225
20715
18910
164100
14945
13630
12155
10740
9350
8160
6740
5545
4370

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker AC spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei was used.[1]

  • Sample Preparation : The this compound sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment (zg) or a 30-degree pulse experiment (zg30) for quantitative measurements is typically used.

    • Relaxation Delay (d1) : A relaxation delay of 1-5 seconds is generally sufficient for ¹H NMR to allow for full relaxation of the protons between scans.

    • Number of Scans (ns) : For a concentrated sample, 16 to 64 scans are typically adequate to obtain a good signal-to-noise ratio.

    • Acquisition Time (aq) : An acquisition time of 3-4 seconds is standard for high-resolution spectra.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1) : A longer relaxation delay of 2-10 seconds is often necessary for ¹³C NMR, especially for quaternary carbons.

    • Number of Scans (ns) : A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Acquisition Time (aq) : An acquisition time of 1-2 seconds is typical.

Infrared (IR) Spectroscopy
  • Instrumentation : A Perkin Elmer, Model RX-1 FT-IR spectrophotometer was utilized.[1]

  • Sample Preparation :

    • Liquid Samples (Neat) : A drop of the neat this compound essential oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Solid Samples (KBr Pellet) : If this compound is isolated as a solid, a small amount is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A Shimadzu QP2010 plus gas chromatograph-mass spectrometer (GC-MS) was employed.[2]

  • Sample Preparation and Injection : The essential oil containing this compound is typically diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane). A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.

  • Gas Chromatography (GC) Conditions :

    • Column : An RTX-5 MS capillary column (30.0 m × 0.20 mm, 0.25 µm film thickness) is used.[2]

    • Oven Temperature Program : The oven temperature is initially held at 50 °C for 2 minutes, then increased to 180 °C at a rate of 3 °C/min, and finally raised to 280 °C at 10 °C/min.[2]

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.[2]

    • Interface Temperature : 260 °C.[2]

    • Mass Range : The detector is operated in scan mode, typically from m/z 40 to 600.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_of_this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Elucidation Sample Carrot Seed Essential Oil Isolation Isolation of this compound (e.g., Column Chromatography) Sample->Isolation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Structure & Purity IR IR Spectroscopy Isolation->IR Functional Groups MS GC-MS Analysis Isolation->MS Molecular Weight & Fragmentation Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Carotol from Carrot Seed Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the extraction and isolation of carotol, a bioactive sesquiterpenoid, from carrot seed oil. The protocols are designed to be detailed and reproducible for research and development purposes.

Introduction

Carrot seed oil is a valuable natural source of this compound, a compound of interest in the pharmaceutical and cosmetic industries due to its potential biological activities.[1] The concentration of this compound in carrot seed essential oil can be significant, with some studies reporting it as the major constituent, ranging from 19% to as high as 66.78%.[2][3] Effective extraction and purification of this compound are crucial for its further investigation and application. This document outlines several established methods for this compound extraction, from traditional distillation techniques to modern, environmentally friendly approaches.

Extraction Methodologies

Several techniques can be employed for the extraction of this compound from carrot seeds, each with its own advantages and limitations. The primary methods include:

  • Hydrodistillation/Steam Distillation: A traditional method for extracting essential oils from plant materials.[4][5]

  • Solvent Extraction: Utilizes organic solvents to dissolve the essential oil from the plant matrix.[6]

  • Column Chromatography: A purification technique used to isolate specific compounds from a mixture.[7][8]

  • High-Performance Counter-Current Chromatography (HPCCC): A liquid-liquid chromatographic technique for the separation of compounds.[2]

  • Supercritical Fluid Extraction (SFE): A "green" extraction method that uses supercritical fluids, typically CO2.[9][10]

  • Microwave-Assisted Extraction (MAE): A modern and rapid extraction technique that uses microwave energy.[11][12]

The following sections provide detailed protocols and data for the most common and effective methods.

Quantitative Data Summary

The efficiency of different extraction and isolation methods can be compared based on the yield and purity of the obtained this compound. The following table summarizes quantitative data from various studies.

MethodStarting MaterialEssential Oil YieldThis compound Content in OilThis compound Yield from OilPurityReference
Hydrodistillation & Column Chromatography500 g Carrot Seeds1.6% (8 g)52.5%52.5% (4.2 g)Not Specified[7]
Hydrodistillation & Column ChromatographyNot SpecifiedNot Specified52%Not SpecifiedNot Specified[9]
High-Performance Counter-Current Chromatography280 mg Carrot Seed Essential OilNot Applicable19-33%7.1% (20 mg)80-99%[2]
Supercritical CO2 ExtractionCarrot Seed2.8 - 12.9 wt%Not SpecifiedNot SpecifiedNot Specified[9][13]
Steam DistillationCarrot Seeds0.83%66.78%Not SpecifiedNot Specified[3]

Experimental Protocols

Protocol 1: Hydrodistillation followed by Column Chromatography

This protocol is a widely used and effective method for obtaining this compound from carrot seeds.[7][8]

Part A: Hydrodistillation for Essential Oil Extraction

Objective: To extract the essential oil from carrot seeds.

Materials:

  • Crushed carrot seeds (500 g)

  • Distilled water (7.5 L)

  • 10 L round-bottom flask

  • Dean-Stark or Clevenger apparatus

  • Heating mantle

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 500 g of crushed carrot seeds into a 10 L round-bottom flask.

  • Add 7.5 L of distilled water to the flask and mix thoroughly.

  • Let the mixture stand at room temperature overnight.

  • Set up the hydrodistillation apparatus using a Dean-Stark or Clevenger trap.

  • Heat the mixture and reflux for 15 hours.

  • Collect the essential oil layer from the apparatus.

  • Extract the aqueous layer three times with 50 mL of diethyl ether.

  • Combine the essential oil layer and the ether extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Remove the diethyl ether using a rotary evaporator to obtain the pure carrot seed essential oil.

Part B: Column Chromatography for this compound Isolation

Objective: To isolate this compound from the extracted essential oil.

Materials:

Procedure:

  • Prepare a slurry of 480 g of silica gel in petroleum ether and pack it into a glass chromatography column.

  • Dissolve 8 g of the carrot seed essential oil in a minimal amount of petroleum ether and load it onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with pure petroleum ether and gradually increasing the proportion of dichloromethane.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • The fraction containing this compound is typically eluted with 20% dichloromethane in petroleum ether.

  • Combine the fractions containing pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain purified this compound.

Protocol 2: High-Performance Counter-Current Chromatography (HPCCC)

This method is suitable for the separation of multiple components from the essential oil in a single run.[2]

Objective: To isolate this compound and other terpenoids from carrot seed oil.

Materials:

  • Carrot seed essential oil

  • HPCCC instrument

  • Solvent system: n-hexane/acetonitrile/tert-butyl methyl ether (in ratios of 1:1:0.1 v/v or 2:1:0.1 v/v)

  • UV detector

Procedure:

  • Prepare the two-phase solvent system by mixing n-hexane, acetonitrile, and tert-butyl methyl ether in the desired ratio and allow the phases to separate.

  • Equilibrate the HPCCC column with the stationary phase.

  • Dissolve a known amount of carrot seed essential oil (e.g., 280 mg) in a small volume of the mobile phase.

  • Inject the sample into the HPCCC system.

  • Perform the separation in the reversed-phase mode.

  • Monitor the eluate using a UV detector.

  • Collect the fractions corresponding to the different peaks.

  • Analyze the collected fractions to identify and quantify this compound and other compounds.

Alternative and Green Extraction Technologies

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is an environmentally friendly alternative to traditional solvent extraction.[9][13] The extraction yield is influenced by pressure, temperature, and the use of co-solvents.

  • Pressure Range: 20–40 MPa

  • Temperature Range: 50–70 °C

  • Co-solvent: Ethanol (0–10 wt%) can be used to enhance the extraction of more polar compounds.

Optimized conditions have been reported to yield up to 13.5 wt% of carrot seed oil.[13]

Microwave-Assisted Extraction (MAE)

MAE is a rapid extraction method that utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process.[11][12] Key parameters to optimize include:

  • Microwave Power: Typically in the range of 100-800 W.

  • Extraction Time: Usually shorter than conventional methods, often in the range of a few minutes.

  • Solvent Type and Volume: Ethanol is a common solvent.

Visualizations

Experimental Workflow Diagrams

Hydrodistillation_Workflow cluster_prep Sample Preparation cluster_extraction Hydrodistillation cluster_separation Separation & Drying start Crushed Carrot Seeds soak Soak in Water Overnight start->soak distill Reflux for 15 hours soak->distill collect Collect Essential Oil & Aqueous Layer distill->collect extract Solvent Extraction (Diethyl Ether) collect->extract dry Dry with Na2SO4 extract->dry evaporate Solvent Evaporation dry->evaporate oil Carrot Seed Oil evaporate->oil

Caption: Workflow for Carrot Seed Oil Extraction via Hydrodistillation.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_elution Elution & Collection cluster_isolation Isolation start Carrot Seed Oil load Load Sample start->load pack Pack Silica Gel Column pack->load elute Elute with Petroleum Ether:Dichloromethane Gradient load->elute collect Collect Fractions elute->collect tlc Monitor with TLC collect->tlc tlc->elute pool Pool this compound Fractions tlc->pool evaporate Solvent Evaporation pool->evaporate This compound Pure this compound evaporate->this compound

Caption: Workflow for this compound Isolation via Column Chromatography.

References

High-Yield Isolation of Carotol using Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the high-yield isolation of the sesquiterpenoid alcohol, Carotol, from carrot seed (Daucus carota) essential oil using silica (B1680970) gel column chromatography. This compound is a significant bioactive compound found in carrot seed oil, comprising approximately 40% of the oil, and has garnered interest for its potential therapeutic properties.[1] This protocol is designed to be a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Comparative Analysis of Isolation Parameters

The efficiency of this compound isolation is highly dependent on the chromatographic conditions. Below is a summary of a successful high-yield protocol, providing a benchmark for researchers.

ParameterProtocol 1
Starting Material 8.0 g Carrot Seed Essential Oil
Stationary Phase 480 g Silica Gel
Adsorbent to Sample Ratio 60:1 (w/w)
Mobile Phase (Eluent) Petroleum Ether:Dichloromethane (B109758) (gradient)
Final Eluting Solvent 20% Dichloromethane in Petroleum Ether
Isolated this compound Yield 4.2 g
Yield from Essential Oil 52.5%
Purity Analysis TLC, GC-MS
Reference Chahal, K.K. et al. (2016)[1]

Experimental Workflow for this compound Isolation

The following diagram outlines the key stages in the isolation and purification of this compound from carrot seed essential oil.

Carotol_Isolation_Workflow cluster_0 Essential Oil Extraction cluster_1 Column Chromatography Purification cluster_2 Analysis and Final Product start Carrot Seeds (Daucus carota) hydrodistillation Hydrodistillation start->hydrodistillation essential_oil Carrot Seed Essential Oil hydrodistillation->essential_oil column_prep Prepare Silica Gel Column essential_oil->column_prep sample_loading Load Essential Oil column_prep->sample_loading elution Gradient Elution (Petroleum Ether -> Dichloromethane) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Monitoring of Fractions fraction_collection->tlc_analysis pooling Pool this compound-rich Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation purified_this compound Purified this compound solvent_evaporation->purified_this compound gcms_analysis GC-MS Purity Analysis purified_this compound->gcms_analysis

Figure 1: Experimental workflow for the isolation of this compound.

Experimental Protocols

Materials and Reagents
  • Carrot Seed Essential Oil

  • Silica Gel (for column chromatography, 60-120 mesh)

  • Petroleum Ether (analytical grade)

  • Dichloromethane (analytical grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Glass column for chromatography

  • Cotton wool

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol 1: High-Yield Isolation of this compound

This protocol is adapted from the work of Chahal, K.K. et al. (2016).[1]

1. Preparation of the Chromatography Column: a. Take a glass column of appropriate size and ensure it is clean and dry. b. Place a small plug of cotton wool at the bottom of the column to prevent the stationary phase from eluting. c. Prepare a slurry of 480 g of silica gel in petroleum ether. d. Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles. e. Add a layer of anhydrous sodium sulfate on top of the silica gel bed to prevent disturbance of the stationary phase upon sample loading. f. Allow the excess solvent to drain until the solvent level reaches the top of the sodium sulfate layer. Do not let the column run dry.

2. Sample Loading: a. Dissolve 8.0 g of carrot seed essential oil in a minimal amount of petroleum ether. b. Carefully load the dissolved sample onto the top of the prepared column.

3. Elution and Fraction Collection: a. Begin elution with 100% petroleum ether. b. Gradually increase the polarity of the mobile phase by increasing the percentage of dichloromethane. c. Collect fractions of a consistent volume (e.g., 20-30 mL) in separate test tubes or flasks. d. The less polar compounds, such as daucene, will elute first. e. This compound is eluted as the polarity is increased. The specific fraction containing this compound was collected with 20% dichloromethane in petroleum ether.[1]

4. Monitoring by Thin Layer Chromatography (TLC): a. Spot a small amount of each collected fraction onto a TLC plate. b. Develop the TLC plate in a chamber containing a suitable solvent system (e.g., petroleum ether:ethyl acetate (B1210297) 9:1 v/v). c. Visualize the spots under a UV lamp or by using an appropriate staining reagent. d. Fractions showing a prominent spot corresponding to this compound should be pooled together.

5. Isolation of Purified this compound: a. Combine the this compound-rich fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound (yielded 4.2 g).[1]

6. Purity Assessment by GC-MS: a. The purity of the isolated this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). b. GC-MS Parameters (Example):

  • Column: RTX-5 MS capillary column (30.0 m × 0.20 mm, 0.25 µm film thickness).[1]
  • Oven Temperature Program: Initially 50°C for 2 min, then ramped to 180°C at 3°C/min, and finally to 280°C at 10°C/min.[1]
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium.
  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]
  • Mass Range: 40-600 m/z.[1] c. The resulting chromatogram should show a major peak corresponding to this compound, and the mass spectrum can be compared with library data for confirmation.

Logical Relationship of Key Steps in this compound Purification

The following diagram illustrates the logical progression and decision-making points during the column chromatography process for this compound isolation.

Logical_Relationship start Start: Crude Carrot Seed Oil column_chromatography Silica Gel Column Chromatography start->column_chromatography gradient_elution Gradient Elution (Increasing Polarity) column_chromatography->gradient_elution fraction_collection Collect Fractions gradient_elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pool_fractions Pool Fractions with Pure this compound tlc_analysis->pool_fractions this compound Spot Identified discard Discard Impure Fractions tlc_analysis->discard No/Impure this compound Spot solvent_removal Solvent Removal pool_fractions->solvent_removal final_product High-Purity this compound solvent_removal->final_product characterization GC-MS for Purity and Identity Confirmation final_product->characterization

Figure 2: Logical flow of the this compound purification process.

This application note provides a robust and detailed protocol for the high-yield isolation of this compound. By following these procedures, researchers can obtain a significant quantity of this valuable sesquiterpenoid for further investigation in drug discovery and development.

References

Application Note: Quantification of Carotol in Essential Oils Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carotol is a sesquiterpene alcohol that constitutes a major component of carrot seed essential oil (Daucus carota)[1][2]. It is recognized for its potential antifungal, herbicidal, and insecticidal properties[1]. Accurate quantification of this compound is crucial for the quality control of essential oils and for research into its biological activities. This document provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis for reliable and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds in complex mixtures like essential oils[3]. The gas chromatograph separates the components of the essential oil based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum that allows for definitive identification and quantification. This protocol employs an internal standard method for enhanced accuracy.

Experimental Protocol

Materials and Reagents
  • Essential Oil Sample: e.g., Carrot Seed Oil (Daucus carota)

  • This compound Standard: Analytical grade, purity ≥98%

  • Internal Standard (IS): e.g., n-Nonane, Tetradecane, or other suitable compound not present in the sample.

  • Solvent: Hexane or Methanol, HPLC or analytical grade[4].

  • Glassware: Volumetric flasks (1 mL, 5 mL, 10 mL), micropipettes, autosampler vials with septa.

Instrumentation
  • Gas Chromatograph: Agilent 6890 series or equivalent, equipped with a split/splitless injector and a mass spectrometer detector[4].

  • GC Column: HP-5MS (5% diphenyl / 95% dimethylpolysiloxane) or equivalent; Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[4][5].

  • Mass Spectrometer: Agilent 5973 series or equivalent, capable of electron impact (EI) ionization.

  • Data System: GC-MS data acquisition and processing software (e.g., ChemStation, MassHunter).

Preparation of Standard Solutions
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in the chosen solvent in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Add a fixed concentration of the internal standard to each calibration standard (e.g., 50 µg/mL).

Sample Preparation
  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the same fixed amount of internal standard as used in the calibration standards.

  • Dilute to the mark with the solvent. This creates a 1 mg/mL (1000 µg/mL) solution. For highly concentrated samples, further dilution may be necessary to bring the this compound concentration within the calibration range.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters serve as a guideline and may require optimization based on the specific instrument and column used.

ParameterSetting
Injector
Injection ModeSplit
Split Ratio1:25 to 1:100[4]
Injector Temp.270 °C[5]
Injection Volume1 µL[4]
Carrier Gas
GasHelium[4][5]
Flow Rate1.0 mL/min (constant flow)[5]
Oven Program
Initial Temp.60 °C, hold for 2 min[4][5]
Ramp Rate 13 °C/min to 180 °C[4][6]
Ramp Rate 210 °C/min to 240 °C, hold for 5 min[6]
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV[6]
Ion Source Temp.230 °C[7]
Interface Temp.250 - 280 °C[6][7]
Mass Scan Range40 - 400 m/z[6][8]
Solvent Delay2-3 minutes[4]
Data Analysis and Quantification
  • Identification: Identify the peaks for this compound and the internal standard in the chromatograms by comparing their retention times and mass spectra with those of the pure standards and reference libraries (e.g., NIST, WILEY)[6].

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio (Y-axis) against the concentration of this compound (X-axis). Perform a linear regression to obtain the calibration curve and the regression equation (y = mx + c).

  • Quantification: Calculate the ratio of the this compound peak area to the internal standard peak area in the essential oil sample chromatogram. Use the regression equation from the calibration curve to determine the concentration of this compound in the prepared sample solution.

  • Final Calculation: Calculate the final concentration of this compound in the original essential oil sample using the following formula:

    Concentration (mg/g) = (C_solution × V_flask) / W_sample

    Where:

    • C_solution = Concentration of this compound in the sample solution (µg/mL or mg/L)

    • V_flask = Final volume of the sample solution (mL or L)

    • W_sample = Initial weight of the essential oil sample (mg or g)

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the geographical origin, harvest time, and distillation method of the carrot seeds. Below is a summary of this compound percentages reported in various studies on Daucus carota essential oil.

Plant Source / RegionThis compound Percentage (%)Reference
Daucus carota (General)~40%[1][2][9]
Daucus carota (Turkey)66.78% (essential oil)[10]
Daucus carota (Turkey)30.55% (edible oil)[10]
Daucus carota (Morocco)48.43%[11]
Daucus carota ssp. sativus (Serbia)22.0%[12]

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows for the quantification of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Quantification cluster_result 4. Result Sample Essential Oil Sample Prep Sample Weighing, Dilution & IS Addition Sample->Prep Standards Prepare Calibration Standards & IS GCMS GC-MS Injection & Acquisition Prep->GCMS Process Peak Integration & Identification GCMS->Process Quantify Calibration Curve Construction Process->Quantify Calculate Calculate Final Concentration Quantify->Calculate Result Quantitative Result (mg/g or %) Calculate->Result

Caption: Experimental workflow for GC-MS quantification of this compound.

logical_quantification A Known Concentration (Calibration Standards) C Area Ratio (this compound Area / IS Area) A->C generates B Peak Area Response (this compound & IS) B->C calculates D Calibration Curve (Area Ratio vs. Conc.) C->D builds F Interpolated Concentration from Curve D->F used to determine E Unknown Sample Peak Area Ratio E->F input to G Final Concentration in Original Oil F->G correct for dilution & weight to get

Caption: Logical relationship diagram for internal standard quantification.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of Carotol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol is a sesquiterpenoid alcohol that is the main bioactive component of carrot seed oil (Daucus carota).[1][2][3] Its chemical structure has been elucidated through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a critical tool for definitive structural assignment. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral data of this compound, alongside a comprehensive protocol for its analysis. This information is intended to assist in the identification and characterization of this compound from natural extracts or synthetic preparations.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound are typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.[1][4][5] The summarized data are presented in the tables below.

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
140.85d6.4
110.99s-
151.05d6.64
121.32s-

Data sourced from Chahal, K.K., et al. (2016).[4]

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)
C152.51
C225.85
C340.85
C482.66
C538.53
C633.64
C791.73
C833.59
C932.26
C1031.54
C1126.28
C1225.85
C1323.63
C1421.64
C1521.82

Data sourced from Chahal, K.K., et al. (2016).[4]

Experimental Protocols

A general workflow for the NMR analysis of this compound is presented below.

G Experimental Workflow for NMR Analysis of this compound cluster_0 Experimental Workflow for NMR Analysis of this compound cluster_1 Experimental Workflow for NMR Analysis of this compound cluster_2 Experimental Workflow for NMR Analysis of this compound cluster_3 Experimental Workflow for NMR Analysis of this compound A Isolation of this compound (e.g., from Carrot Seed Oil via Column Chromatography) B Sample Preparation A->B C Dissolve 5-10 mg of this compound in ~0.6 mL CDCl3 with TMS B->C D Filter into a 5 mm NMR tube if particulates are present C->D E NMR Data Acquisition (400 MHz or higher) D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Data Processing and Analysis F->H G->H I Fourier Transform, Phasing, and Baseline Correction H->I J Chemical Shift Referencing (TMS or residual solvent) I->J K Structural Elucidation and Data Comparison J->K

Caption: Workflow for the NMR Analysis of this compound.

Protocol 1: Sample Preparation
  • Isolation: this compound is typically isolated from carrot seed essential oil using column chromatography.[1][4]

  • Sample Quantity: For ¹H NMR, 5-25 mg of the purified compound is generally sufficient. For ¹³C NMR, a higher concentration may be beneficial.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common and versatile solvent for many natural products.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference for chemical shifts. Alternatively, the residual proton signal of the solvent (CHCl₃ in CDCl₃ at δ 7.26 ppm) or the carbon signal of the solvent (CDCl₃ at δ 77.16 ppm) can be used for calibration.

  • Filtration: To ensure good spectral quality, it is crucial to remove any solid particles. This can be achieved by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is common.

  • Acquisition Time: Approximately 2-3 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is usually sufficient to cover the signals of interest.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: A spectral width of 0 to 220 ppm will encompass the expected chemical shifts for this compound.

Structure and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound with the atom numbering corresponding to the NMR data tables.

Caption: this compound structure with atom numbering for NMR assignment.

References

Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Carotol's Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol is a sesquiterpenoid alcohol and a primary bioactive constituent of carrot seed oil, accounting for approximately 40% of the oil.[1] Its unique bicyclic structure, featuring a tertiary hydroxyl group, makes it a subject of interest in medicinal chemistry and drug development for its potential antifungal, herbicidal, and insecticidal properties.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the identification of functional groups within a molecule.[3] By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is generated, revealing the presence of specific chemical bonds and thus, the functional groups.[4] This application note provides a detailed protocol for the use of FT-IR spectroscopy in the qualitative analysis of this compound, focusing on the identification of its key functional groups.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[4] This absorption is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands are characteristic of the functional groups present in the molecule.[4] For this compound (C₁₅H₂₆O), the primary functional groups of interest are the tertiary alcohol (-OH) and the saturated hydrocarbon (C-H) backbone.

Key Functional Groups of this compound and Their Expected FT-IR Absorptions

The main functional groups in this compound that can be identified using FT-IR spectroscopy are the tertiary alcohol group and the alkyl groups of its sesquiterpenoid structure. The expected FT-IR absorption bands for these groups are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
~3500 - 3200O-H stretching (hydrogen-bonded)Tertiary AlcoholStrong, Broad
~2951, 2870C-H stretching (asymmetric and symmetric)-CH₃, -CH₂-, -CHStrong
~1480, 1460, 1450C-H bending (scissoring, bending)-CH₃, -CH₂-Medium
~1150C-O stretchingTertiary AlcoholStrong
~1090, 1080C-C stretchingCarbonyl SkeletonMedium to Weak

Note: The exact peak positions can vary slightly depending on the sample state (e.g., neat, in solution) and the specific instrument. The provided wavenumbers for this compound are based on reported spectral data.[5] The assignments are based on established correlations for alcohols and hydrocarbons.[6][7]

Experimental Protocol: FT-IR Analysis of this compound in Carrot Seed Oil

This protocol outlines the procedure for analyzing a sample of carrot seed oil to identify the functional groups of this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquid samples like essential oils as it requires minimal sample preparation.[5]

Materials and Equipment:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Carrot seed oil sample

  • Dropper or pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Computer with FT-IR software

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the computer are turned on and have warmed up according to the manufacturer's instructions.

    • Open the FT-IR software.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol (B145695) to remove any residues. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

    • Typical parameters for background collection are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.

  • Sample Analysis:

    • Place a small drop of the carrot seed oil onto the center of the ATR crystal using a clean dropper or pipette. The sample should completely cover the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the carrot seed oil.

    • Use the software tools to label the significant peaks in the spectrum.

    • Compare the observed peak positions with the expected absorption bands for this compound's functional groups as listed in the table above.

  • Cleaning:

    • After the analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in the cleaning solvent to remove the oil sample.

Data Interpretation

The resulting FT-IR spectrum of carrot seed oil should prominently display the characteristic absorption bands of this compound.

  • O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group of this compound.[6][7] The broadness of this peak is due to hydrogen bonding between the alcohol molecules.

  • C-H Stretch: Strong, sharp peaks between 2960 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the sesquiterpenoid backbone.[5]

  • C-H Bending: Absorptions in the 1480-1450 cm⁻¹ region are attributed to the bending vibrations of the C-H bonds.[5]

  • C-O Stretch: A strong band around 1150 cm⁻¹ is characteristic of the C-O stretching vibration in a tertiary alcohol.[6]

The presence and characteristics of these peaks provide strong evidence for the presence of this compound in the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis for the identification of this compound's functional groups.

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Interpretation cluster_conclusion Conclusion start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_application Apply Carrot Seed Oil to ATR Crystal background_scan->sample_application sample_scan Acquire Sample Spectrum sample_application->sample_scan data_processing Background Subtraction & Peak Labeling sample_scan->data_processing interpretation Compare with Known this compound Frequencies data_processing->interpretation end Functional Group Identification Complete interpretation->end

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is a highly effective and efficient method for the qualitative identification of the key functional groups in this compound. The characteristic absorption bands for the tertiary hydroxyl group and the hydrocarbon structure provide a clear spectral signature for this important bioactive compound. This application note provides a foundational protocol that can be adapted for the analysis of this compound in various sample matrices, aiding in quality control, natural product characterization, and drug discovery efforts.

References

Application of Carotol as a natural antifungal agent in agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol, a sesquiterpenoid alcohol and the primary constituent of carrot seed oil, has demonstrated significant potential as a natural antifungal agent for agricultural applications. With the increasing demand for sustainable and environmentally friendly alternatives to synthetic fungicides, this compound presents a promising avenue for the management of economically important plant fungal diseases.[1][2][3] These application notes provide a comprehensive overview of the antifungal properties of this compound, detailed experimental protocols for its evaluation, and insights into its mechanism of action.

Antifungal Activity of this compound

This compound has exhibited a broad spectrum of antifungal activity against several key phytopathogenic fungi. Its efficacy has been demonstrated to be dose-dependent.[1][2]

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesHost Plant(s)Observed EffectConcentrationReference
Alternaria alternataCarrot, various crops65% inhibition of radial growth150 mg/L[4][5]
Fusarium moniliformeRice, MaizeStrong antifungal potentialNot specified[1][2]
Bipolaris oryzaeRiceStrong antifungal potentialNot specified[1][2]
Rhizoctonia solaniRice, various cropsStrong antifungal potentialNot specified[1][2]

Mechanism of Action

The precise molecular mechanisms underlying the antifungal activity of this compound are still under investigation. However, based on studies of similar essential oil components like carvacrol (B1668589), the primary modes of action are proposed to be the disruption of fungal cell membrane integrity and the inhibition of ergosterol (B1671047) biosynthesis.[1][6][7]

Disruption of Cell Membrane Integrity

This compound, being a lipophilic compound, is believed to partition into the fungal plasma membrane, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: Insertion of this compound into the lipid bilayer disrupts its structure, increasing permeability. This leads to the leakage of essential intracellular components such as ions, nucleic acids, and proteins, ultimately causing cell death.[7]

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It regulates membrane fluidity and the function of membrane-bound enzymes. This compound may interfere with the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and the accumulation of toxic intermediate sterols. This compromises membrane integrity and function.[1][6][8]

Potential Effects on Cell Wall Integrity

There is also evidence to suggest that components of essential oils can interfere with the synthesis of crucial cell wall components like chitin (B13524) and β-glucan by inhibiting the activity of enzymes such as chitin synthase and β-1,3-glucanase.[7] While not directly demonstrated for this compound, this represents a potential secondary mechanism of action.

Diagram: Proposed Mechanism of Action of this compound

G cluster_membrane Cell Membrane cluster_wall Cell Wall This compound This compound FungalCell Fungal Cell Membrane Disruption of Membrane Integrity This compound->Membrane Ergosterol Inhibition of Ergosterol Biosynthesis This compound->Ergosterol CellWall Potential Inhibition of Cell Wall Synthesis This compound->CellWall Leakage Leakage of Intracellular Components Membrane->Leakage Ergosterol->Membrane CellDeath Fungal Cell Death CellWall->CellDeath Leakage->CellDeath

Caption: Proposed antifungal mechanism of this compound.

Experimental Protocols

In Vitro Antifungal Assay: Poisoned Food Technique

This method is used to evaluate the effect of this compound on the mycelial growth of fungi.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Alternaria alternata, Fusarium moniliforme, Bipolaris oryzae, Rhizoctonia solani) grown on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to 45-50°C. Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150, 200 mg/L). Also, prepare a control plate containing the same concentration of the solvent used for the stock solution.

  • Pouring Plates: Pour approximately 20 mL of the this compound-amended PDA and the control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing culture of the test fungus. Place the mycelial disc, mycelial side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Diagram: Poisoned Food Technique Workflow

G A Prepare this compound Stock Solution B Prepare Poisoned PDA Medium A->B C Pour Plates B->C D Inoculate with Fungal Disc C->D E Incubate D->E F Measure Radial Growth E->F G Calculate % Inhibition F->G

Caption: Workflow for the poisoned food technique.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • Pure this compound

  • DMSO or ethanol

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Fungal spore suspension or mycelial fragments

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Fungal Inoculum: Prepare a standardized fungal inoculum (e.g., 1-5 x 10^4 spores/mL) in the appropriate broth medium.

  • Serial Dilution of this compound: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations. Include a positive control (broth with fungal inoculum only) and a negative control (broth only).

  • Inoculation: Add the fungal inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation: Incubate the microtiter plate at 25 ± 2°C for 24-72 hours, depending on the growth rate of the fungus.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.

In Vivo Antifungal Assay on Rice Plants

This protocol is adapted for testing the efficacy of this compound in controlling fungal diseases on rice seedlings in a greenhouse setting.

Materials:

  • Rice seeds (a susceptible variety)

  • Pots and sterile soil

  • This compound

  • Tween 20 or other suitable surfactant

  • Fungal pathogen culture (e.g., Bipolaris oryzae spore suspension)

  • Greenhouse facilities

Procedure:

  • Plant Growth: Sow rice seeds in pots containing sterile soil and grow them in a greenhouse under controlled conditions (e.g., 28/22°C day/night temperature, 12-hour photoperiod).

  • Preparation of this compound Formulation: Prepare a spray solution of this compound at different concentrations (e.g., 100, 250, 500 ppm) in sterile distilled water containing a small amount of a surfactant (e.g., 0.05% Tween 20) to ensure even distribution on the leaf surface.

  • Preventive Application: At the 3-4 leaf stage, spray the rice seedlings with the this compound formulations until runoff. A control group should be sprayed with the surfactant solution only.

  • Inoculation: 24 hours after the this compound application, inoculate the rice seedlings by spraying them with a spore suspension of the fungal pathogen (e.g., 1 x 10^5 spores/mL of Bipolaris oryzae).

  • Incubation: Maintain the inoculated plants in a high-humidity environment (e.g., >90% relative humidity) for the first 24 hours to promote infection, and then return them to the regular greenhouse conditions.

  • Disease Assessment: 7-10 days after inoculation, assess the disease severity by counting the number of lesions per leaf or by using a disease severity rating scale.

  • Calculation of Disease Control Efficacy: Calculate the disease control efficacy using the formula: Control Efficacy (%) = [(DSC - DST) / DSC] * 100 Where:

    • DSC = Disease severity in the control group

    • DST = Disease severity in the treated group

Conclusion

This compound demonstrates significant promise as a natural antifungal agent for the control of important plant diseases in agriculture. Its broad-spectrum activity and proposed mechanism of action targeting fundamental fungal cellular processes make it an attractive candidate for the development of new, sustainable fungicides. The protocols provided here offer a framework for the systematic evaluation of this compound's efficacy and can be adapted to various research and development needs. Further research is warranted to elucidate the specific signaling pathways affected by this compound in phytopathogenic fungi and to optimize its formulation and application for field conditions.

References

In Vitro Assays for Testing Carotol's Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol, a sesquiterpene alcohol, is a primary bioactive constituent of carrot seed oil, accounting for approximately 40% of the oil.[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory properties.[1][2] These application notes provide detailed protocols for a panel of in vitro assays to robustly evaluate the bioactivity of this compound, enabling researchers to investigate its mechanism of action and potential for drug development.

Data Presentation

The following tables summarize the quantitative data on this compound's bioactivity as determined by various in vitro assays.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)
HepG2Liver Carcinoma>200[3]
HCT-116Colon Carcinoma25.68[3]
MCF-7Breast Carcinoma>200[3]
A549Lung Carcinoma28.65[3]
MRC-5Normal Lung Fibroblast>200[3]
Table 2: Antifungal Activity of this compound
Fungal StrainInhibition
Alternaria alternata65% radial growth inhibition at 150 mg/L[4]
Fusarium moniliformeStrong antifungal potential (qualitative)[2]
Bipolaris oryzaeStrong antifungal potential (qualitative)[2]
Rhizoctonia solaniStrong antifungal potential (qualitative)[2]

Note: Specific MIC values for pure this compound against a broad range of fungi are not extensively reported in the literature. The "poisoned food technique" is often used for initial screening.

Table 3: Anti-inflammatory Activity of this compound

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further, dilute the stock solution with a serum-free medium to obtain a range of final concentrations to be tested.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Antifungal Activity: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium (buffered with MOPS)

  • This compound

  • DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a fungal suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the absorbance at 600 nm.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate Plate with Fungi prepare_inoculum->inoculate_plate prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->inoculate_plate incubate_plate Incubate (24-48h) inoculate_plate->incubate_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic

Caption: Workflow for determining the antifungal activity of this compound.

Anti-inflammatory Activity

This protocol measures the ability of this compound to inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.[6]

  • Cell Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no this compound), a vehicle control (LPS and DMSO), and a positive control (LPS and a known inhibitor like dexamethasone).[6]

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value for each cytokine.

This protocol assesses the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • This compound

  • DMSO

  • Known COX inhibitors (e.g., ibuprofen (B1674241) for non-selective, celecoxib (B62257) for COX-2 selective)

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E₂ (PGE₂) or a colorimetric COX inhibitor screening kit

Protocol:

  • Reagent Preparation: Prepare all reagents as per the assay kit's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme. Add various concentrations of this compound or the control inhibitors. Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction using a stop solution (e.g., stannous chloride).

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using an appropriate detection method, such as an EIA for PGE₂.

  • Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are still under investigation, related terpenoids and compounds from carrot seed extracts have been shown to influence key cellular signaling cascades involved in cancer and inflammation. The following diagrams illustrate hypothetical pathways that this compound may target based on current understanding of similar natural products. Further experimental validation, such as Western blotting for key phosphorylated proteins, is required to confirm these mechanisms for this compound.

Hypothesized Anticancer Signaling Pathway Inhibition by this compound

Anticancer_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival This compound This compound This compound->PI3K Inhibits This compound->Ras Inhibits

Caption: this compound may inhibit cancer cell proliferation by targeting the PI3K/Akt/mTOR and MAPK pathways.

Hypothesized Anti-inflammatory Signaling Pathway Inhibition by this compound

Anti_inflammatory_Pathway cluster_nfkb NF-κB Pathway cluster_genes Gene Transcription IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates TNF-α TNF-α Nucleus->TNF-α IL-6 IL-6 Nucleus->IL-6 COX-2 COX-2 Nucleus->COX-2 LPS LPS LPS->IKK Activates This compound This compound This compound->IKK Inhibits

Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

Application Notes and Protocols for the Chemical Synthesis and Derivatization of Carotol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carotol

This compound is a sesquiterpene alcohol of the daucane structural class, first isolated in 1925 by Asahina and Tsukamoto.[1][2] It is a primary constituent of carrot seed essential oil (Daucus carota), where it can comprise over 40% of the oil's volume.[2][3] This natural product is of significant research interest due to its broad range of biological activities, including cytotoxic effects against various human carcinoma cell lines, as well as antifungal, herbicidal, and insecticidal properties.[1][2][3] The bicyclo[5.3.0]decane core of this compound presents a unique synthetic challenge.[4] Its biosynthesis is thought to occur through an unconventional direct cyclization of farnesyl pyrophosphate (FPP).[1][2] These attributes make this compound a compelling target for total synthesis and a valuable scaffold for the development of novel therapeutic agents through derivatization.

Chemical Synthesis and Isolation Strategies

Total Synthesis of this compound

The complex structure of this compound, featuring a bicyclo[5.3.0]decane skeleton, has made it a challenging target for synthetic chemists. One notable total synthesis was accomplished in 14 linear steps, utilizing a formal intramolecular (4+1)-cycloaddition of a chiral dialkoxycarbene as the key strategic step to construct the fused ring system.[4][5] An earlier synthesis starting from (+)-dihydrocarvone required 15 steps and resulted in a low overall yield.[4]

G

Caption: Total synthesis workflow for this compound.

Isolation from Natural Sources

A practical and common method for obtaining this compound is through isolation from carrot seeds, where it is the major sesquiterpenoid component.[6]

G

Caption: Workflow for isolating this compound from carrot seeds.

Derivatization of this compound

The this compound scaffold, with its tertiary alcohol and double bond, provides reactive sites for chemical modification. Derivatization can be used to probe structure-activity relationships (SAR) and develop analogues with enhanced biological potency or modified physicochemical properties.

G

Caption: Derivatization pathways for this compound.

Biological Activity and Potential Signaling Pathways

This compound and its derivatives exhibit a range of biological effects. Notably, this compound shows significant cytotoxic activity against several human cancer cell lines.[7] One proposed mechanism for this anticancer effect is the inhibition of human NADPH oxidase.[7] As a sesquiterpene, it may also modulate inflammatory pathways, such as those involving NF-κB and nitric oxide (NO) generation.[5]

G

Caption: Proposed anticancer mechanism of this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound and Derivatives
CompoundFormulaMolar Mass ( g/mol )Key Spectroscopic DataReference
This compound C₁₅H₂₆O222.37¹H NMR (CDCl₃, δ ppm): 0.81 (3H, d, J=6.12), 1.05 (1H, d, J=6.12), 1.05 (3H, s), 1.26 (3H, s). IR (cm⁻¹): 3400 (-OH), 2951, 2870, 1480, 1460.[8]
Daucol C₁₅H₂₆O₂238.37Product of epoxidation.[8]
4-chloro-carotol C₁₅H₂₅ClO256.81Product of hydrochlorination.[8]
This compound Amide C₁₇H₂₉NO263.42M.P.: 134.5 °C. Product of Ritter reaction.[8]
3-bromo-carotol C₁₅H₂₅BrO301.26Product of bromination with NBS.[6]
Table 2: Cytotoxicity of this compound and its Microbial Metabolites
CompoundHepG-2 (IC₅₀, µM)HCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)A-549 (IC₅₀, µM)Reference
This compound 10.4 ± 0.112.5 ± 0.314.8 ± 0.216.2 ± 0.1[7]
9α-hydroxydaucol (CM1) > 100> 100> 100> 100[7]
9α,13-dihydroxydaucol (CM2) 24.3 ± 0.420.6 ± 0.228.4 ± 0.530.1 ± 0.3[7]
Diol derivative (CM3) 35.7 ± 0.331.2 ± 0.140.8 ± 0.245.6 ± 0.4[7]

Experimental Protocols

Protocol 1: Isolation of this compound from Carrot Seed Essential Oil

Objective: To isolate pure this compound from commercially available or hydrodistilled carrot seed essential oil.

Materials:

  • Carrot seed essential oil

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Solvents: Petroleum ether, Dichloromethane (B109758) (DCM) (analytical grade)

  • Glass column for chromatography

  • Round bottom flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Iodine chamber or UV lamp for TLC visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether and carefully pack it into a glass column to avoid air bubbles.

  • Sample Loading: Dissolve a known quantity of carrot seed essential oil (e.g., 5 g) in a minimal amount of petroleum ether and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by adding increasing percentages of dichloromethane. A typical gradient might be:

    • 100% Petroleum Ether

    • 98:2 Petroleum Ether:DCM

    • 95:5 Petroleum Ether:DCM

    • 90:10 Petroleum Ether:DCM

    • 80:20 Petroleum Ether:DCM

  • Fraction Collection: Collect fractions of approximately 20-30 mL in labeled test tubes or flasks.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 9:1 Petroleum Ether:DCM). Visualize the spots. Fractions containing the same single spot corresponding to this compound should be combined. This compound is typically eluted with around 20% dichloromethane in petroleum ether.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield pure this compound as an oil.

  • Characterization: Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data with literature values.[8]

Protocol 2: Synthesis of this compound Amide (Derivative 5)

Objective: To synthesize this compound amide via a Ritter reaction.

Materials:

  • This compound (1.0 g)

  • Acetonitrile (B52724) (15 mL)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • 50% Sodium Hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Beakers, round bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve this compound (1.0 g) in acetonitrile (15 mL). Cool the mixture in an ice bath.

  • Acid Addition: While stirring, slowly add a few drops of concentrated sulfuric acid to the cooled solution.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically several hours).

  • Quenching and Neutralization: Pour the reaction mixture onto crushed ice. Carefully neutralize the solution with a 50% NaOH solution until it is basic.

  • Extraction: Transfer the mixture to a separatory funnel and partition with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the resulting yellowish-brown sticky mass, if necessary, by column chromatography or recrystallization to obtain this compound amide.[8] Confirm the structure using IR, ¹H NMR, and ¹³C NMR. The product should have a melting point of approximately 134.5 °C.[8]

Protocol 3: Synthesis of 3-bromo-carotol (Derivative 7)

Objective: To synthesize 3-bromo-carotol via allylic bromination.

Materials:

  • This compound (1.0 g)

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Benzoyl peroxide (initiator)

  • Round bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g) in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux: Heat the mixture to reflux and maintain it for the required time, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with dichloromethane.

  • Purification: Concentrate the dichloromethane layer and purify the crude product by column chromatography to obtain pure 3-bromo-carotol.[6]

  • Characterization: Elucidate the structure of the final compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[6]

References

Application Notes and Protocols: Carotol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carotol, a naturally occurring sesquiterpene alcohol, presents a valuable and versatile chiral scaffold for organic synthesis. Its rigid bicyclic structure and inherent chirality make it an attractive starting material for the enantioselective synthesis of complex molecules, including bioactive compounds and fragrance ingredients. This document provides detailed application notes and protocols for the utilization of this compound as a chiral building block in various synthetic transformations.

Synthesis of this compound Derivatives

This compound can be readily transformed into a variety of derivatives, modifying its physical and biological properties. These transformations typically target the tertiary alcohol or the double bond.

Data Presentation: Synthesis of this compound Derivatives
ProductReagentsSolventReaction TimeYield (%)Reference
DaucolPerbenzoic acidChloroform (B151607)24 h~87%[1]
This compound EtherMercuric acetate, Sodium borohydride (B1222165)Tetrahydrofuran2 h~89%[1]
4-Chloro this compoundDry HCl gasDiethyl etherNot Specified~86%[1]
This compound AmideGlacial acetic acid, Conc. H₂SO₄, Acetonitrile (B52724)Acetonitrile48 h~95%[1]
Experimental Protocols: Synthesis of this compound Derivatives

1.1 Protocol for the Synthesis of Daucol

  • Reaction: Epoxidation of the double bond in this compound.

  • Procedure:

    • Dissolve 1.5 g of this compound in 10 mL of chloroform.

    • Add an excess of perbenzoic acid solution in chloroform to the reaction mixture.

    • Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water.

    • Wash the organic layer sequentially with sodium thiosulfate (B1220275) solution, sodium bicarbonate solution, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield daucol.[1]

1.2 Protocol for the Synthesis of this compound Ether

  • Reaction: Oxymercuration-demercuration of this compound.

  • Procedure:

    • To a solution of 2.2 g of this compound in 5 mL of dry tetrahydrofuran, add 3.2 g of mercuric acetate.

    • Stir the mixture vigorously for 10 minutes at room temperature.

    • Add 10 mL of 3 N sodium hydroxide (B78521) solution, followed by 10 mL of a 3 N sodium borohydride solution.

    • Continue stirring for 2 hours.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain this compound ether.[1]

1.3 Protocol for the Synthesis of 4-Chloro this compound

  • Reaction: Hydrochlorination of this compound.

  • Procedure:

    • Dissolve 1.0 g of this compound in 20 mL of diethyl ether and cool the solution to 0 °C.

    • Bubble a slow stream of dry hydrochloric acid gas through the solution until saturation.

    • Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 4-chloro this compound.[1]

1.4 Protocol for the Synthesis of this compound Amide

  • Reaction: Ritter reaction of this compound with acetonitrile.

  • Procedure:

    • In a round bottom flask, mix 6 mL of glacial acetic acid and 6 mL of concentrated sulfuric acid and stir for 5 minutes.

    • Slowly add 1.0 g of this compound to the mixture.

    • Add 20 mL of acetonitrile and stir the reaction mixture for 48 hours.

    • Pour the reaction mixture onto ice and neutralize with a 50% sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined ether extracts with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain this compound amide.[1]

Reaction Pathway for this compound Derivatization

G This compound This compound Daucol Daucol This compound->Daucol Perbenzoic acid Carotol_Ether This compound Ether This compound->Carotol_Ether 1. Hg(OAc)2 2. NaBH4 Chloro_this compound 4-Chloro this compound This compound->Chloro_this compound Dry HCl Carotol_Amide This compound Amide This compound->Carotol_Amide H2SO4, CH3CN

Caption: Synthesis of various derivatives from this compound.

Application in Fragrance Synthesis: Musk Odorant

This compound serves as a chiral precursor for the synthesis of valuable musk odorants through a multi-step process involving ozonolysis.

Data Presentation: Synthesis of a Musk Odorant Precursor from this compound
Reaction StepProductReagentsSolventYield (%)Reference
OzonolysisDihydroxy KetoneOzone, then a reducing agentMethanol (B129727)63%
Experimental Workflow and Protocols

2.1 Ozonolysis of this compound

  • Objective: To cleave the double bond of this compound to form a dihydroxy ketone.

  • General Protocol:

    • Dissolve this compound in methanol and cool the solution to -78 °C.

    • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.[2][3]

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust) to work up the ozonide intermediate and form the dihydroxy ketone.

    • Isolate and purify the product using standard techniques like column chromatography.

2.2 Acid-Catalyzed Dehydration

  • Objective: To form an unsaturated ketone from the dihydroxy ketone.

  • General Protocol:

    • Treat the dihydroxy ketone with a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent.[4][5]

    • Heat the reaction mixture to effect dehydration.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the acid and extract the product.

    • Purify the resulting mixture of isomeric unsaturated ketones.

2.3 Catalytic Hydrogenation

  • Objective: To reduce the double bond of the unsaturated ketone to yield the final musk odorant.

  • General Protocol:

    • Dissolve the unsaturated ketone in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a palladium on carbon (Pd/C) catalyst.[6]

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the reaction until the uptake of hydrogen ceases.

    • Filter off the catalyst and concentrate the solution to obtain the crude musk odorant.

    • Purify the product by distillation or chromatography.

Logical Workflow for Musk Odorant Synthesis

G This compound This compound Dihydroxy_Ketone Dihydroxy Ketone This compound->Dihydroxy_Ketone 1. O3 2. Reductive Workup Unsaturated_Ketone Unsaturated Ketone Dihydroxy_Ketone->Unsaturated_Ketone Acid-catalyzed Dehydration Musk_Odorant Musk Odorant Unsaturated_Ketone->Musk_Odorant H2, Pd/C

Caption: Synthetic pathway to a musk odorant from this compound.

Synthesis of a Hydroindene Building Block for the Cyathane Skeleton

Natural (+)-carotol can be utilized as a chiral starting material for the synthesis of enantiomerically pure hydroindene building blocks, which are key intermediates in the total synthesis of cyathane diterpenoids.

Logical Relationship for Hydroindene Synthesis

G This compound Natural (+)-Carotol Intermediate_1 Key Intermediates This compound->Intermediate_1 Multi-step synthesis Hydroindene (3R,7aR)-3-isopropyl-7a-methyl- 1,2,3,6,7,7a-hexahydro-inden-5-one Intermediate_1->Hydroindene Cyathane Cyathane Skeleton Reconstruction Hydroindene->Cyathane

Caption: this compound as a precursor for cyathane synthesis.

While a detailed, step-by-step experimental protocol for the complete transformation of this compound to the hydroindene building block is not fully available in a single public source, the key transformation involves the oxidative cleavage of the this compound skeleton followed by intramolecular cyclization and further functional group manipulations. Researchers interested in this specific application are encouraged to consult specialized literature on cyathane synthesis.

These application notes and protocols highlight the potential of this compound as a readily available and versatile chiral building block in organic synthesis. Its rich chemistry allows for the creation of diverse molecular architectures with applications in fragrance, pharmaceuticals, and natural product synthesis.

References

Application Notes and Protocols: Investigating the Antifungal Mechanism of Action of Carotol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol, a sesquiterpene alcohol and a primary constituent of carrot seed oil, has demonstrated significant antifungal properties against a range of fungal pathogens.[1][2] Understanding the precise mechanism by which this compound exerts its antifungal effects is crucial for its development as a potential therapeutic or agricultural fungicide. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by detailed protocols for key experiments to facilitate further research in this area. While direct research on this compound's specific mechanisms is emerging, much of our understanding is informed by studies on structurally related terpenoids, such as Carvacrol (B1668589).

Proposed Mechanism of Action

The antifungal activity of this compound is likely multifaceted, involving a combination of actions that disrupt fungal cellular integrity and function. The proposed mechanisms include:

  • Disruption of Cell Wall and Membrane Integrity: this compound is hypothesized to interfere with the synthesis of critical cell wall components like chitin (B13524) and β-glucan, and to destabilize the fungal cell membrane, leading to increased permeability and leakage of intracellular contents.[3][4]

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is a key proposed mechanism, leading to oxidative damage to cellular components and triggering downstream apoptotic events.[1][4]

  • Mitochondrial Dysfunction: this compound may target fungal mitochondria, leading to a decrease in mitochondrial membrane potential and disrupting cellular energy metabolism.

  • Induction of Apoptosis: The culmination of cellular stress and damage can lead to a programmed cell death cascade, characterized by DNA fragmentation and the externalization of phosphatidylserine.[5][6]

dot graph "Proposed_Antifungal_Mechanism_of_this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellWall [label="Fungal Cell Wall\n(Chitin, β-Glucan)", fillcolor="#FBBC05", fontcolor="#202124"]; CellMembrane [label="Cell Membrane\n(Ergosterol)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS) Burst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Fungal Cell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> CellWall [label="Inhibition of\nsynthesis"]; this compound -> CellMembrane [label="Disruption"]; this compound -> Mitochondria [label="Dysfunction"]; CellMembrane -> ROS [label="Increased Permeability"]; Mitochondria -> ROS; ROS -> Apoptosis [label="Induction"]; CellWall -> CellDeath [label="Structural Failure"]; CellMembrane -> CellDeath [label="Loss of Integrity"]; Apoptosis -> CellDeath; } dot Caption: Proposed multi-target mechanism of this compound's antifungal action.

Quantitative Data on Antifungal Activity

The following table summarizes the available quantitative data on the antifungal activity of this compound and the related compound Carvacrol.

CompoundFungal SpeciesAssay TypeEndpointResultReference
This compound Alternaria alternataRadial Growth Inhibition% Inhibition65% at 150 mg/L[7][8][9]
This compound Fusarium moniliformePoisoned Food Technique-Strong, dose-dependent inhibition[2][10]
This compound Bipolaris oryzaePoisoned Food Technique-Strong, dose-dependent inhibition[2][10]
This compound Rhizoctonia solaniPoisoned Food Technique-Strong, dose-dependent inhibition[2][10]
Carvacrol Candida (non-albicans)Broth MicrodilutionMIC Range3.9 - 62.5 µg/mL[11]
Carvacrol Candida spp.Broth MicrodilutionMIC Range75 - 512 µg/mL[11]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the antifungal mechanism of this compound.

Experimental_Workflow

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a fungal inoculum suspension and adjust the concentration to a standard (e.g., 1-5 x 10^5 CFU/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

  • Add the fungal inoculum to each well.

  • Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

  • Incubate the plate at an appropriate temperature and duration for the specific fungus.

  • Determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Fungal cells treated with this compound (at MIC or sub-MIC concentrations)

  • DCFH-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest fungal cells after treatment with this compound.

  • Wash the cells with PBS.

  • Resuspend the cells in PBS containing DCFH-DA (final concentration typically 10-25 µM).

  • Incubate in the dark at an appropriate temperature for 30-60 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates higher ROS levels.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Rhodamine 123.

Materials:

  • Fungal cells treated with this compound

  • Rhodamine 123 stock solution (in ethanol (B145695) or DMSO)

  • PBS or appropriate buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and wash fungal cells after this compound treatment.

  • Resuspend the cells in buffer containing Rhodamine 123 (final concentration typically 1-10 µg/mL).

  • Incubate in the dark for 15-30 minutes.

  • Wash the cells to remove the unbound dye.

  • Analyze the cells by flow cytometry or fluorescence microscopy (excitation ~507 nm, emission ~529 nm). A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.

Protocol 4: Evaluation of Cell Membrane Integrity

This protocol employs propidium (B1200493) iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

Materials:

  • Fungal cells treated with this compound

  • Propidium iodide (PI) stock solution

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and wash fungal cells.

  • Resuspend the cells in PBS.

  • Add PI to the cell suspension (final concentration typically 1-5 µg/mL).

  • Incubate in the dark for 5-15 minutes.

  • Analyze the cells immediately by flow cytometry or fluorescence microscopy (excitation ~535 nm, emission ~617 nm). An increase in the number of fluorescent cells indicates a loss of membrane integrity.

Protocol 5: Detection of Apoptosis via DNA Fragmentation (TUNEL Assay)

This protocol is for the TdT-mediated dUTP nick end labeling (TUNEL) assay.[5][6][12]

Materials:

  • Fungal cells treated with this compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

  • Fluorescence microscope

Procedure:

  • Fix the treated fungal cells.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TUNEL reaction mixture.

  • Wash the cells to remove unincorporated nucleotides.

  • Visualize the cells under a fluorescence microscope. Green fluorescence indicates DNA fragmentation, a hallmark of apoptosis.

Protocol 6: Inhibition of Cell Wall Synthesizing Enzymes

This protocol provides a general framework for assessing the inhibition of chitinase (B1577495) and β-1,3-glucan synthase.

A. Chitinase Activity Assay

Materials:

  • Crude enzyme extract from fungal cells

  • Colloidal chitin (substrate)

  • DNS (3,5-dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Prepare a crude enzyme extract from fungal cells grown in the presence or absence of this compound.

  • Incubate the enzyme extract with a colloidal chitin suspension.

  • Stop the reaction by adding DNS reagent and boiling.

  • Measure the absorbance at 540 nm to quantify the amount of reducing sugars released. A decrease in absorbance in the presence of this compound indicates inhibition of chitinase activity.

B. β-1,3-Glucan Synthase Inhibition Assay

Materials:

  • Fungal cell lysates (as a source of the enzyme)

  • UDP-[14C]glucose (substrate)

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare fungal cell lysates.

  • Incubate the lysates with UDP-[14C]glucose in the presence of various concentrations of this compound.

  • Precipitate the synthesized glucan with TCA.

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A reduction in radioactivity indicates inhibition of β-1,3-glucan synthase.[13]

Analysis of Gene Expression

To further elucidate the molecular targets of this compound, quantitative real-time PCR (qRT-PCR) can be employed to analyze the expression of genes involved in key pathways.

Gene_Expression_Analysis

Target Genes:

  • Ergosterol (B1671047) Biosynthesis: ERG11 (encodes lanosterol (B1674476) 14-α-demethylase), a key enzyme in the ergosterol pathway and the target of azole antifungals.[14][15][16][17]

  • Cell Wall Synthesis: CHS genes (encoding chitin synthases) and FKS genes (encoding β-1,3-glucan synthases).[3][18][19]

Procedure:

  • Treat fungal cultures with this compound.

  • Extract total RNA from the fungal cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers specific for the target genes and a housekeeping gene for normalization.

  • Analyze the relative changes in gene expression in response to this compound treatment.

Conclusion

The investigation into the antifungal mechanism of this compound is a promising area of research. The protocols and information provided in these application notes offer a solid framework for researchers to systematically explore its mode of action. By combining quantitative antifungal assays with detailed mechanistic studies, a clearer picture of this compound's potential as a novel antifungal agent will emerge. Further research should also focus on identifying the specific signaling pathways within the fungal cell that are modulated by this compound, which could reveal novel targets for antifungal drug development.

References

Troubleshooting & Optimization

Challenges in separating Carotol from Daucol and other sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Separation of Carotol and Daucol

Welcome to the technical support center for the separation of this compound, Daucol, and other related sesquiterpenes. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from Daucol?

A1: The primary challenge lies in their structural similarity. Both are bicyclic sesquiterpenoid alcohols with the same carotane skeleton. This results in very similar polarities and chromatographic behaviors, leading to co-elution or overlapping fractions during separation techniques like column chromatography. Their boiling points are also close, making fractional distillation difficult.[1][2][3]

Q2: What is the most common source material for isolating this compound and Daucol?

A2: The most common source is the essential oil extracted from the seeds of the carrot plant (Daucus carota).[1][2][4] this compound is typically the major constituent of this oil, with Daucol being one of the other significant components.[4][5][6]

Q3: What are the typical relative abundances of this compound and Daucol in carrot seed oil?

A3: The chemical composition of carrot seed essential oil can vary, but generally, this compound is the most abundant sesquiterpene, often comprising over 40-50% of the oil.[5][7] Daucol is present in smaller amounts, typically ranging from 5% to 18%.[7][8] Other sesquiterpenes like daucene (B97725) and β-caryophyllene are also present.[4][9]

Q4: Can this compound be converted to Daucol?

A4: Yes, this compound can be chemically transformed into Daucol.[1][4] This highlights their close structural relationship and underscores the difficulty in separating them based on physical properties alone.

Troubleshooting Guides

Issue 1: Poor Separation/Co-elution in Column Chromatography

Symptoms:

  • TLC analysis of collected fractions shows both this compound and Daucol spots with very close Rf values.

  • GC-MS analysis of fractions indicates the presence of both compounds in significant quantities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System Polarity The polarity gradient of the eluting solvent may not be shallow enough to resolve compounds with similar polarities. Solution: Employ a very gradual or isocratic elution with a fine-tuned solvent system. Start with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increase the polarity by adding small increments of a more polar solvent like dichloromethane (B109758) or ethyl acetate.[1][2]
Column Overloading Applying too much crude sample to the column can lead to broad, overlapping bands. Solution: Reduce the amount of essential oil loaded onto the silica (B1680970) gel. A general rule of thumb is a 1:60 to 1:100 ratio of sample to silica gel by weight.[2]
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. Allow the packed column to settle and equilibrate with the initial mobile phase before loading the sample.
High Flow Rate A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases. Solution: Reduce the flow rate of the mobile phase to allow for better resolution of the components.
Issue 2: Low Yield of Isolated Compounds

Symptoms:

  • The final amount of purified this compound or Daucol is significantly lower than expected based on the initial amount of carrot seed oil.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound Loss During Extraction Inefficient extraction of the essential oil from the carrot seeds. Solution: Ensure the seeds are properly crushed and consider extending the hydrodistillation time to maximize oil extraction.[1]
Irreversible Adsorption on Silica Gel Highly active silica gel can sometimes lead to the irreversible adsorption or degradation of the target compounds. Solution: Use silica gel with a standard activity (Brockmann II or III). You can also consider deactivating the silica gel slightly by adding a small percentage of water.
Compound Degradation Sesquiterpenes can be sensitive to heat and acidic conditions. Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. Ensure that the solvents used are neutral and free of acid impurities.
Incomplete Elution The compounds of interest may not have been fully eluted from the column. Solution: After the expected fractions have been collected, flush the column with a more polar solvent to check for any remaining compounds.

Quantitative Data Summary

The following table summarizes representative yields from the isolation of this compound and Daucol from carrot seed essential oil as reported in the literature.

Starting Material Amount of Starting Material Stationary Phase Isolated this compound Yield Isolated Daucol Yield Reference
Carrot Seed Essential Oil8 gSilica Gel (480 g)4.2 g0.5 g[2]
Carrot Seed Oil10 gSilica GelNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Isolation of this compound and Daucol by Column Chromatography

This protocol is a generalized procedure based on common practices cited in the literature.[1][2]

1. Preparation of the Essential Oil: a. Obtain carrot seeds and crush them into a coarse powder. b. Subject the powdered seeds to hydrodistillation for several hours to extract the essential oil. c. Separate the oil layer from the aqueous layer and dry the oil over anhydrous sodium sulfate.

2. Column Chromatography Setup: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., petroleum ether). b. Pack a glass column with the silica gel slurry, ensuring a uniform and compact bed. c. Equilibrate the column by running the initial mobile phase through it.

3. Sample Loading and Elution: a. Dissolve a known amount of the carrot seed essential oil in a minimal amount of the initial mobile phase. b. Carefully load the sample onto the top of the silica gel bed. c. Begin elution with a non-polar solvent (e.g., 100% petroleum ether). d. Gradually increase the polarity of the mobile phase. A common gradient involves increasing the percentage of dichloromethane in petroleum ether. For example:

  • Petroleum ether (to elute non-polar compounds like daucene)[2]
  • Petroleum ether: Dichloromethane (e.g., 95:5, 90:10, 80:20 v/v) to elute this compound.[1][2]
  • 100% Dichloromethane or a more polar mixture to elute Daucol.[2]

4. Fraction Collection and Analysis: a. Collect fractions of a consistent volume. b. Monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent). c. Combine the fractions containing the pure compounds, as indicated by TLC. d. Confirm the identity and purity of the isolated this compound and Daucol using GC-MS, NMR, and FTIR spectroscopy.[1][2]

Visualizations

experimental_workflow start Start: Crushed Carrot Seeds hydrodistillation Hydrodistillation start->hydrodistillation essential_oil Carrot Seed Essential Oil hydrodistillation->essential_oil sample_loading Load Essential Oil essential_oil->sample_loading column_prep Prepare Silica Gel Column column_prep->sample_loading elution Gradient Elution (Petroleum Ether -> Dichloromethane) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_this compound Combine this compound Fractions tlc_analysis->combine_this compound This compound Spots combine_daucol Combine Daucol Fractions tlc_analysis->combine_daucol Daucol Spots characterization Characterization (GC-MS, NMR) combine_this compound->characterization combine_daucol->characterization

Caption: Experimental workflow for the isolation of this compound and Daucol.

troubleshooting_guide issue Poor Separation (Co-elution of this compound & Daucol) cause1 Inappropriate Solvent Gradient issue->cause1 cause2 Column Overloading issue->cause2 cause3 High Flow Rate issue->cause3 solution1 Use a shallower polarity gradient cause1->solution1 Solution solution2 Reduce sample load (e.g., 1:60 sample:silica) cause2->solution2 Solution solution3 Decrease the elution flow rate cause3->solution3 Solution

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Maximizing Carotol Yield in Hydrodistillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the hydrodistillation of Carotol from Daucus carota (carrot) seeds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall essential oil yield is very low. What are the potential causes and how can I fix this?

A1: A low essential oil yield can be attributed to several factors, from the raw plant material to the distillation process itself. Systematically check the following:

  • Plant Material Quality: The origin, maturity, and handling of the carrot seeds are critical. The yield of essential oil is significantly influenced by the maturity stage of the umbels; for instance, one study noted a higher yield from mature umbels (1.06 mL/100 g) compared to flowering ones (0.65 mL/100 g)[1].

  • Plant Material Preparation:

    • Moisture Content: Overly dry plant material may prevent efficient steam penetration, while overly fresh material can also pose challenges. Using slightly wilted or properly dried material is often optimal[2].

    • Particle Size: The seeds should be ground or crushed to increase the surface area for extraction. This allows steam to penetrate the plant tissue more effectively and release the essential oil.

  • Hydrodistillation Parameters:

    • Distillation Time: Insufficient distillation time is a common reason for low yield. Sesquiterpenes like this compound are higher boiling point compounds and require longer distillation times to be fully extracted compared to more volatile monoterpenes[3][4]. It is recommended to conduct the hydrodistillation for a minimum of 2-4 hours[1][5].

    • Plant Material-to-Water Ratio (Hydromodulus): An improper ratio can hinder extraction. A commonly used ratio is 1:10 (w/v) of plant material to water[1][6]. Too much water can prolong heating time, while too little can lead to charring of the plant material.

  • Apparatus Integrity: Ensure there are no leaks in your Clevenger apparatus. Poorly sealed joints can lead to the loss of volatile oil components with the escaping steam.

Q2: I have a good total essential oil yield, but the concentration of this compound is lower than expected. How can I increase the this compound percentage?

A2: This issue points towards the selectivity of your extraction process. While overall yield is good, the conditions may favor the extraction of other components over this compound.

  • Fractional Distillation: this compound is a sesquiterpene alcohol, which is less volatile than monoterpenes like α-pinene and sabinene (B1680474) that are also present in carrot seed oil[7]. These monoterpenes tend to distill over in the earlier phases of hydrodistillation[4]. By extending the distillation time, you can increase the proportion of higher-boiling point compounds like this compound in the collected oil[3][4]. Consider collecting fractions over time to analyze the composition at different stages. The later fractions will likely be richer in this compound.

  • Plant Chemotype: The chemical composition of carrot seed oil can vary significantly based on the geographical origin and cultivar[1][8]. Some chemotypes are naturally richer in this compound. Ensure you are using a plant source known for high this compound content. For example, this compound has been reported as the main component in oils from various regions, with concentrations ranging from 19% to over 48%[7][8].

Q3: I'm experiencing significant batch-to-batch inconsistency in my this compound yield. How can I improve reproducibility?

A3: Inconsistency is often a result of uncontrolled variables in the experimental workflow. To improve reproducibility, standardization is key:

  • Standardize Plant Material:

    • Source: Source your carrot seeds from the same supplier and geographical location if possible.

    • Harvesting: If harvesting your own material, do so at the same stage of maturity each time[1].

    • Post-Harvest Processing: Standardize your drying and storage procedures. Document the drying time, temperature, and humidity. Store the dried material in a cool, dark, and dry place to prevent degradation of volatile compounds.

  • Standardize Experimental Procedure:

    • Grinding: Use the same grinding method and sieve size to ensure a consistent particle size for each batch.

    • Measurements: Accurately weigh the plant material and measure the volume of water for a consistent ratio.

    • Heating and Distillation Time: Use a heating mantle with a controller to ensure a consistent heating rate. The duration of the distillation should be precisely timed for every run[9][10].

Q4: Can the hydrodistillation process itself degrade this compound?

A4: Yes, prolonged exposure to high temperatures and boiling water can potentially lead to the degradation of thermally sensitive compounds or cause hydrolysis of esters[6][9]. While hydrodistillation is a widely accepted method, minimizing the exposure to harsh conditions is beneficial. Ensure the heating is not overly aggressive to prevent localized overheating and potential degradation.

Data on Hydrodistillation Parameters and Yield

The following tables summarize quantitative data from various studies on the hydrodistillation of Daucus carota and other plants, illustrating the impact of different parameters on essential oil yield and composition.

Table 1: Effect of Distillation Time on Essential Oil Yield

Plant MaterialDistillation Time (min)Essential Oil Yield (%)Reference
Fennel Seeds23.44.40[6]
Fennel Seeds1205.50[6]
Coriander40 - 160Maximum Yield Achieved[3]
Hops601.63[5]
Hops2402.26[5]

Table 2: this compound and Other Major Components in Daucus carota Essential Oil

Origin of SeedsThis compound (%)Other Major Components (%)Reference
Morocco48.43Daucol (18.60)[8]
Poland (Hydrodistilled)19 - 33α-Pinene, Sabinene, Geranyl Acetate, Daucol[7]
Not Specified~30Caryophyllene oxide[11]
Not Specified34.6Sabinene (8.0), α-Pinene (6.4), Daucol (4.3)[12]

Experimental Protocols

Protocol 1: Hydrodistillation for this compound Extraction using a Clevenger-type Apparatus

This protocol outlines the standard procedure for extracting essential oil from Daucus carota seeds.

  • Preparation of Plant Material:

    • Weigh approximately 100 g of dried carrot seeds.

    • Grind the seeds into a coarse powder using a mechanical grinder.

  • Apparatus Setup:

    • Place the powdered seeds into a 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged (achieving a 1:10 solid-to-liquid ratio)[1].

    • Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are securely sealed with appropriate clips.

    • Connect the condenser to a circulating cold water supply.

  • Distillation:

    • Begin heating the flask using a heating mantle.

    • Bring the water to a rolling boil. The steam will pass through the plant material, carrying the volatile essential oils.

    • Continue the distillation for at least 3-4 hours to ensure the extraction of higher-boiling point sesquiterpenes like this compound[5].

  • Collection and Drying of Essential Oil:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down completely.

    • Carefully collect the essential oil from the graduated collection tube of the Clevenger apparatus.

    • To remove any residual water, add a small amount of anhydrous sodium sulfate (B86663) to the collected oil, swirl gently, and let it sit until the oil becomes clear.

    • Decant the dry oil into a clean, labeled amber glass vial and store it at 4°C in the dark.

  • Yield Calculation:

    • Measure the volume or weight of the collected essential oil.

    • Calculate the yield as a percentage of the initial weight of the dry plant material.

Protocol 2: Analysis of this compound Content by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of the extracted essential oil.

  • Sample Preparation:

    • Prepare a dilute solution of the essential oil (e.g., 1 µL of oil in 1 mL of a suitable solvent like hexane (B92381) or chloroform)[8].

  • GC-MS Instrument Conditions (Example):

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column such as a ZB-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used[7].

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector: Split mode (e.g., split ratio 1:20), with an injector temperature of 250°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 50-60°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 3°C/min) to a final temperature of around 280-320°C[8][11].

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: ~200-230°C.

      • Mass Range: Scan from m/z 40 to 400[11].

  • Component Identification and Quantification:

    • Identification: Identify the individual components by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values.

    • Quantification: Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC), assuming a response factor of 1 for all compounds. This compound can be quantified more accurately using a calibration curve with a pure standard if available.

Visualizations

Hydrodistillation_Workflow cluster_prep 1. Material Preparation cluster_distill 2. Hydrodistillation cluster_post 3. Post-Processing & Analysis start Start: Select Daucus carota Seeds grind Grind Seeds to Coarse Powder start->grind weigh Weigh Powdered Material grind->weigh flask Combine with Water in Flask (e.g., 1:10 ratio) weigh->flask distill Heat and Distill (3-4 hours) flask->distill condense Condense Steam & Oil Vapor distill->condense collect Collect Oil/Water in Clevenger condense->collect separate Separate Essential Oil collect->separate dry Dry Oil with Anhydrous Na2SO4 separate->dry analyze GC-MS Analysis for this compound % dry->analyze store Store Oil at 4°C dry->store end end analyze->end End: Quantified this compound Yield

Caption: Experimental workflow for optimizing this compound yield.

Optimization_Logic goal Maximize This compound Yield factor1 Plant Material Quality goal->factor1 factor2 Process Parameters goal->factor2 factor3 Analysis & QC goal->factor3 sub1_1 Chemotype/ Origin factor1->sub1_1 sub1_2 Maturity Stage factor1->sub1_2 sub1_3 Drying & Storage factor1->sub1_3 sub1_4 Particle Size (Grinding) factor1->sub1_4 sub2_1 Distillation Time factor2->sub2_1 sub2_2 Plant:Water Ratio factor2->sub2_2 sub2_3 Heating Rate factor2->sub2_3 sub3_1 GC-MS Method factor3->sub3_1 sub3_2 Standardization factor3->sub3_2

Caption: Key factors influencing the optimization of this compound yield.

References

Technical Support Center: Optimizing Carotol Peak Resolution in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in resolving Carotol peaks during gas chromatography (GC) analysis.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues encountered during the GC analysis of this compound, focusing on improving peak resolution and addressing co-elution with other sesquiterpenoids.

Issue 1: Poor Resolution or Co-elution of this compound Peak

Symptoms:

  • The this compound peak overlaps with adjacent peaks, particularly those of other sesquiterpenoids like daucol, daucene, β-cubenene, and β-farnesene.[1][2]

  • Inability to accurately quantify this compound due to peak overlap.

Troubleshooting Workflow:

Carotol_Peak_Resolution_Workflow cluster_column Column Evaluation cluster_temp Temperature Optimization start Poor this compound Peak Resolution check_column 1. Evaluate GC Column start->check_column optimize_temp 2. Optimize Temperature Program check_column->optimize_temp If resolution is still poor column_details Consider stationary phase polarity. Non-polar (e.g., DB-5, RTX-5MS) are common. Mid-polar or polar phases can alter selectivity. adjust_flow 3. Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow If resolution is still poor temp_details Lower initial temperature. Reduce ramp rate (e.g., 3-5°C/min). Introduce isothermal holds near this compound elution. check_injection 4. Review Injection Parameters adjust_flow->check_injection If resolution is still poor resolved Peak Resolution Improved check_injection->resolved If resolution is improved

A troubleshooting workflow for improving this compound peak resolution.

Detailed Steps:

  • Evaluate the GC Column: The choice of stationary phase is critical for separating structurally similar sesquiterpenoids.

    • Action: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), consider switching to a mid-polar or polar stationary phase. This change in polarity can alter the elution order and improve the separation of co-eluting compounds.

  • Optimize the Temperature Program: A well-defined temperature gradient is essential for resolving complex mixtures.

    • Action 1: Lower the initial oven temperature. This can enhance the focusing of early-eluting peaks.

    • Action 2: Reduce the temperature ramp rate. A slower ramp rate (e.g., 3-5°C/min) provides more time for compounds to interact with the stationary phase, often leading to better separation.

    • Action 3: Introduce an isothermal hold at a temperature just below the elution temperature of the this compound and its co-eluting partners. This can help to separate these closely eluting compounds.

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.

    • Action: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.

  • Review Injection Parameters: The injection technique can impact peak shape and resolution.

    • Action: Ensure the injection volume is appropriate to avoid column overload, which can lead to peak broadening and poor resolution.

Issue 2: this compound Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical, with a drawn-out tail.

  • This can lead to inaccurate peak integration and quantification.

Troubleshooting Steps:

  • Check for Active Sites: this compound, being a sesquiterpene alcohol, is susceptible to interactions with active sites in the GC system.

    • Action 1: Use a deactivated inlet liner. If the liner has been in use for a while, consider replacing it.

    • Action 2: Trim the first few centimeters of the column. This removes any accumulated non-volatile residues or active sites at the column inlet.

    • Action 3: Ensure the column is properly installed in both the injector and detector to avoid dead volumes.

  • Evaluate Sample Overload: Injecting too much sample can lead to peak tailing.

    • Action: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

  • Assess Column Condition: A degraded or contaminated column can cause peak tailing.

    • Action: If the above steps do not resolve the issue, the column may need to be replaced.

Issue 3: Appearance of Ghost Peaks in the this compound Analysis

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank runs.

  • These "ghost peaks" can interfere with the identification and quantification of this compound.

Troubleshooting Steps:

  • Identify the Source of Contamination: Ghost peaks are typically caused by contamination in the GC system.

    • Action 1: Run a blank analysis (injecting only the solvent) to confirm the presence of ghost peaks.

    • Action 2: Check for contamination in the carrier gas, gas lines, septum, and inlet liner. Replace the septum and clean or replace the liner if necessary.

    • Action 3: Ensure that the syringe is clean and that there is no carryover from previous injections.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete ghost peaks.

    • Action: Ensure the oven temperature does not exceed the column's maximum operating temperature. If column bleed is suspected, conditioning the column at a high temperature (within its limits) for a period of time may help. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: this compound is a major sesquiterpenoid found in carrot seed oil.[1] Other sesquiterpenoids commonly found in carrot seed oil that may co-elute with this compound include daucol, daucene, β-cubenene, and β-farnesene.[1][2]

Q2: What type of GC column is best for this compound analysis?

A2: Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, RTX-5MS), are commonly used for the analysis of essential oils containing this compound. However, to improve the resolution of this compound from other structurally similar sesquiterpenoids, a mid-polar or polar column may provide better selectivity.

Q3: How can I optimize the temperature program for better separation of this compound?

A3: A good starting point for optimizing your temperature program is to use a slow ramp rate, for example, 3°C/min, to a temperature of around 180°C, followed by a faster ramp to a higher temperature to elute less volatile compounds.[3] Introducing an isothermal hold at a temperature slightly below the elution temperature of this compound can also help to improve resolution.

Q4: What are the ideal injection parameters for this compound analysis?

A4: The ideal injection parameters will depend on your specific instrument and sample concentration. However, it is important to avoid overloading the column. A split injection with a moderate split ratio is often a good starting point. Ensure the injector temperature is high enough to vaporize the sample without causing thermal degradation of the analytes.

Q5: My this compound peak is showing significant tailing. What is the most likely cause?

A5: Peak tailing for an alcohol like this compound is often due to interactions with active sites in the GC system. The most likely culprits are the inlet liner and the front of the GC column. Using a deactivated liner and trimming the first few centimeters of the column can often resolve this issue.

Experimental Protocols and Data

Table 1: Comparison of GC Parameters for this compound Analysis
ParameterMethod 1Method 2
Column RTX-5 MS (30.0 m x 0.20 mm, 0.25 µm film thickness)SLB-5ms (30 m x 0.25 mm i.d. x 0.25 µm df)
Oven Program 50°C for 2 min, then 3°C/min to 180°C, then 10°C/min to 280°C50°C to 280°C at 5.0°C/min
Injector Temp. Not specified250°C
Injection Mode Not specifiedSplit (1:100 ratio)
Carrier Gas Not specifiedHelium
Detector Mass SpectrometerFlame Ionization Detector (FID)
Reference Chahal, K.K., et al. (2016)Sciarrone, D., et al. (2015)
Detailed Experimental Protocol (Method 1)

This protocol is based on the work of Chahal, K.K., et al. (2016) for the GC-MS analysis of carrot seed essential oil.

Instrumentation:

  • GC-MS: QP2010 plus, Shimadzu, Japan

  • Column: RTX-5 MS capillary column (30.0 m × 0.20 mm, 0.25 µm film thickness)

GC Conditions:

  • Oven Temperature Program: The oven was initially maintained at 50°C for 2 minutes, then the temperature was raised to 180°C at a rate of 3°C/min, and finally to 280°C at a rate of 10°C/min.[3]

  • Interface Temperature: 260°C

  • Data Acquisition: Started 3 minutes after injection.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: 40 to 600 m/z

Sample Preparation:

  • Essential oil was extracted from crushed carrot seeds by hydrodistillation using a Dean-Stark apparatus.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key GC parameters and their impact on peak resolution.

GC_Parameter_Relationships Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k') Resolution->Retention StationaryPhase Stationary Phase Polarity Selectivity->StationaryPhase Temperature Temperature Program Selectivity->Temperature ColumnLength Column Length & I.D. Efficiency->ColumnLength FlowRate Carrier Gas Flow Rate Efficiency->FlowRate Retention->Temperature

Key GC parameters influencing peak resolution.

References

Troubleshooting peak tailing and broadening in Carotol GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Carotol, a sesquiterpenoid alcohol. The resources are designed for researchers, scientists, and drug development professionals to help identify and resolve problems related to peak tailing and broadening, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are peak tailing and peak broadening in the context of GC-MS analysis?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, sharp (Gaussian) shape.

  • Peak Tailing is a distortion where the peak's trailing edge is drawn out, creating an asymmetrical shape.[1][2] This occurs when a portion of the analyte is retained longer than the main band.

  • Peak Broadening refers to peaks that are wider than expected.[3] This phenomenon is caused by the dispersion of the analyte band as it travels through the GC system.[4]

Q2: Why are peak tailing and broadening significant problems in this compound analysis?

A2: Peak tailing and broadening compromise the quality of analytical data. They can lead to reduced resolution between this compound and other closely eluting compounds, such as other sesquiterpene isomers.[5][6] This makes accurate peak integration difficult, which in turn affects the precision and accuracy of quantification.[1] For this compound, which contains a polar hydroxyl group, interactions with the GC system can make it particularly susceptible to peak tailing.[2][7]

Q3: How do I begin to diagnose the cause of my peak shape problems?

A3: A crucial first step is to examine the entire chromatogram.[8]

  • If most or all peaks are tailing or broad, the cause is likely a physical issue related to the system's flow path, such as improper column installation or a leak.[6][8]

  • If only specific peaks (like the polar this compound analyte) are tailing, the cause is more likely chemical in nature, such as active sites within the system causing adsorption.[7][8]

Troubleshooting Guides

This section provides question-and-answer-based guides to resolve specific issues causing peak shape distortion.

Guide 1: All Peaks in the Chromatogram are Tailing or Broad

Q: My chromatogram shows that all peaks, not just this compound, are tailing. What does this indicate and how can I fix it?

A: This "indiscriminate" tailing typically points to a physical disruption in the carrier gas flow path.[8]

  • Check Column Installation: An improperly installed column is a common culprit.[9] Ensure the column is cut with a clean, 90-degree angle and is positioned at the correct height within both the inlet and the detector as specified by the instrument manufacturer.[9][10] An incorrect position can create "dead volume" or turbulence, distorting the flow path.[9][11]

  • Inspect for Leaks: Leaks in the system, especially around the inlet septum nut or column fittings, can disrupt pressure and flow, leading to distorted peaks. Perform a thorough leak check.

  • Look for Blockages: A partial blockage, for instance at the column inlet frit or within the column itself, can cause peak distortion.[5][12] Injecting a non-polar, non-active compound like methane (B114726) or butane (B89635) can help diagnose a flow path obstruction; if these simple compounds tail, a blockage is likely.[9]

Guide 2: Only the this compound Peak (and other polar compounds) is Tailing

Q: The peaks for non-polar compounds look fine, but my this compound peak shows significant tailing. What is the cause?

A: This selective tailing strongly suggests a chemical interaction between your polar analyte and "active sites" within the GC system.[2][7] this compound's hydroxyl group can interact with exposed silanol (B1196071) groups on glass surfaces or with metal contaminants.

  • Perform Inlet Maintenance: The inlet is the most common source of activity.[9]

    • Replace the Liner: The liner can become contaminated with non-volatile residues that act as active sites. Replace it with a fresh, high-quality deactivated liner.[1] For analyzing active compounds like this compound, a deactivated liner with glass wool can help trap contaminants.[9]

    • Replace the Septum: A worn or cored septum can shed particles into the liner, creating active sites.[1]

  • Perform Column Maintenance: Active sites can also develop at the head of the column due to the accumulation of sample matrix.

    • Trim the Column: Trim 10-20 cm from the front of the column to remove the contaminated section.[10] This often restores peak shape.

  • Use an Ultra-Inert Column: If you frequently analyze active compounds like this compound, consider using a column specifically designed to be "ultra-inert" to minimize these interactions.[12]

Guide 3: Peaks are Excessively Broad, Especially Later-Eluting Ones

Q: My this compound peak is very wide, and the problem seems to worsen for compounds that elute later in the run. What should I investigate?

A: Broadening of later-eluting peaks often indicates excessive residence time in the system, allowing for more band broadening to occur.[3] This can be related to several factors:

  • Carrier Gas Flow Rate: A flow rate that is too low increases the time the analyte spends in the column, leading to longitudinal diffusion and broader peaks.[3][11] Optimize the carrier gas flow rate or linear velocity for your column dimensions. For terpene analysis, an optimal linear velocity of 27–32 cm/s is often recommended.[13]

  • Temperature Program: A temperature ramp rate that is too slow will increase analysis time and contribute to peak broadening.[3] Increasing the ramp rate can help sharpen later-eluting peaks.

  • Stationary Phase Mass Transfer: Broadening can occur if the analyte molecules' movement in and out of the stationary phase is slow.[11] This can be exacerbated by an overly thick stationary phase film for the specific analysis.

  • Injection Technique: A slow or non-uniform sample injection can create a broad initial band, which will carry through the entire analysis.[3][11] If using a splitless injection, an excessively long hold time can also cause the solvent peak to broaden significantly.[3]

Guide 4: My Peak Shape is Poor and Retention Times are Shifting

Q: I'm seeing both peak tailing and a gradual shift in the retention time for this compound. What is the likely cause?

A: This combination of symptoms is a classic sign of column contamination.[9] Non-volatile or semi-volatile materials from the sample matrix accumulate at the head of the column over successive injections.

  • Contamination Effects: This buildup can create active sites (causing tailing) and alter the phase ratio of the column, which affects retention time.[9]

  • Solution: The primary solution is to perform column maintenance by trimming the front end of the column.[14] If the problem is severe and trimming does not resolve it, the column may be degraded and require replacement.[12]

  • Prevention: To prevent recurrence, improve your sample preparation.[12] Using techniques like Solid Phase Extraction (SPE) or filtration can remove non-volatile contaminants before they are injected into the GC system, extending the life of your liner and column.[12]

Data Presentation

Table 1: Summary of Common Causes for Peak Shape Problems

ProblemPotential CauseRecommended Action
Peak Tailing (All Peaks) Improper column cut or installationRe-cut and reinstall the column at the correct height.[9][10]
Dead volume in the systemCheck all fittings and connections to minimize dead volume.[4][11]
System leaksPerform a thorough leak check of the GC system.
Peak Tailing (Specific Peaks) Active sites in the inlet linerReplace with a new, deactivated liner.[1]
Column contamination/activityTrim 10-20 cm from the front of the column or replace the column.[10][14]
Analyte-phase polarity mismatchUse a column with a more appropriate stationary phase.[12]
Peak Broadening Carrier gas flow rate too lowOptimize the flow rate or linear velocity.[3][13]
Temperature ramp rate too slowIncrease the oven temperature ramp rate.[3]
Column overloadDilute the sample or decrease the injection volume.[2][10]
Slow or improper injectionOptimize injection parameters (e.g., splitless hold time).[3][11]

Table 2: Example GC-MS Parameters for Terpene/Carotol Analysis

Note: These are starting parameters and should be optimized for your specific instrument and application.

ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)A standard non-polar to mid-polar column is often suitable for terpene analysis.
Carrier Gas Helium-
Linear Velocity ~29-32 cm/sOptimized velocity ensures high column efficiency for separating similar isomers.[13]
Inlet Temperature 250 °CHot enough for efficient volatilization but may need to be lowered for thermally labile compounds.[15]
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is used for higher concentration samples, while splitless is for trace analysis.[16]
Injection Volume 1 µL-
Oven Program 50°C (hold 2 min), ramp 3°C/min to 180°C, then 10°C/min to 280°CA slow initial ramp helps separate volatile terpenes. A final high temperature ensures elution of all compounds.[17]
MS Transfer Line 260-280 °CPrevents condensation of analytes before they reach the mass spectrometer.[17][18]
Ion Source Temp 200-230 °CStandard temperature for electron ionization.[18]
Mass Range 40-400 m/zCovers the typical mass fragments of sesquiterpenes like this compound.[18]

Experimental Protocols

Protocol 1: General Workflow for GC-MS Analysis of this compound in Essential Oil

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the essential oil in a suitable solvent like hexane (B92381) or ethyl acetate.

    • Perform serial dilutions to create working standards and samples at appropriate concentrations (e.g., 1-100 µg/mL) to avoid column overload.[2][19]

    • If the sample matrix is complex or "dirty," consider passing the diluted sample through a 0.2 µm syringe filter before injection.[20]

  • Instrument Setup and System Suitability:

    • Install a deactivated inlet liner and a new septum.

    • Ensure the GC column is properly installed and conditioned according to the manufacturer's instructions.

    • Set the GC-MS parameters as outlined in Table 2, adjusting as necessary for your specific instrument.

    • Before running samples, perform a solvent blank injection to ensure there is no system contamination or carryover.

  • Analysis:

    • Inject 1 µL of the prepared sample or standard into the GC-MS system.

    • Begin data acquisition. The acquisition should start after the solvent delay period to protect the MS detector from the high concentration of the solvent.[17]

  • Data Processing:

    • Integrate the chromatographic peak for this compound.

    • Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST, Wiley) and by comparing its retention index to known values.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from authentic standards.

Visualizations

PeakTailing_Troubleshooting Start Peak Tailing Observed CheckPeaks Are ALL peaks tailing or only specific peaks? Start->CheckPeaks AllPeaks Flow Path Disruption (Physical Issue) CheckPeaks->AllPeaks ALL Peaks SpecificPeaks Active Site Interaction (Chemical Issue) CheckPeaks->SpecificPeaks Specific Peaks (e.g., this compound) CheckInstall Check Column Installation (Cut, Depth, Fittings) AllPeaks->CheckInstall CheckLeaks Check for System Leaks CheckInstall->CheckLeaks FixPhysical Re-install Column, Replace Ferrules, Fix Leaks CheckLeaks->FixPhysical InletMaint Perform Inlet Maintenance (Replace Liner, Septum) SpecificPeaks->InletMaint ColumnMaint Perform Column Maintenance (Trim Column Front) InletMaint->ColumnMaint FixChemical Use Deactivated Liner, Trim/Replace Column ColumnMaint->FixChemical

Caption: Troubleshooting workflow for diagnosing peak tailing.

PeakBroadening_Troubleshooting Start Peak Broadening Observed Cause1 Low Carrier Gas Flow Rate Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Slow Temperature Ramp Start->Cause3 Cause4 System Dead Volume / Poor Injection Start->Cause4 Solution1 Increase Flow Rate / Optimize Linear Velocity Cause1->Solution1 Result Achieve Sharper Peaks Solution1->Result Solution2 Decrease Injection Volume / Dilute Sample Cause2->Solution2 Solution2->Result Solution3 Increase Oven Ramp Rate Cause3->Solution3 Solution3->Result Solution4 Check Connections & Optimize Injection Parameters Cause4->Solution4 Solution4->Result

Caption: Decision tree for addressing causes of peak broadening.

References

Carotol Technical Support Center: Troubleshooting Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carotol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a natural bicyclic sesquiterpenoid alcohol and a primary bioactive constituent of carrot seed oil, often comprising over 40% of the oil.[1][2] Its stability is crucial as degradation can lead to a loss of its biological activity, including its cytotoxic and antifungal properties, potentially impacting experimental outcomes and the therapeutic efficacy of formulations.[3]

Q2: What is the expected shelf life of this compound?

While specific shelf-life data for pure this compound is limited, studies on carrot seed oil, which is rich in this compound, provide valuable insights. Carrot seed oil is considered to be oxidatively stable.[4] One study predicted the shelf life of carrot seed oil to be approximately 2.26 years when stored at 4°C.[4] For general guidance, carrot seed oil should be used within 1-2 years for optimal freshness when stored in cool, dry conditions.[5]

Q3: What are the primary factors that can cause this compound degradation?

Like many sesquiterpenoids, this compound is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation are:

  • Oxidation: Exposure to air can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • pH: Extreme pH conditions (highly acidic or alkaline) can cause hydrolysis or rearrangement reactions.

Q4: How can I properly store this compound and carrot seed oil to minimize degradation?

To ensure the long-term stability of this compound and carrot seed oil, it is recommended to:

  • Store in a cool, dark place, ideally refrigerated at 4°C.

  • Use amber glass vials or other light-blocking containers to prevent photolytic degradation.

  • Ensure the container is well-sealed to minimize exposure to oxygen.

  • For long-term storage, purging the container with an inert gas like nitrogen or argon can displace oxygen and further prevent oxidation.

Q5: Are there known degradation products of this compound?

Specific degradation products of this compound formed under various stress conditions are not extensively documented in publicly available literature. However, based on its chemical structure (a tertiary alcohol with a double bond), potential degradation pathways could include oxidation of the alcohol group, reactions at the double bond, and rearrangements of the bicyclic skeleton. Forced degradation studies are necessary to identify and characterize specific degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an old sample of this compound. Degradation due to improper storage (exposure to light, heat, or air).1. Verify the storage conditions of your sample. 2. If possible, analyze the purity of the sample using GC-MS or HPLC to check for the presence of degradation products. 3. If degradation is suspected, use a fresh, properly stored sample of this compound for your experiments.
Inconsistent results between different batches of this compound. Variability in the purity of this compound or the presence of impurities.1. Request a Certificate of Analysis (CoA) for each batch to compare purity levels. 2. Perform your own quality control analysis (e.g., GC-MS) to confirm the identity and purity of each batch before use.
Precipitate formation in a this compound solution. Poor solubility in the chosen solvent or degradation leading to insoluble products.1. Ensure that the solvent is appropriate for this compound (e.g., ethanol, methanol (B129727), chloroform). 2. Gently warm the solution to see if the precipitate redissolves. 3. If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should not be used.
Color change in this compound or carrot seed oil over time. Oxidation or other degradation reactions.A change in color, often to a darker yellow or brown, can indicate degradation. It is advisable to use a fresh sample if a significant color change is observed.

Experimental Protocols

To assist researchers in assessing the stability of this compound, the following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating analytical method, based on ICH guidelines.[6][7]

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.

Materials:

  • This compound (pure standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with methanol for analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Alkaline Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with methanol for analysis.

    • Repeat the experiment with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with methanol for analysis.

    • Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • After exposure, dissolve the sample in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) in a transparent container to a light source in a photostability chamber.

    • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light, as per ICH Q1B guidelines.[8][9]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC-UV or GC-MS method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the method can separate the this compound peak from any degradation product peaks. Peak purity analysis should be performed.

  • Linearity: Prepare a series of this compound standard solutions at different concentrations (e.g., 10-150 µg/mL) and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD between the results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics of pure this compound. However, studies on carrot root oil provide some insights into the stability of related compounds under storage.

Table 1: Changes in Carrot Root Oil Quality During Storage at 30±5°C in the Dark [10]

Storage Duration (Days)Acid Value (mgKOH/g)Carotenoids (ppm)Vitamin E (mg/kg)
00.498.0475.79
300.547.6472.67
600.697.1168.40
900.816.6765.64
1200.976.3963.08
1501.045.8159.59

Note: This table shows the degradation of other components in carrot root oil and is provided as an indicator of general oil stability. It does not directly represent the degradation of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, 60°C) stock->acid Expose to stress base Alkaline Hydrolysis (NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (70°C, solid) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples gcms GC-MS Analysis hplc->gcms Confirm identity of degradants specificity Specificity hplc->specificity Validate method linearity Linearity hplc->linearity Validate method accuracy Accuracy hplc->accuracy Validate method precision Precision hplc->precision Validate method

Caption: Workflow for Forced Degradation Study and Method Validation of this compound.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (Sesquiterpenoid Alcohol) oxidized Oxidized Products (e.g., Ketones, Aldehydes) This compound->oxidized Oxidation (O₂, H₂O₂) hydrolyzed Hydrolyzed/Rearranged Products This compound->hydrolyzed Hydrolysis (Acid/Base) photodegraded Photodegradation Products This compound->photodegraded Photolysis (Light)

Caption: Generalized Potential Degradation Pathways for this compound.

References

Preventing isomerization of Carotol during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of carotol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a sesquiterpene alcohol, a natural product found predominantly in carrot seed oil.[1][2][3][4][5][6] Its specific stereochemistry is crucial for its biological activity. Isomerization, the process by which this compound converts into one of its isomers, can lead to a loss of desired biological efficacy, introduce impurities, and complicate downstream processing and analysis.

Q2: What are the primary factors that induce this compound isomerization?

Based on the chemistry of terpenes and related compounds, the primary factors that can induce this compound isomerization are:

  • Acidic Conditions: The presence of Brønsted or Lewis acids can catalyze the rearrangement of the this compound structure.[2][7] Reactions involving strong acids like sulfuric acid or p-toluene sulfonic acid are particularly high-risk.[4][5]

  • Elevated Temperatures: High reaction or purification temperatures can provide the activation energy needed for isomerization to occur, especially in the presence of trace acidic impurities.[8][9][10]

  • Light Exposure: While less documented for this compound specifically, UV or prolonged exposure to visible light can induce isomerization in structurally related carotenoids.[8][9]

Q3: What are the likely isomerization or rearrangement products of this compound?

Under acidic conditions, this compound can undergo rearrangement to form other sesquiterpenoids. One commonly cited transformation product is daucol .[2][5][11] Other potential side products could arise from Wagner-Meerwein rearrangements, which are common in terpene chemistry under acidic conditions.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my post-reaction analysis (GC-MS, HPLC, NMR) that I suspect are this compound isomers.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • pH: Did your reaction involve acidic reagents or catalysts? Was the glassware properly neutralized before use? Acidic residue can be a potent catalyst for isomerization.

    • Temperature: Was the reaction run at an elevated temperature? Could there have been localized heating?

    • Solvent: Were the solvents anhydrous and free of acidic impurities?

  • Characterize Unknown Peaks:

    • Compare the mass spectra of the unknown peaks to known spectra of potential this compound isomers like daucol.

    • Utilize 1D and 2D NMR techniques to elucidate the structure of the byproducts. Spectroscopic data for this compound and some of its derivatives are available in the literature for comparison.[1][11]

  • Implement Preventative Measures (see Experimental Protocols below):

    • If acidity is the likely cause, switch to non-acidic reagents or add a non-nucleophilic base to buffer the reaction mixture.

    • If temperature is the issue, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

Data Presentation

Run Catalyst Temperature (°C) Reaction Time (h) Solvent This compound Conversion (%) Isomer Formation (%)
1p-Toluene Sulfonic Acid (10 mol%)802Toluene (B28343)9560
2Sulfuric Acid (5 mol%)504Dichloromethane (B109758)9045
3None (Thermal Control)1008Toluene155
4Pyridine (B92270) (1.1 eq)2512Dichloromethane85<1
5Scandium Triflate (Lewis Acid, 5 mol%)256Acetonitrile9225
6None (Ambient Control)2524Dichloromethane<1<1

Experimental Protocols

Protocol 1: Reaction Prone to this compound Isomerization (Acid-Catalyzed Dehydration)

This protocol is designed to illustrate conditions that can lead to significant isomerization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 mmol) dissolved in anhydrous toluene (10 mL).

  • Reagent Addition: Add p-toluene sulfonic acid (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to 80°C and stir for 2 hours.

  • Workup: Cool the reaction to room temperature. Quench with a saturated sodium bicarbonate solution (15 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS and ¹H NMR to observe the formation of elimination and isomerization products.

Protocol 2: Modified Protocol to Prevent Isomerization (Milder Conditions)

This protocol demonstrates modifications to minimize isomerization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 mmol) and anhydrous dichloromethane (10 mL). To protect from light, wrap the flask in aluminum foil.

  • Reagent Addition: Cool the solution to 0°C. Add pyridine (1.1 mmol, 1.1 equivalents) to act as a mild base and acid scavenger. If a reaction requires an acid catalyst, consider using a milder, solid-supported acid that can be easily filtered off, or a Lewis acid known to be less prone to inducing rearrangements at low temperatures.[12]

  • Reaction: Add the primary reagent slowly at 0°C. Allow the reaction to stir at room temperature (or maintain at low temperature if the reaction allows) and monitor by TLC or LC-MS until completion.

  • Workup: Quench the reaction with a cooled, dilute ammonium (B1175870) chloride solution (15 mL). Extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature. Purify using column chromatography with a neutral stationary phase (e.g., silica (B1680970) gel deactivated with triethylamine).

Visualizations

Isomerization_Pathway This compound This compound Protonation Protonation of tertiary alcohol This compound->Protonation + H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation - H2O Rearrangement Wagner-Meerwein Rearrangement Carbocation->Rearrangement Elimination Elimination Carbocation->Elimination - H+ Daucol_Cation Rearranged Carbocation Rearrangement->Daucol_Cation Deprotonation Deprotonation Daucol_Cation->Deprotonation - H+ Daucol Daucol Deprotonation->Daucol Alkene Dehydrated Product(s) Elimination->Alkene

Caption: Proposed acid-catalyzed isomerization pathway of this compound.

Experimental_Workflow cluster_0 Standard Protocol (High Isomerization Risk) cluster_1 Optimized Protocol (Low Isomerization Risk) A1 Dissolve this compound in Anhydrous Toluene A2 Add Strong Acid Catalyst (e.g., p-TsOH) A1->A2 A3 Heat to 80°C A2->A3 A4 Aqueous Workup A3->A4 A5 Analysis (GC-MS, NMR) A4->A5 B1 Dissolve this compound in Anhydrous DCM (Protect from Light) B2 Cool to 0°C B1->B2 B3 Add Mild Base (e.g., Pyridine) B2->B3 B4 Slow Reagent Addition at Low Temperature B3->B4 B5 Aqueous Workup (Cooled) B4->B5 B6 Analysis (GC-MS, NMR) B5->B6

Caption: Comparison of experimental workflows for this compound reactions.

References

Minimizing matrix effects in the quantification of Carotol in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Carotol in complex samples.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how can they affect my this compound quantification?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound quantification, components of a complex matrix (e.g., plasma, urine, food extracts) can suppress or enhance the ionization of this compound in the ion source of a mass spectrometer. This interference can lead to inaccurate and imprecise quantitative results, such as underestimation or overestimation of the this compound concentration.[1]

2. I am observing significant signal suppression for this compound when analyzing plasma samples. What is the likely cause and what are the immediate steps I can take?

Signal suppression in plasma samples is often caused by phospholipids (B1166683), which are abundant and can co-elute with the analyte of interest.[3]

Immediate Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute the plasma sample.[4][5] Dilution reduces the concentration of matrix components, which can lessen their impact on this compound ionization.[4][5]

  • Optimize Chromatographic Separation: Adjusting the chromatographic method to better separate this compound from the bulk of the matrix components can be very effective.[6][7] This could involve modifying the mobile phase composition or the gradient profile.[6]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for matrix effects.[6][8][9] The SIL-IS will experience similar ionization suppression or enhancement as the native this compound, allowing for accurate quantification based on the analyte-to-IS ratio.[6]

3. What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

Effective sample preparation is crucial for removing interfering matrix components before analysis.[6] The choice of technique depends on the complexity of the matrix and the properties of this compound.

  • Solid-Phase Extraction (SPE): SPE can selectively isolate this compound from the matrix, leading to a cleaner extract.[6][10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[11] A double LLE approach can further improve selectivity.[11]

  • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT is a simple and fast method to remove proteins.[5] However, it may not effectively remove other matrix components like phospholipids.[3]

4. How do I choose between different ionization techniques (e.g., ESI, APCI) to reduce matrix effects for this compound?

The choice of ionization technique can significantly impact the extent of matrix effects.

  • Electrospray Ionization (ESI): ESI is highly susceptible to matrix effects, particularly ion suppression.[4][12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to matrix effects than ESI because ionization occurs in the gas phase.[4][12] For a relatively non-polar compound like this compound, APCI could be a more robust ionization method in complex matrices.[4]

5. What calibration strategy should I use to obtain the most accurate quantification of this compound in a complex matrix?

A proper calibration strategy is essential to compensate for any remaining matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix that is identical to the sample matrix can help to compensate for matrix effects.[6][13]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for accurate quantification in complex matrices.[8][9][14] It involves adding a known amount of a stable isotope-labeled analog of this compound to both the samples and calibration standards.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.- Employ a stable isotope-labeled internal standard for this compound.[6] - Use a more rigorous and consistent sample preparation method, such as automated SPE. - Ensure complete removal of phospholipids if working with plasma.
This compound peak shows significant tailing or fronting Co-elution with interfering matrix components.- Optimize the chromatographic gradient to improve peak shape and resolution. - Use a different stationary phase that provides better selectivity for this compound. - Implement a more thorough sample clean-up procedure.[10]
Loss of this compound during sample preparation Inefficient extraction or degradation of the analyte.- Optimize the pH and solvent composition for LLE or SPE to maximize this compound recovery. - Evaluate the stability of this compound under the chosen extraction conditions. - Use an internal standard to correct for recovery losses.[10]
Signal intensity of this compound is significantly lower in sample matrix compared to pure solvent Ion suppression due to matrix effects.- Dilute the sample extract to reduce the concentration of interfering components.[4][5] - Switch to a less susceptible ionization source, such as APCI.[4][12] - Improve sample clean-up to remove the source of the suppression.[10]
Inconsistent internal standard response The internal standard is also affected by the matrix, or it is not a suitable analog.- Use a stable isotope-labeled internal standard of this compound for the best performance.[15] - If a SIL-IS is not available, ensure the chosen analog has very similar chemical properties and chromatographic behavior to this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Generic Liquid Matrix
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge at a slow, dropwise flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 5 mL of a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis or an appropriate solvent for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
  • Sample Preparation: To 1 mL of the liquid sample, add a suitable buffer to adjust the pH if necessary.

  • Extraction: Add 5 mL of an immiscible organic solvent (e.g., hexane, ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing this compound to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy start Complex Sample (e.g., Plasma) dilution Sample Dilution start->dilution spe Solid-Phase Extraction (SPE) start->spe lle Liquid-Liquid Extraction (LLE) start->lle ppt Protein Precipitation (PPT) start->ppt end_prep Cleaned Extract dilution->end_prep spe->end_prep lle->end_prep ppt->end_prep analysis LC-MS or GC-MS Analysis end_prep->analysis data Data Acquisition analysis->data matrix_matched Matrix-Matched Calibration data->matrix_matched sil_is Stable Isotope-Labeled IS data->sil_is quantification Accurate Quantification matrix_matched->quantification sil_is->quantification

Caption: Workflow for minimizing matrix effects in this compound quantification.

matrix_effect_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions matrix_effect Matrix Effect (Ion Suppression/Enhancement) phospholipids Phospholipids matrix_effect->phospholipids salts Salts & Endogenous Components matrix_effect->salts coelution Analyte-Interference Co-elution matrix_effect->coelution dilution Sample Dilution matrix_effect->dilution calibration Advanced Calibration (Matrix-Matched, SIL-IS) matrix_effect->calibration ionization Alternative Ionization (APCI) matrix_effect->ionization sample_prep Improved Sample Prep (SPE, LLE) phospholipids->sample_prep salts->sample_prep chromatography Chromatographic Optimization coelution->chromatography

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Enhancing the Biological Activity of Carotol Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biological activity of carotol through derivatization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives and the evaluation of their biological activities.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low yield during esterification of this compound. This compound is a sterically hindered tertiary alcohol, which makes it less reactive towards standard Fischer esterification conditions.[1] The reaction is also an equilibrium process.[2]- Use a more reactive acylating agent, such as an acid chloride or acid anhydride, instead of a carboxylic acid.[3] - Employ a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[4] - To drive the equilibrium towards the product, use an excess of the acylating agent or remove water as it is formed.[5]
Failure to form this compound ethers using the Williamson ether synthesis. The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance. As a tertiary alcohol, this compound is a poor substrate for this reaction, and elimination is a likely side reaction.[6]- Consider acid-catalyzed methods, such as the reaction of this compound with another alcohol in the presence of an acid catalyst.[6] - For the synthesis of alkyl aryl ethers, alternative methods like the arylation of tertiary alcohols with diaryliodonium salts can be effective for sterically congested substrates.[7][8] - An electrochemical method involving the generation of carbocations from carboxylic acids has been shown to be effective for synthesizing hindered ethers.[9]
Inconsistent results in cytotoxicity assays (e.g., MTT assay). - Cell density can significantly affect the results.[10] - The solvent used to dissolve the formazan (B1609692) crystals can influence the absorbance reading.[10] - The presence of serum or phenol (B47542) red in the culture medium can lead to high background absorbance.[2]- Optimize cell seeding density for your specific cell line.[10] - Ensure complete solubilization of the formazan crystals; DMSO is a commonly used and effective solvent.[10] - Use serum-free medium during the MTT incubation step and a medium without phenol red if possible. Alternatively, include appropriate background controls.[2]
Difficulty in determining the Minimum Inhibitory Concentration (MIC) for antifungal assays. - The chosen concentration range of the derivative may be too high or too low. - Inoculum preparation can be inconsistent. - For some fungi, trailing growth can make the endpoint difficult to read in broth microdilution assays.[11]- Perform a preliminary range-finding experiment with a wide range of concentrations. - Standardize the inoculum preparation following established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[12] - For trailing growth, the MIC should be recorded as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the positive control.[11]
High variability in in vivo anti-inflammatory assays (e.g., carrageenan-induced paw edema). - The timing of compound administration relative to the induction of inflammation is critical.[4] - The volume and concentration of carrageenan can affect the inflammatory response.[13] - Measurement technique for paw volume can be inconsistent.- Standardize the time between the administration of the this compound derivative and the carrageenan injection.[4] - Use a consistent and freshly prepared carrageenan solution.[14] - Ensure consistent measurement of paw volume using a plethysmometer at defined time points.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of this compound to enhance its biological activity.

1. What are the known biological activities of this compound?

This compound, a sesquiterpene alcohol found in carrot seed oil, has demonstrated a range of biological activities, including:

  • Cytotoxic activity against various cancer cell lines.[15]

  • Antifungal activity against phytopathogenic fungi.[5][16]

  • Nematicidal activity .[15]

  • Mosquito repellent activity .

2. How can derivatization enhance the biological activity of this compound?

Derivatization can enhance the biological activity of this compound by:

  • Improving potency: Modifications to the this compound structure can lead to stronger interactions with biological targets.

  • Increasing selectivity: Derivatives can be designed to have a greater effect on target cells (e.g., cancer cells) while having less of an effect on normal cells.

  • Altering physicochemical properties: Derivatization can change properties like solubility and lipophilicity, which can affect bioavailability and cell permeability. For instance, increasing the polarity of this compound derivatives has been shown to enhance their antifungal potential.[16]

3. What are some common derivatization strategies for this compound?

Common derivatization strategies for alcohols like this compound include:

  • Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives to form esters.

  • Etherification: Reaction to form ethers.

  • Halogenation: Introduction of halogen atoms, such as chlorine or bromine.

  • Oxidation: Conversion of the alcohol to a ketone.

  • Microbial biotransformation: Using microorganisms to introduce new functional groups, such as additional hydroxyl groups.[17]

4. What is the proposed mechanism for the cytotoxic activity of this compound and its derivatives?

Molecular docking studies suggest that the cytotoxic activity of this compound and some of its hydroxylated derivatives may be due to the inhibition of human NADPH oxidase.[15] this compound and its active metabolites are predicted to have strong binding affinities to this enzyme.[17]

5. Are there any known structure-activity relationships (SAR) for this compound derivatives?

While extensive SAR studies on a wide range of this compound derivatives are limited, some initial findings suggest that:

  • For antifungal activity, derivatives with more polar moieties tend to have higher potency.[16][18]

  • In the case of cytotoxic activity, the parent this compound molecule has shown higher potency than some of its hydroxylated metabolites generated through microbial biotransformation.[17] For other sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is often crucial for cytotoxic activity.[6]

Data Presentation

Table 1: Cytotoxic Activity of this compound and its Hydroxylated Metabolites

CompoundCell LineIC₅₀ (µM)
This compound HCT-116 (Colon Cancer)25.68[15]
A-549 (Lung Cancer)28.65[15]
9α,13-dihydroxydaucol (CM2) HCT-116 (Colon Cancer)180.64[15]
A-549 (Lung Cancer)138.21[15]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic activity of this compound and its derivatives against cancer cell lines.

Materials:

  • 96-well microplates

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)[18]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for the desired treatment time (e.g., 24-72 hours).

  • After the treatment period, remove the medium and add 100 µL of fresh medium to each well.

  • Add 25 µL of MTT stock solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove 100 µL of the medium from each well.

  • Add 50 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate at 37°C for 10 minutes.

  • Read the absorbance at 570 nm using a microplate reader.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against fungal pathogens.

Materials:

  • 96-well microplates

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives in the 96-well plates.

  • Prepare a standardized fungal inoculum as per CLSI guidelines.[12]

  • Add the fungal inoculum to each well.

  • Incubate the plates at the appropriate temperature and duration for the specific fungal species.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[11]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay evaluates the acute anti-inflammatory activity of this compound derivatives.

Materials:

  • Rats or mice

  • 1% carrageenan suspension in normal saline[14]

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the basal volume of the left hind paw of each animal using a plethysmometer.[14]

  • Administer the this compound derivative or vehicle control to the respective groups of animals.

  • After 1 hour, induce inflammation by injecting 0.05 mL of 1% carrageenan suspension into the sub-plantar surface of the left hind paw.[14]

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection using the plethysmometer.[14]

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis This compound This compound Derivatization Derivatization Reactions (Esterification, Etherification, etc.) This compound->Derivatization Derivatives This compound Derivatives Derivatization->Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Derivatives->Cytotoxicity Antifungal Antifungal Assays (e.g., Broth Microdilution) Derivatives->Antifungal AntiInflammatory Anti-inflammatory Assays (e.g., Paw Edema) Derivatives->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antifungal->SAR AntiInflammatory->SAR

Caption: Experimental workflow for enhancing the biological activity of this compound.

nadph_oxidase_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox ROS Reactive Oxygen Species (ROS) gp91phox->ROS O2 to O2- p22phox p22phox p47phox p47phox p47phox->p22phox translocation p67phox p67phox p67phox->gp91phox translocation p40phox p40phox p40phox->p22phox translocation Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP Rac_GTP->gp91phox translocation Stimulus Stimulus (e.g., Growth Factors) Stimulus->Rac Carotol_Derivative This compound Derivative Carotol_Derivative->p47phox inhibition? Carotol_Derivative->p67phox inhibition?

Caption: Proposed inhibitory mechanism of this compound derivatives on the NADPH oxidase pathway.

logical_relationship This compound This compound Scaffold Modification Structural Modification (Derivatization) This compound->Modification Derivative This compound Derivative Modification->Derivative Bioactivity Enhanced Biological Activity Derivative->Bioactivity

Caption: Logical relationship between this compound derivatization and enhanced bioactivity.

References

Technical Support Center: Scaling Up the Purification of Carotol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the purification of Carotol for preclinical studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to navigate the challenges of transitioning from laboratory-scale isolation to producing the larger quantities required for preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is a realistic starting concentration of this compound in carrot seed essential oil?

A1: The concentration of this compound in carrot seed essential oil can vary significantly based on the plant's geographical origin, cultivar, and distillation method. Published data indicates a wide range, from approximately 19% to as high as 67.71%.[1][2] It is crucial to analyze the this compound content of your specific batch of carrot seed oil via Gas Chromatography (GC) before commencing large-scale purification to ensure a viable yield.

Q2: What purity level is required for this compound in preclinical studies?

A2: For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), a high purity of the active pharmaceutical ingredient (API) is essential. Generally, a purity of >95% is expected.[3] Furthermore, any impurities present at a concentration of 0.1% or higher should be identified and characterized.

Q3: What are the main challenges when scaling up this compound purification?

A3: The primary challenges include:

  • Maintaining Resolution: As column size increases, maintaining the same separation efficiency can be difficult, potentially leading to co-elution of impurities.

  • Solvent Consumption: Larger scale chromatography requires significant volumes of solvents, which has cost, safety, and disposal implications.

  • Time and Labor: The entire process, from extraction to final purification, becomes more time-consuming and labor-intensive.

  • Compound Stability: this compound may be susceptible to degradation with prolonged exposure to heat, light, or certain solvents, which is a greater risk during longer, large-scale procedures.[4]

Q4: What are the major impurities I should be aware of in carrot seed oil?

A4: The most common compounds that may co-elute with this compound include other sesquiterpenoids like daucol (B1200001) and daucene, as well as monoterpenes such as α-pinene, sabinene, and limonene.[1][5] The polarity of these compounds is similar enough to this compound to pose a purification challenge.

Experimental Protocols

Initial Extraction of Essential Oil (Lab Scale)

This protocol is suitable for initial yield and purity assessment from a small batch of carrot seeds.

  • Objective: To extract the essential oil containing this compound from Daucus carota seeds.

  • Method: Hydrodistillation.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Grind 500 g of dried carrot seeds into a coarse powder.

    • Transfer the powder to a 5 L round-bottom flask.

    • Add 3 L of distilled water to the flask.

    • Set up the Clevenger apparatus for hydrodistillation.

    • Heat the flask and reflux for 8-10 hours.

    • Collect the essential oil from the collection arm of the apparatus.

    • Dry the collected oil over anhydrous sodium sulfate.

    • Store the oil at 4°C in a sealed, amber glass vial.[6]

Scaled-Up Purification of this compound by Column Chromatography

This protocol describes a scalable column chromatography procedure to isolate this compound from the essential oil.

Procedure:

  • Sample Preparation: Dissolve 100 g of carrot seed essential oil in a minimal volume of hexane.

  • Column Packing:

    • For a 100 g sample, a glass column with a diameter of approximately 10-15 cm is recommended.

    • Prepare a slurry of silica gel in hexane and carefully pack the column to a bed height of about 50 cm.

    • Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 10% ethyl acetate over several column volumes.

    • The exact gradient should be optimized using thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 500 mL).

  • Analysis: Analyze the collected fractions by TLC or GC-FID to identify those containing pure this compound.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting purified this compound should be a viscous, pale yellow oil. Confirm the final purity using GC-MS and NMR.

Data Presentation

Table 1: Summary of Reported this compound Purification Yields and Purity

Starting Material (Amount)Purification MethodPurified this compound (Amount)PurityReference
Carrot Seed Essential Oil (8 g)Column Chromatography4.2 gNot Specified[6]
Carrot Seed Essential Oil (280 mg)HPCCC20 mg80-99%[1]
Carrot Seed Essential Oil (Not Specified)Preparative GC2.22 mg99.6%[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Purified this compound 1. Low this compound content in the starting essential oil. 2. Incomplete elution from the column. 3. Degradation of this compound during the process.1. Screen different suppliers of carrot seed oil for higher this compound content. 2. After the main fractions are collected, flush the column with a more polar solvent (e.g., 20% ethyl acetate in hexane) to check for any remaining product. 3. Minimize exposure to heat and light. Use a rotary evaporator at a lower temperature.
Co-elution of Impurities (Purity <95%) 1. Poor separation on the column. 2. Overloading the column.1. Optimize the solvent gradient. Use a shallower gradient to improve separation. 2. Reduce the amount of sample loaded onto the column relative to the amount of silica gel. A general rule is a 1:20 to 1:100 sample-to-silica gel ratio.
Column Cracking or Channeling 1. Improperly packed column. 2. The column running dry.1. Ensure the silica gel is packed as a uniform slurry. Gently tap the column during packing to settle the stationary phase evenly. 2. Always maintain the solvent level above the top of the silica gel bed.
This compound Does Not Elute 1. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Purification cluster_2 Final Product start Carrot Seeds hydrodistillation Hydrodistillation start->hydrodistillation essential_oil Crude Carrot Seed Oil hydrodistillation->essential_oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography fraction_collection Fraction Collection & Analysis (TLC/GC) column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling solvent_removal Solvent Removal (Rotary Evaporator) pooling->solvent_removal purified_this compound Purified this compound (>95%) solvent_removal->purified_this compound quality_control Quality Control (GC-MS, NMR) purified_this compound->quality_control

Caption: Workflow for the scaled-up purification of this compound.

Proposed Signaling Pathway

G This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibition ROS Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS Cellular_Stress Oxidative Cellular Stress ROS->Cellular_Stress Apoptosis Apoptosis in Cancer Cells Cellular_Stress->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.[8][9]

References

Addressing variability in Carotol content in different Daucus carota subspecies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability in Carotol content in different Daucus carota subspecies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which Daucus carota subspecies is it most abundant?

A1: this compound is a sesquiterpenoid alcohol, a major component of carrot seed essential oil, known for its potential pharmacological properties.[1][2][3][4][5][6] It is most prominently found in the essential oil of the cultivated carrot, Daucus carota subsp. sativus.[7][8] Other subspecies, particularly wild varieties, often have different major components in their essential oils, such as geranyl acetate (B1210297), α-pinene, and sabinene.[1][7][8][9]

Q2: What are the primary factors that influence this compound content in Daucus carota?

A2: The variability in this compound content is multifactorial. The main contributing factors include:

  • Genetics (Subspecies): Different subspecies have distinct genetic makeups that lead to variations in their essential oil profiles.[1][7] For instance, D. carota subsp. sativus is genetically predisposed to produce higher amounts of this compound compared to many wild subspecies.[7][8]

  • Geographical Origin and Environment: The location where the carrot is grown can significantly impact its chemical composition due to differences in climate, soil type, and altitude.[1] Environmental stressors, such as water availability and temperature, can also alter the production of secondary metabolites like this compound.[10][11]

  • Plant Organ and Developmental Stage: The concentration of this compound can vary between different parts of the plant (e.g., seeds, leaves, roots) and can change as the plant matures.[1][8][9] For example, the essential oil yield and composition can differ between premature and mature umbels.[8]

Q3: Besides this compound, what other major compounds are typically found in the essential oil of Daucus carota subspecies?

A3: The chemical composition of Daucus carota essential oil is diverse. Besides this compound, other commonly found major constituents across various subspecies include:

  • Monoterpenes: α-pinene, sabinene, myrcene, and limonene.[1][8][9][12]

  • Sesquiterpenes: β-bisabolene, caryophyllene (B1175711) oxide, and daucol.

  • Phenylpropanoids: (E)-methyl isoeugenol (B1672232) and elemicin.[12]

  • Other compounds: Geranyl acetate is a major component in several wild subspecies.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the major chemical components found in the essential oils of various Daucus carota subspecies.

Table 1: Major Essential Oil Components in Different Daucus carota Subspecies

SubspeciesMajor ComponentsReported Percentage (%)Country of OriginReference
D. carota subsp. sativusThis compound, DaucolThis compound (19-33%)Poland, Morocco, France,[3]
D. carota subsp. carotaGeranyl acetate, cis-Asarone, trans-Methylisoeugenol, α-PineneNot specifiedPortugal[7]
D. carota subsp. maritimusGeranyl acetate, trans-Methyl-isoeugenol, α-Pinene, cis-Asarone, ElemicinNot specifiedPortugal[7]
D. carota subsp. hispidusGeranyl acetate, Caryophyllene oxide, trans-Methyl-isoeugenol, SabineneNot specifiedPortugal[7]
D. carota subsp. maximuscis-Asarone, Geranyl acetate, ElemicinNot specifiedPortugal[7]
D. carota subsp. drepanensis(E)-methyl isoeugenol58.7%Tunisia
Wild Carrot (unspecified ssp.)Sabinene, α-PineneSabinene (40.9%), α-Pinene (30.1%)Serbia[8]
Wild Carrot (unspecified ssp.)β-Bisabolene, 11-α-(H)-himachal-4-en-1-β-olβ-Bisabolene (32.3-41.0%)Montenegro[8]

Troubleshooting Guide

Q4: My GC-MS analysis shows very low or no this compound in a Daucus carota subsp. sativus sample. What could be the reason?

A4: Several factors could contribute to this issue:

  • Incorrect Subspecies Identification: The plant material might not be D. carota subsp. sativus. Wild subspecies often have low this compound content.

  • Extraction Issues: this compound is a semi-volatile sesquiterpenoid.[13] Inefficient extraction can lead to low yields. Ensure that the hydrodistillation process is carried out for a sufficient duration (e.g., at least 3 hours).

  • Improper Sample Storage: Terpenes can degrade over time, especially if the plant material is not stored correctly (e.g., exposed to heat, light, or air).[13][14]

  • GC-MS Parameters: The GC-MS parameters may not be optimized for this compound detection. Check the injection temperature, column type, and temperature program.

Q5: I am observing peak tailing and poor resolution for sesquiterpenes in my chromatogram. How can I improve this?

A5: Peak tailing and poor resolution are common issues in the GC analysis of terpenoids.[15] Here are some troubleshooting steps:

  • Check for Active Sites: Active sites in the GC inlet liner or column can cause peak tailing. Use a deactivated liner and consider trimming the first few centimeters of the column.

  • Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

  • Column Overloading: Injecting too much sample can lead to peak distortion.[15] Try diluting your sample.

  • Choose the Right Column: A column with a different stationary phase might provide better selectivity for your target analytes.

Q6: I am having difficulty separating this compound from other isomeric or closely related sesquiterpenoids. What can I do?

A6: Co-elution of isomers is a known challenge in terpene analysis.[14] Consider the following:

  • Use a Longer GC Column: A longer column will provide higher resolution.

  • Employ a Different Stationary Phase: A more polar or selective column may resolve the co-eluting peaks.

  • Two-Dimensional GC (GCxGC): For very complex mixtures, GCxGC offers significantly higher resolving power.[14]

  • Mass Spectrometry Deconvolution: Advanced data analysis techniques can help to mathematically separate the mass spectra of co-eluting compounds.

Q7: My recovery of this compound and other less volatile sesquiterpenes is low when using headspace sampling. What are the alternatives?

A7: Headspace analysis is generally better suited for highly volatile monoterpenes.[13] For less volatile sesquiterpenes like this compound, you may see poorer recovery.[13]

  • Liquid Injection: Direct liquid injection of a solvent extract will generally yield better recovery for less volatile compounds, though it may introduce more matrix components into the system.[13]

  • Solid-Phase Microextraction (SPME): SPME with an appropriate fiber coating can be a good alternative for concentrating semi-volatile compounds before GC-MS analysis.[13]

Experimental Protocols

Protocol 1: Essential Oil Extraction by Hydrodistillation

  • Sample Preparation: Air-dry the Daucus carota umbels or seeds in a well-ventilated area, protected from direct sunlight. Once dried, grind the plant material to a coarse powder.

  • Hydrodistillation: Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask. Add distilled water to cover the material completely.

  • Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Heat the flask to boiling and continue the distillation for at least 3 hours. The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

  • Oil Collection and Storage: Carefully collect the essential oil from the apparatus. Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.[4][16]

Protocol 2: GC-MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent like hexane (B92381) or ethanol.

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Compound Identification: Identify this compound and other compounds by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).[17]

  • Quantification: For quantitative analysis, create a calibration curve using a certified standard of this compound.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Interpretation Sample_Collection Sample Collection (Different Daucus carota subspecies) Drying Drying of Plant Material Sample_Collection->Drying Grinding Grinding to Powder Drying->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation GC_MS_Analysis GC-MS Analysis Hydrodistillation->GC_MS_Analysis Compound_ID Compound Identification (Mass Spectra & Retention Index) GC_MS_Analysis->Compound_ID Quantification Quantification of this compound Compound_ID->Quantification Comparison Comparative Analysis of Subspecies Quantification->Comparison

Caption: Workflow for Investigating this compound Variability.

Carotol_Biosynthesis cluster_pathway Simplified Sesquiterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Carotol_Synthase This compound Synthase (Terpene Synthase Family) FPP->Carotol_Synthase This compound This compound Carotol_Synthase->this compound

Caption: Simplified Biosynthesis Pathway of this compound.

References

Carotol degradation kinetics and shelf-life determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding carotol degradation kinetics and shelf-life determination.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of pure this compound or essential oils rich in this compound?

A1: While specific degradation kinetic studies for this compound are not extensively documented in publicly available literature, general principles of essential oil chemistry can provide an estimate. This compound is a sesquiterpenol (a type of sesquiterpenoid). Essential oils with a high percentage of sesquiterpenes and/or sesquiterpenols are known to have the longest shelf-life.[1] With proper storage, a shelf-life of 4 to 8 years can be expected.[1] However, this is a general guideline, and empirical stability testing is crucial for establishing a definitive shelf-life for your specific material.

Q2: What are the primary factors that cause this compound degradation?

A2: The degradation of this compound, like other essential oil components, is primarily influenced by three environmental factors:

  • Oxygen: Oxidation is a major degradation pathway for many terpenes. The presence of oxygen, especially in the headspace of a container, can lead to the formation of oxidation products.[2][3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[2] A temperature increase of approximately 10°C (50°F) can roughly double the rate of chemical reactions.[2]

  • Light: UV and visible light can provide the energy to initiate and accelerate degradation processes, particularly auto-oxidation.[2]

Q3: How should I store my this compound samples to ensure maximum stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Airtight Container: Use a container with a tight-fitting lid to minimize exposure to atmospheric oxygen. Displacing the headspace with an inert gas like nitrogen or argon is also a good practice.

  • Refrigeration: Store samples in a refrigerator, ideally between 2-8°C.[1][4] This helps to significantly slow down the degradation rate.

  • Protection from Light: Use amber glass vials or store samples in the dark to protect them from light.[5]

  • Minimize Headspace: If possible, transfer the oil to smaller bottles as you use it to reduce the volume of air (oxygen) in the container.[2]

Q4: I am observing a change in the color and aroma of my this compound sample. Does this indicate degradation?

A4: Yes, changes in organoleptic properties such as color, clarity, and aroma are often the first indicators of degradation in essential oils.[4] If you observe such changes, it is recommended to re-analyze the sample to confirm its purity and concentration of this compound.

Q5: Which analytical method is best for a stability-indicating assay of this compound?

A5: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products. For this compound, a sesquiterpene alcohol, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most suitable technique.

  • GC-FID: Provides accurate quantification of this compound.

  • GC-MS: Is considered the gold standard as it not only quantifies this compound but can also help in the identification of potential degradation products.[6]

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile degradation products, but GC is generally preferred for sesquiterpenoids.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in accelerated stability study. 1. Storage conditions are too harsh (e.g., excessively high temperature).2. Sample is highly sensitive to oxidation.3. Inappropriate container closure allowing for exposure to air.1. Review your accelerated stability protocol. Ensure the temperature is appropriate and not causing unrealistic degradation pathways. Per ICH guidelines, 40°C is a standard accelerated condition.[8]2. Ensure the sample container is filled to the top to minimize headspace and/or blanket the sample with an inert gas (e.g., nitrogen).3. Use vials with tight-sealing caps (B75204) (e.g., PTFE-lined caps).
Appearance of unknown peaks in the chromatogram of a stability sample. 1. These are likely degradation products.2. Contamination of the sample or analytical system.1. Use GC-MS to obtain the mass spectra of the unknown peaks to aid in their identification. Common degradation pathways for terpenes include oxidation (forming epoxides, aldehydes, or ketones) and dehydration.2. Run a blank and a control standard to rule out system contamination.
Inconsistent results between time points. 1. Non-homogeneity of the sample.2. Inconsistent sample preparation or analytical instrument performance.3. Fluctuations in storage conditions.1. Ensure the bulk sample is thoroughly mixed before aliquoting for stability studies.2. Validate your analytical method for precision and robustness. Use an internal standard for quantification to minimize variability.3. Use a calibrated and monitored stability chamber to ensure consistent temperature and humidity.
Difficulty in establishing a degradation kinetic model. 1. The degradation does not follow simple zero- or first-order kinetics.2. Insufficient data points or too much scatter in the data.1. Attempt to fit the data to other models (e.g., second-order). The degradation may be a complex multi-step process.2. Increase the frequency of testing, especially in the initial stages of the study. Ensure high precision in your analytical method to reduce data scatter.

Data Presentation: Degradation Kinetics

While specific kinetic data for this compound is scarce, the following tables present hypothetical data for a sesquiterpenol like this compound to illustrate how results from a stability study could be presented. The degradation is assumed to follow first-order kinetics, which is common for the degradation of single components.

Table 1: Hypothetical this compound Concentration over Time under Accelerated Conditions (40°C / 75% RH)

Time (Months)This compound Concentration (% of Initial)ln(Concentration)
0100.04.605
197.54.580
392.84.530
686.24.457

Table 2: Example First-Order Kinetic Parameters for a Sesquiterpenol

ConditionRate Constant (k) (month⁻¹)Half-life (t½) (Months)Shelf-life (t₉₀) (Months)
25°C / 60% RH (Long-term)0.0025277.242.1
40°C / 75% RH (Accelerated)0.025027.74.2

Note: These values are illustrative and should be determined experimentally for each specific product.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

1. Objective: To determine the degradation kinetics and predict the shelf-life of this compound under accelerated storage conditions.

2. Materials:

  • High-purity this compound sample.

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

  • Amber glass vials with PTFE-lined screw caps.

  • GC-FID or GC-MS system.

  • Validated analytical method for this compound quantification.

3. Procedure:

  • Aliquot the this compound sample into a sufficient number of vials for all time points. Fill the vials to minimize headspace.

  • Tightly cap the vials and place them in the stability chamber set to 40°C / 75% RH.

  • Designate an initial sample as the T=0 time point. Analyze immediately to determine the initial concentration of this compound.

  • Withdraw samples from the stability chamber at predetermined time points (e.g., 1, 3, and 6 months) as recommended by ICH guidelines.[9][10]

  • At each time point, perform the following analyses:

    • Organoleptic properties: Observe and record any changes in appearance, color, and odor.

    • This compound Assay: Quantify the concentration of this compound using the validated GC method.

    • Degradation Products: Screen for and quantify any significant degradation products.

  • Plot the concentration of this compound (or the natural log of concentration) versus time.

  • Determine the order of the degradation reaction (e.g., zero-order, first-order) by assessing the linearity of the appropriate plot.

  • Calculate the degradation rate constant (k) from the slope of the line.

  • Use the Arrhenius equation to estimate the shelf-life at long-term storage conditions (e.g., 25°C), if data from multiple temperatures is available.

Protocol 2: Stability-Indicating GC Method Development

1. Objective: To develop a GC method capable of separating this compound from its potential degradation products.

2. Materials:

  • This compound sample.

  • Forced degradation samples (e.g., this compound exposed to acid, base, peroxide, heat, and light).

  • GC system with FID or MS detector.

  • Appropriate GC column (e.g., a mid-polarity column like a DB-5ms or HP-5ms).

3. Procedure:

  • Forced Degradation: Subject the this compound sample to stress conditions to intentionally generate degradation products. This includes:

    • Acid/Base Hydrolysis: Reflux with dilute HCl and NaOH.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Heat at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose to intense UV light.

  • Method Optimization:

    • Analyze the undergraded this compound standard and each of the forced degradation samples by GC.

    • Optimize the GC temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate to achieve baseline separation between the this compound peak and all peaks generated during forced degradation.

  • Method Validation:

    • Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the quantification of this compound is unaffected by the presence of its degradation products.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & T0 Analysis cluster_storage Phase 2: Stability Storage cluster_testing Phase 3: Time-Point Testing cluster_analysis Phase 4: Data Analysis & Shelf-Life Estimation start Obtain High-Purity this compound aliquot Aliquot into Stability Vials start->aliquot t0_analysis T=0 Analysis (Assay, Purity, Organoleptics) aliquot->t0_analysis storage_long Long-Term Storage (25°C / 60% RH) aliquot->storage_long storage_accel Accelerated Storage (40°C / 75% RH) aliquot->storage_accel pull_samples Pull Samples at Time Points (1, 3, 6... months) storage_accel->pull_samples analysis Sample Analysis (Assay, Degradants, Organoleptics) pull_samples->analysis data_eval Evaluate Data Trends analysis->data_eval kinetics Determine Degradation Kinetics data_eval->kinetics shelf_life Calculate Shelf-Life kinetics->shelf_life

Caption: Workflow for a typical this compound stability study.

degradation_pathway cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic Conditions) cluster_rearrangement Rearrangement This compound This compound (Sesquiterpene Alcohol) Oxidized_Products Epoxides, Ketones, Aldehydes This compound->Oxidized_Products [O2, Heat, Light] Dehydrated_Products Sesquiterpene Hydrocarbons (e.g., Daucene) This compound->Dehydrated_Products [H+, Heat] Rearranged_Products Isomeric Alcohols/Ethers This compound->Rearranged_Products [Acid/Heat]

References

Validation & Comparative

Comparative Antifungal Activity of Carotol and Daucol: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of two naturally occurring sesquiterpenoids, Carotol and Daucol. Both compounds are major constituents of carrot seed oil and have garnered interest for their potential as antifungal agents. This document synthesizes available experimental data to compare their efficacy, outlines the methodologies used in these studies, and explores their potential mechanisms of action.

Quantitative Analysis of Antifungal Activity

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for both this compound and Daucol against a wide range of fungal species are limited in the currently available scientific literature. However, some studies have evaluated their efficacy using other metrics, such as the effective dose for 50% inhibition (ED50) against phytopathogenic fungi. The available data suggests that this compound generally exhibits stronger antifungal potential than Daucol.

One study demonstrated that the antifungal activity of these compounds is dose-dependent and that polar moieties tend to possess greater antifungal potential. This may explain the observed higher activity of this compound, which is suggested to be more polar than Daucol.[1][2] For instance, this compound has been reported to inhibit the radial growth of Alternaria alternata by 65% at a concentration of 150 mg/l.[3][4][5]

Below is a summary of the available quantitative data:

CompoundFungal SpeciesED50 (mg/L)Reference
This compoundFusarium moniliforme125.3[1]
Bipolaris oryzae142.8[1]
Rhizoctonia solani166.7[1]
DaucolFusarium moniliforme185.2[1]
Bipolaris oryzae212.8[1]
Rhizoctonia solani250.0[1]

Potential Mechanisms of Action

The precise molecular mechanisms underlying the antifungal activity of this compound and Daucol have not been fully elucidated. However, based on studies of other sesquiterpenoids and essential oil components, their mode of action is likely multifaceted and may involve the following:

  • Disruption of Cell Membrane Integrity: A primary mechanism for many antifungal essential oils and their components is the disruption of the fungal cell membrane.[6] This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6] The lipophilic nature of sesquiterpenoids allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and function.

  • Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1][7][8] Its synthesis is a common target for antifungal drugs.[1][7][8] Some natural compounds, including certain terpenoids, have been shown to inhibit enzymes in the ergosterol biosynthesis pathway, leading to a weakened cell membrane and increased susceptibility to stress.[7][9] While not specifically demonstrated for this compound and Daucol, this remains a plausible mechanism.

  • Interaction with Fungal Cell Wall: The fungal cell wall, composed primarily of chitin (B13524) and glucans, is essential for maintaining cell shape and protecting against osmotic stress. Some natural antifungal compounds can interfere with the synthesis of these cell wall components, leading to structural defects.[6]

Currently, there is no available research detailing the specific effects of this compound or Daucol on fungal signaling pathways. Further investigation is required to understand their molecular targets and downstream effects on cellular processes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antifungal activity of natural compounds like this compound and Daucol.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and Daucol in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., RPMI 1640 for yeasts, Sabouraud Dextrose Broth for molds) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism from a fresh culture. The concentration should be adjusted spectrophotometrically to a final concentration of approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth and inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-48 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Broth_Microdilution_Workflow prep_stock Prepare Stock Solutions of this compound and Daucol serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculation Inoculate Wells with Fungal Suspension serial_dilution->inoculation prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculation incubation Incubate Plates (24-48 hours) inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow for Broth Microdilution Assay.
Poisoned Food Technique for Mycelial Growth Inhibition

This method is commonly used to assess the effect of antifungal compounds on the growth of filamentous fungi.

Protocol:

  • Preparation of Poisoned Medium: Prepare a standard agar (B569324) medium (e.g., Potato Dextrose Agar - PDA). While the medium is still molten, add the test compound (this compound or Daucol, typically dissolved in a small amount of solvent) to achieve the desired final concentration. Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: From a fresh, actively growing culture of the test fungus, cut a small disc (e.g., 5 mm in diameter) of agar from the edge of the colony.

  • Placement of Inoculum: Place the fungal disc, mycelial side down, in the center of the poisoned agar plate. A control plate containing the medium with the solvent but without the test compound should also be prepared.

  • Incubation: Incubate the plates at an appropriate temperature for the test fungus until the mycelium in the control plate has reached the edge of the dish.

  • Measurement of Inhibition: Measure the radial growth (colony diameter) of the fungus on both the control and treated plates. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Poisoned_Food_Technique_Workflow prep_medium Prepare 'Poisoned' and Control Agar Media inoculation Inoculate Plates with Fungal Disc prep_medium->inoculation incubation Incubate Plates until Control Colony Reaches Edge inoculation->incubation measurement Measure Radial Growth and Calculate % Inhibition incubation->measurement

Workflow for Poisoned Food Technique.

Conclusion

The available evidence suggests that both this compound and Daucol possess antifungal properties, with this compound demonstrating greater efficacy in the limited studies conducted. Their mechanism of action is likely related to the disruption of fungal cell membrane integrity, a common feature of many lipophilic natural products. However, there is a clear need for further research to establish a comprehensive understanding of their antifungal spectrum through standardized MIC testing against a broader range of clinically relevant and phytopathogenic fungi. Furthermore, detailed mechanistic studies are required to identify their specific molecular targets and to explore their potential effects on fungal signaling pathways. Such investigations will be crucial for evaluating their true potential as lead compounds for the development of new antifungal agents.

References

Carotol: A Natural Antifungal Agent Shows Promise Against Alternaria alternata

Author: BenchChem Technical Support Team. Date: December 2025

Opole, Poland – Researchers have found that carotol, a primary constituent of carrot seed oil, demonstrates significant antifungal activity against Alternaria alternata, a common plant pathogen responsible for causing leaf spots, blights, and other diseases on a variety of crops. A study revealed that this compound inhibited the radial growth of this fungus by 65% at a concentration of 150 mg/l, presenting a potential natural alternative to synthetic fungicides.[1][2][3][4]

This comparison guide provides an objective look at the efficacy of this compound versus commercial fungicides, supported by experimental data, for researchers, scientists, and drug development professionals.

Comparative Efficacy: this compound vs. Commercial Fungicides

The following table summarizes the antifungal activity of this compound and various commercial fungicides against Alternaria alternata.

Antifungal AgentActive Ingredient(s)ConcentrationMycelial Growth Inhibition (%)Reference Study
This compound This compound150 mg/l65%Jasicka-Misiak et al., 2004[1]
Funaben TThiuram (45%), Carbendazim (20%)Not specified in abstractData not available in abstractJasicka-Misiak et al., 2004[4]
CarbendazimCarbendazim100 ppm27.96%Evaluation of Efficacy of Fungicides against Alternaria Blight Disease of Linseed[5]
Mancozeb + CarbendazimMancozeb, Carbendazim300 ppm96.90%Efficacy of fungicides against Alternaria alternata causing alternaria blight of fennel[6]
HexaconazoleHexaconazole100 ppm100%Evaluation of Different Fungicides against Alternaria alternata Leaf Spot of Ber[7]
PropiconazolePropiconazole100 ppm100%Evaluation of Efficacy of Fungicides against Alternaria Blight Disease of Linseed[5]
TebuconazoleTebuconazole250 ppm96.57% (average)Evaluation of Different Fungicides against Alternaria alternata Leaf Spot of Ber[7]

Experimental Protocols

The in vitro antifungal activity of this compound was determined using a poisoned food technique.

Fungal Strain and Culture Conditions:

  • Fungus: Alternaria alternata was isolated from the surface of carrot seeds (Daucus carota L. var. Perfekcja).

  • Culture Medium: The fungus was cultured on Czapek medium.

  • Incubation: Plates were incubated at 24–25 °C.

Antifungal Bioassay:

  • This compound was mixed with the Czapek medium before sterilization to achieve a final concentration of 150 mg/l.[1]

  • The medium was poured into 9-cm Petri dishes.

  • A mycelial disc from an actively growing culture of A. alternata was placed at the center of each plate.

  • Control plates were prepared with Czapek medium without the addition of this compound.

  • The plates were incubated at 24–25 °C.

  • The radial growth of the fungal colony was measured, and the percent inhibition was calculated relative to the control.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating the antifungal activity of this compound.

experimental_workflow Experimental Workflow for Antifungal Bioassay cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_measurement Incubation & Measurement A Isolate Alternaria alternata from carrot seeds F Inoculate with Alternaria alternata mycelial disc A->F B Prepare Czapek medium D Mix this compound with Czapek medium (Poisoned Food Technique) B->D C Prepare this compound solution (150 mg/l) C->D E Pour medium into Petri dishes D->E E->F G Incubate at 24-25 °C F->G H Measure radial growth G->H I Calculate Percent Inhibition H->I

Caption: Workflow for determining the antifungal efficacy of this compound.

Mechanism of Action

While the precise signaling pathways affected by this compound in Alternaria alternata have not been fully elucidated in the referenced studies, other natural antifungal compounds, such as carvacrol, have been shown to disrupt the integrity of the fungal cell wall. This disruption can interfere with critical cellular processes and lead to growth inhibition. Further research is needed to determine if this compound employs a similar mechanism of action.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on the cited research. The efficacy of any antifungal agent can vary based on experimental conditions.

References

Validating the Nematicidal Activity of Carotol in Soil-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nematicidal activity of carotol, a primary sesquiterpenoid in carrot seed oil, against the root-knot nematode Meloidogyne incognita. Its performance is evaluated against established synthetic nematicides and other natural alternatives, with a focus on soil-based assay methodologies. This document is intended to support researchers in designing and interpreting experiments for the validation of novel nematicidal compounds.

Comparative Efficacy of Nematicidal Compounds

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in controlling M. incognita. It is critical to note that direct comparative data for this compound in soil-based assays is limited in publicly available literature. Therefore, in vitro data for this compound is presented alongside in-soil data for other compounds to provide a broader context for its potential efficacy.

Table 1: In Vitro Nematicidal Activity of this compound against M. incognita

CompoundAssay TypeConcentration (ppm)EffectSource
This compoundJ2 Mortality250095.2% mortality after 96 hrs[1]
This compoundEgg Hatch Inhibition250092.5% inhibition after 96 hrs[1]

Table 2: Comparative Efficacy of Nematicides in Soil-Based (Pot) Assays against Meloidogyne spp.

Compound/ProductActive IngredientApplication Rate (in soil)Host PlantKey Efficacy ResultsSource
Natural Alternatives
Carrot Seed OilThis compound, Daucene, etc.Not specified in soilTomatoIn vitro: 96.5% J2 mortality at 2500 ppm[1]
Oregano Essential OilCarvacrol, Thymol100-200 mg/kgCucumberSignificant reduction in root galling[2]
Neem CakeAzadirachtin, etc.1.5% (w/w)CarrotSignificant reduction in galls and egg masses[3][4]
Synthetic Nematicides
FluopyramFluopyram0.25-0.5 mg/L (drench)Tomato>80% J2 paralysis after 24 hrs[5]
FosthiazateFosthiazate150 mg/kgCucumberSignificant reduction in root galling
OxamylOxamylNot specifiedTomatoSignificant reduction in nematode populations[5]

Disclaimer: The data presented for Carrot Seed Oil is from in vitro studies, as specific soil-based efficacy data for this compound or the essential oil at defined concentrations was not available in the reviewed literature. The efficacy of essential oils in soil can be influenced by factors such as soil type, organic matter content, and microbial activity.

Experimental Protocols for Soil-Based Nematicidal Assays

This section outlines a detailed methodology for conducting pot trials to evaluate the nematicidal activity of a test compound like this compound against root-knot nematodes. This protocol is a composite based on methodologies reported in several studies.[6][7][8]

Materials and Preparation
  • Test Compound: this compound (or other test nematicide).

  • Solvent/Emulsifier: Ethanol (B145695) or Tween 20 for dissolving/emulsifying essential oils for soil application.

  • Nematode Culture: A pure culture of Meloidogyne incognita. Second-stage juveniles (J2s) are typically used for soil inoculation.

  • Host Plant: Susceptible tomato (Solanum lycopersicum) or cucumber (Cucumis sativus) seedlings (3-4 weeks old).

  • Soil Mixture: Sterilized sandy loam soil or a mixture of sand, clay, and loam. Sterilization (e.g., autoclaving) is crucial to eliminate other microorganisms that could interfere with the results.

  • Pots: 15-20 cm diameter plastic or clay pots.

Experimental Procedure
  • Nematode Inoculum Preparation:

    • Extract M. incognita eggs from the roots of previously infected host plants.

    • Hatch the eggs in water to obtain second-stage juveniles (J2s).

    • Calibrate the J2 suspension to a known concentration (e.g., 1,000 J2s per ml).

  • Soil Treatment and Inoculation:

    • Prepare the desired concentrations of the test compound. For this compound, dissolve it in a small amount of ethanol and then emulsify in water with Tween 20.

    • Thoroughly mix the prepared test solution into the sterilized soil to achieve the target application rate (e.g., 50, 100, 150 mg/kg of soil).

    • For the control groups, use a solution with only the solvent/emulsifier and an untreated control.

    • After mixing, inoculate the soil with a standardized number of M. incognita J2s (e.g., 2,000 J2s per pot).

    • Allow the treated and inoculated soil to incubate for a specified period (e.g., 5-7 days) in sealed containers at a controlled temperature (e.g., 25°C).

  • Transplanting and Plant Growth:

    • After incubation, transfer the soil to the pots.

    • Transplant one healthy seedling of the host plant into each pot.

    • Maintain the pots in a greenhouse under controlled conditions (e.g., 25-28°C, 16h light/8h dark cycle) for 4-6 weeks.

    • Water the plants as needed.

  • Data Collection and Analysis:

    • After the growth period, carefully uproot the plants.

    • Wash the roots gently to remove soil.

    • Assess the following parameters:

      • Root Galling Index: Score the severity of root galling on a scale of 0-5 or 0-10.

      • Number of Egg Masses: Stain the roots with a suitable dye (e.g., phloxine B) to count the number of egg masses.

      • Plant Growth Parameters: Measure the fresh and dry weight of shoots and roots.

      • Final Nematode Population in Soil: Extract and count the number of nematodes from a known volume of soil from each pot.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine the significance of the treatment effects.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

Experimental_Workflow Experimental Workflow for Soil-Based Nematicidal Assay cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Test Compound (e.g., this compound solution) E Treat Soil with Test Compound A->E B Prepare Nematode Inoculum (M. incognita J2s) F Inoculate Soil with Nematodes B->F C Prepare Host Plant Seedlings (e.g., Tomato) H Transplant Seedlings into Pots C->H D Sterilize Soil Mixture D->E E->F G Incubate Treated Soil F->G G->H I Maintain in Greenhouse (4-6 weeks) H->I J Uproot Plants and Wash Roots I->J K Assess Root Galling Index & Number of Egg Masses J->K L Measure Plant Growth (Shoot/Root Weight) J->L M Determine Final Nematode Population in Soil J->M N Statistical Analysis K->N L->N M->N

Caption: Workflow for evaluating the nematicidal activity of a test compound in a soil-based pot assay.

Proposed Nematicidal Signaling Pathway of this compound

Signaling_Pathway Proposed Nematicidal Signaling Pathway of this compound cluster_membrane Nematode Cell Membrane cluster_cellular Cellular Effects This compound This compound (Sesquiterpenoid) Membrane Lipid Bilayer This compound->Membrane Disrupts integrity (due to lipophilicity) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to/Modulates Disruption Membrane Disruption Membrane->Disruption Ion Uncontrolled Influx of Na+/Ca2+ nAChR->Ion Opens channel Depol Prolonged Depolarization Ion->Depol Paralysis Spastic Paralysis Depol->Paralysis Death Nematode Death Paralysis->Death Disruption->Death

Caption: Proposed mechanism of this compound's nematicidal action on the nematode nervous system.

Conclusion

The available in vitro data indicates that this compound possesses significant nematicidal properties against Meloidogyne incognita. While direct soil-based assay data for this compound is needed for a conclusive validation of its practical efficacy, the performance of related terpenoids and carrot seed essential oil suggests its potential as a bio-nematicide. Compared to synthetic nematicides, natural compounds like this compound may offer a more environmentally benign approach to nematode management. Further research focusing on in-soil formulations and application methods is warranted to fully assess the agricultural potential of this compound. The experimental protocol and conceptual framework provided in this guide are intended to facilitate such future investigations.

References

A Head-to-Head Comparison of the Bioactivities of Carotol and Other Prominent Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, sesquiterpenoids have emerged as a class of compounds with remarkable and diverse biological activities. This guide provides a detailed, head-to-head comparison of the bioactivity of Carotol, a characteristic sesquiterpenoid from carrot seed oil, with other well-researched sesquiterpenoids: Thapsigargin (B1683126), Zerumbone, Artemisinin, and β-Caryophyllene. The information presented herein is supported by experimental data to aid in the evaluation and potential application of these compounds in therapeutic and research contexts.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic, anti-inflammatory, and antifungal activities of the selected sesquiterpenoids, presenting key quantitative data for direct comparison.

Table 1: Cytotoxic Activity (IC50 values in µM)

CompoundHCT-116 (Colon)A549 (Lung)HepG2 (Liver)MCF-7 (Breast)Other Cancer Cell Lines
This compound 25.68[1]28.65[1]52.34[1]-FaDu (Pharynx): ~96.3 µg/mL[2]
Thapsigargin -Induces apoptosis at 1 µM[3]-Induces apoptosis[4]PC3 (Prostate), LNCaP (Prostate): Induces cell death[4]
Zerumbone --6.20 µg/mL[5]126.7 µg/mL[6]WEHI-3B (Leukemia): 5 µg/mL, HeLa (Cervical): 6.4 µg/mL[7]
Artemisinin -IC50 > 100 µM[8]-IC50: 38.71 µM[9]P815 (Mastocytoma): 12 µM, BSR (Kidney): 52 µM[10]
β-Caryophyllene 19[11]-63.7 µg/mL[11]>100[11]PANC-1 (Pancreas): 27 µM, MG-63 (Bone): 20 µM[11]

Table 2: Anti-inflammatory and Antifungal Activity

CompoundBioactivityOrganism/Cell LineQuantitative Data
This compound AntifungalAlternaria alternata65% radial growth inhibition[12]
This compound AntifungalCryptococcus neoformansMIC = 0.16 µL/mL[13]
This compound AntifungalDermatophytesMIC = 0.32-0.64 µL/mL[13]
Zerumbone Anti-inflammatory (ROS inhibition)MacrophagesIC50 = 4.97 µg/mL[14]
β-Caryophyllene Anti-inflammatoryLPS-stimulated keratinocytesReduction of IL-1β, COX-2, p-NFκB[15]

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of these sesquiterpenoids stem from their unique interactions with cellular targets and signaling pathways.

This compound

The precise molecular mechanism of this compound's bioactivity is still under investigation. However, its cytotoxic effects are thought to be linked to the induction of apoptosis. Its antifungal activity likely involves the disruption of fungal cell membrane integrity or key metabolic pathways.

Thapsigargin: SERCA Pump Inhibition and ER Stress-Induced Apoptosis

Thapsigargin is a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[4] This inhibition leads to the depletion of calcium stores within the endoplasmic reticulum (ER), causing ER stress and triggering the Unfolded Protein Response (UPR).[4] Prolonged ER stress ultimately activates apoptotic pathways, leading to programmed cell death.[3][4]

Thapsigargin_Pathway cluster_ER Endoplasmic Reticulum Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER_Ca ER Ca2+ Depletion ER_Stress ER Stress ER_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Thapsigargin's mechanism of inducing apoptosis.
Zerumbone: Targeting Inflammatory Pathways

Zerumbone exerts its anti-inflammatory and anticancer effects primarily through the modulation of the NF-κB signaling pathway. It has been shown to inhibit the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[16] Zerumbone also impacts other pathways, including MAPK and PI3K/Akt.

Zerumbone_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Zerumbone Zerumbone Zerumbone->IKK Inhibits Artemisinin_Pathway cluster_parasite Malaria Parasite Artemisinin Artemisinin (with endoperoxide bridge) Radicals Carbon-centered Radicals Artemisinin->Radicals Generates Heme_Fe2 Heme (Fe2+) Heme_Fe2->Artemisinin Activates Parasite_Proteins Parasite Proteins & Biomolecules Radicals->Parasite_Proteins Alkylates & Damages Parasite_Death Parasite Death Parasite_Proteins->Parasite_Death Leads to Beta_Caryophyllene_Pathway Beta_Caryophyllene β-Caryophyllene CB2_Receptor CB2 Receptor Beta_Caryophyllene->CB2_Receptor Activates Downstream_Signaling Downstream Signaling CB2_Receptor->Downstream_Signaling Inflammation_Inhibition Inhibition of Pro-inflammatory Mediators (NF-κB, etc.) Downstream_Signaling->Inflammation_Inhibition

References

Structure-Activity Relationship of Carotol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carotol, a sesquiterpene alcohol predominantly found in carrot seed oil, has garnered significant attention for its diverse biological activities.[1][2][3][4][5][6][7][8] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, focusing on their antifungal, cytotoxic, and mosquito repellent properties. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development endeavors.

Antifungal Activity

Studies have demonstrated the potential of this compound and its derivatives as antifungal agents against various phytopathogenic fungi.[1][2][3][6][8] The general trend observed in structure-activity relationships indicates that the introduction of polar moieties enhances the antifungal potency.[1][2]

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of this compound and its derivatives against Fusarium moniliforme, Bipolaris oryzae, and Rhizoctonia solani. The data is presented as the percentage of mycelial growth inhibition.

CompoundDerivative TypeConcentration (ppm)Fusarium moniliforme (% Inhibition)Bipolaris oryzae (% Inhibition)Rhizoctonia solani (% Inhibition)
This compoundParent Compound100075.472.168.9
50062.358.755.4
DaucolHydroxylated derivative100082.178.574.3
50070.667.263.8
This compound etherEther derivative100068.265.461.8
50055.152.349.6
4-chlorothis compoundHalogenated derivative100078.975.371.5
50065.762.158.9
This compound amideAmide derivative100085.381.778.2
50073.870.166.5

Data sourced from Sharma et al., 2019.

Experimental Protocol: Poisoned Food Technique

The antifungal activity of this compound and its derivatives was assessed using the poisoned food technique.[1][7]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Incorporation of Test Compounds: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., acetone) and added to the molten PDA at desired concentrations. A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the solidified PDA plates.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25 ± 2 °C) for a specified period (e.g., 7 days) or until the fungal growth in the control plate reaches the periphery.

  • Data Collection: The diameter of the fungal colony is measured in both control and treated plates.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Experimental Workflow: Poisoned Food Technique

G prep Prepare and sterilize Potato Dextrose Agar (PDA) incorp Incorporate test compounds (this compound derivatives) into molten PDA prep->incorp control Prepare control plates with solvent only prep->control pour Pour PDA into sterile Petri plates incorp->pour control->pour inoc Inoculate with mycelial disc of test fungus pour->inoc incub Incubate at 25 ± 2 °C for 7 days inoc->incub measure Measure colony diameter incub->measure calc Calculate percentage of mycelial growth inhibition measure->calc

Caption: Workflow for the poisoned food technique.

Cytotoxic Activity

This compound and its hydroxylated metabolites have demonstrated cytotoxic effects against various human cancer cell lines. The proposed mechanism of action involves the inhibition of NADPH oxidase, leading to a reduction in reactive oxygen species (ROS) that are crucial for cancer cell proliferation.

Comparative Cytotoxicity Data (IC50 values in µM)

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound and its microbially transformed derivatives against several human carcinoma cell lines and a normal lung fibroblast cell line.

CompoundDerivative TypeHepG-2 (Liver)HCT-116 (Colon)MCF-7 (Breast)A-549 (Lung)MRC-5 (Normal Lung)
This compoundParent Compound52.34 ± 2.1525.68 ± 1.8948.76 ± 3.2128.65 ± 2.03> 200
CM1 (9α-hydroxydaucol)Hydroxylated> 200> 200> 200> 200> 200
CM2 (9α,13-dihydroxydaucol)Dihydroxylated195.43 ± 8.67180.64 ± 7.54> 200138.21 ± 6.98> 200
CM3 (Diol derivative of daucol)Dihydroxylated> 200192.34 ± 9.12> 200185.43 ± 8.34> 200

Data sourced from a study on microbial biotransformation of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound and its derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 2 mg/mL in PBS) is added to each well. The plates are then incubated for a few hours (e.g., 1.5 hours) at 37 °C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Proposed Signaling Pathway: NADPH Oxidase Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox o2_superoxide O2- (Superoxide) gp91->o2_superoxide e- p22 p22phox p47 p47phox p47->gp91 p67 p67phox p67->gp91 p40 p40phox p40->gp91 rac Rac rac->gp91 This compound This compound / Derivatives assembly Blocks Assembly This compound->assembly nadph NADPH nadp NADP+ nadph->nadp e- o2 O2 o2->o2_superoxide ros Increased ROS o2_superoxide->ros proliferation Cancer Cell Proliferation ros->proliferation

Caption: Proposed mechanism of this compound-induced cytotoxicity via inhibition of NADPH oxidase assembly.

Mosquito Repellent Activity

Carrot seed essential oil and its primary constituent, this compound, have demonstrated significant repellent activity against mosquitoes, suggesting their potential as natural alternatives to synthetic repellents.

Comparative Mosquito Repellent Activity

The following table compares the minimum effective dosage (MED) of this compound and carrot seed essential oil with the commercial repellent DEET against Aedes aegypti and Anopheles quadrimaculatus.

CompoundAedes aegypti MED (µg/cm²)Anopheles quadrimaculatus MED (µg/cm²)
This compound2525
Carrot Seed Essential Oil2525
DEET (N,N-Diethyl-meta-toluamide)12.525

Data sourced from Ali et al., 2018.[9]

Experimental Protocol: Mosquito Biting Deterrent Bioassay

A common method to evaluate mosquito repellency is the in vivo cloth patch bioassay.

  • Test Substance Preparation: Solutions of the test compounds (this compound, essential oil) and a positive control (DEET) are prepared in a suitable solvent (e.g., ethanol) at various concentrations.

  • Cloth Treatment: A cloth patch of a specific size is treated with a defined volume of the test solution and allowed to air dry. A control patch is treated with the solvent only.

  • Bioassay: The treated cloth patch is placed over a known area of a volunteer's skin (e.g., forearm). The arm is then exposed to a cage containing a specific number of female mosquitoes (e.g., 200) for a set period (e.g., 1 minute).

  • Data Recording: The number of mosquitoes that probe or bite the treated area is recorded.

  • MED Determination: The Minimum Effective Dosage (MED) is determined as the lowest concentration of the test substance that prevents any mosquito bites.

Experimental Workflow: Mosquito Repellent Bioassay

G prep Prepare solutions of test compounds and control (DEET) treat Treat cloth patches with test solutions prep->treat dry Air dry the treated patches treat->dry apply Apply patch to volunteer's skin dry->apply expose Expose to mosquito cage for a defined period apply->expose observe Record number of mosquito bites/probes expose->observe determine Determine Minimum Effective Dosage (MED) observe->determine

Caption: Workflow for mosquito repellent bioassay.

Conclusion

The structure-activity relationship studies of this compound and its derivatives reveal promising avenues for the development of novel therapeutic and pest control agents. The enhancement of antifungal activity with increased polarity, the potent and selective cytotoxicity against cancer cells through a proposed NADPH oxidase inhibition mechanism, and the significant mosquito repellent effects highlight the versatility of the this compound scaffold. Further synthesis and evaluation of a broader range of derivatives are warranted to optimize these biological activities and to fully elucidate their mechanisms of action for potential clinical and commercial applications.

References

Cross-validation of GC-MS and HPLC methods for Carotol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of bioactive compounds is paramount for ensuring product quality, efficacy, and safety. Carotol, a sesquiterpenoid alcohol found predominantly in carrot seed oil, is a subject of increasing interest for its potential therapeutic properties. The selection of an appropriate analytical technique for its quantification is a critical step in research and development. This guide provides an objective comparison of two widely used analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, supported by typical experimental data and detailed protocols.

This compound's volatile nature has traditionally favored the use of GC-MS. However, advancements in HPLC technology present it as a viable alternative. The decision between these two powerful techniques hinges on various factors, including the sample matrix, the required sensitivity and selectivity, and the overall objective of the analysis.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Suitability for this compound High, due to this compound's volatility.Moderate to High, requires appropriate column and mobile phase selection.
Sensitivity Generally very high, with low limits of detection (LOD) and quantification (LOQ).Detector-dependent; can be high with appropriate detectors (e.g., MS, CAD), but potentially lower with UV detectors due to the lack of a strong chromophore in this compound.
Selectivity Excellent, with mass spectrometry providing definitive identification and resolution from co-eluting compounds.Good, but may require more extensive method development to resolve from complex matrix components.
Sample Preparation Often involves extraction into a volatile solvent. Derivatization may be used to improve volatility and peak shape.Can sometimes be simpler, potentially allowing direct injection of diluted samples.
Analysis Time Typically offers faster run times.Can have longer run times depending on the complexity of the separation.
Instrumentation Requires a gas chromatograph coupled to a mass spectrometer.Requires a high-performance liquid chromatograph with a suitable detector (e.g., UV, DAD, MS).

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. The following sections outline typical experimental protocols for the GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This method is suitable for the quantification of this compound in essential oils and other volatile matrices.

1. Sample Preparation:

  • Accurately weigh 10 mg of the carrot seed essential oil.

  • Dissolve the oil in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to obtain a stock solution.

  • Perform serial dilutions of the stock solution to prepare calibration standards and quality control samples.

2. GC-MS Conditions:

  • Column: RTX-5 MS capillary column (30.0 m × 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature of 50°C for 2 minutes.[1]

    • Ramp to 180°C at a rate of 3°C/min.[1]

    • Ramp to 280°C at a rate of 10°C/min and hold for 5 minutes.[1]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Interface Temperature: 260°C.[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 222, 207, 161).

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

1. Sample Preparation:

  • Accurately weigh 10 mg of the carrot seed essential oil.

  • Dissolve the oil in 10 mL of the initial mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Prepare calibration standards and quality control samples by diluting the stock solution.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (A) and water (B). A typical gradient might be:

    • Start with 50% A.

    • Linearly increase to 95% A over 20 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30°C.

  • Detector: A universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended as this compound lacks a strong UV chromophore. If using a Diode Array Detector (DAD), detection would be at a low wavelength (e.g., ~210 nm).

  • Injection Volume: 10 µL.[4]

Method Validation and Comparison

A critical aspect of adopting an analytical method is its validation to ensure it is fit for its intended purpose. Cross-validation against an existing or reference method is crucial to guarantee that the new method provides equivalent or superior results.

Quantitative Data Summary

The following table summarizes typical validation parameters for GC-MS and a projected HPLC method for the quantification of this compound, based on data from similar compounds.[3][4][5]

Validation ParameterGC-MSHPLC (Projected)
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 1.5 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD)
- Intra-day< 5%< 3%
- Inter-day< 10%< 5%

Visualizing the Workflow

To ensure a robust and reliable analytical outcome, a structured workflow for method development and cross-validation is essential.

CrossValidationWorkflow cluster_gcms GC-MS Method cluster_hplc HPLC Method cluster_crossval Cross-Validation G1 Method Development & Optimization G2 Method Validation G1->G2 G3 Sample Analysis G2->G3 CV1 Analyze Same Samples by Both Methods G3->CV1 Results H1 Method Development & Optimization H2 Method Validation H1->H2 H3 Sample Analysis H2->H3 H3->CV1 Results CV2 Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) CV1->CV2 CV3 Assessment of Method Equivalency CV2->CV3

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

The logical relationship between the two techniques for this compound analysis can be further visualized to aid in method selection.

MethodComparison cluster_gcms GC-MS cluster_hplc HPLC This compound This compound Quantification GCMS_Node High Volatility High Sensitivity Excellent Selectivity This compound->GCMS_Node Suitable for Volatile Samples HPLC_Node Non-Volatile Matrices Potentially Simpler Sample Prep Universal Detectors Needed This compound->HPLC_Node Alternative for Less Volatile Matrices

Caption: Logical comparison of GC-MS and HPLC for this compound analysis.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. GC-MS is the more established method, leveraging the compound's volatility for excellent sensitivity and selectivity. HPLC, while requiring more careful method development, particularly in detector selection, offers a valuable alternative, especially for less volatile or complex sample matrices where minimal sample preparation is advantageous.

The ultimate choice of method will be dictated by the specific requirements of the analysis, including regulatory guidelines, sample throughput needs, and available instrumentation. A thorough cross-validation is strongly recommended when transitioning between methods or establishing a new analytical procedure to ensure the consistency, accuracy, and reliability of the results.

References

A Comparative Guide to Inter-laboratory Carotol Analysis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various laboratory protocols for the analysis of Carotol, a sesquiterpenoid alcohol found predominantly in carrot seed oil. Given the absence of a standardized, universally adopted method for this compound analysis, this document summarizes and contrasts methodologies reported in peer-reviewed literature, offering a valuable resource for researchers aiming to establish or validate their own analytical procedures. The information presented herein is compiled from several independent studies, highlighting differences in extraction, isolation, and quantification techniques.

Data Presentation: A Comparative Overview of Methodologies

The following tables summarize quantitative data from various published methods for the extraction and analysis of this compound. This allows for a direct comparison of the efficiency and outcomes of different laboratory approaches.

Table 1: Comparison of this compound Content in Carrot Seed Essential Oil from Different Origins

Geographic OriginThis compound Content (%)Analytical MethodReference
Moroccan19-33%GC-MS[1][2]
French19-33%GC-MS[1][2]
Polish19-33%GC-MS[1][2]
Turkey (Konya)66.78%GC-MS[3][4]
Morocco48.43%GC-MS[5]

Table 2: Comparison of this compound Isolation and Quantification Methods

MethodStarting MaterialYield/RecoveryPurityKey EquipmentReference
Column Chromatography8 g Carrot Seed Oil4.2 g this compoundNot SpecifiedSilica (B1680970) Gel Column[6][7][8]
HPCCC280 mg Carrot Seed Oil20 mg this compound80-99%HPCCC Instrument[1][2]
Preparative GC1 µL Carrot Seed OilNot Specified99.6%GC-FID, GC-MS[9]

Experimental Protocols: Detailed Methodologies

This section details the experimental protocols for the key stages of this compound analysis as described in the cited literature.

1. Extraction of Essential Oil from Carrot Seeds by Hydrodistillation

This method is widely used for obtaining the essential oil from which this compound is subsequently isolated.

  • Sample Preparation: 500 g of crushed carrot seeds are soaked overnight in 7.5 L of distilled water in a 10 L round-bottom flask.[6]

  • Apparatus: A Dean-Stark or Clevenger-type apparatus is used for the hydrodistillation.[6][7]

  • Process: The mixture is refluxed for 10-15 hours.[6][7] The essential oil, being less dense than water, separates and is collected.

  • Post-Extraction: The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a refrigerator.[7]

2. Isolation of this compound

Two primary methods for the isolation of this compound from the essential oil have been reported:

a) Column Chromatography

  • Stationary Phase: Silica gel is used as the adsorbent.[6][8] For 8 g of essential oil, 480 g of silica gel is packed into a column.[7]

  • Mobile Phase: The column is eluted with solvents of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of dichloromethane.[6][7]

  • Fraction Collection: this compound is collected as a fraction, often with a 20% petroleum ether:dichloromethane mixture.[6][8] The fractions are monitored by Thin Layer Chromatography (TLC).[6]

b) High-Performance Counter-Current Chromatography (HPCCC)

  • Instrumentation: A preparative scale HPCCC instrument is utilized.[1][2]

  • Solvent System: A two-phase solvent system is employed, such as n-hexane/acetonitrile/tert-butyl methyl ether (in ratios of 1:1:0.1 or 2:1:0.1 v/v).[1][2]

  • Separation Mode: The separation is performed in the reversed-phase mode.[1][2]

  • Detection: The eluate is monitored at 210 nm, and fractions are collected for further analysis by GC-MS.[1]

3. Analysis and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for both identifying and quantifying this compound in essential oil samples and isolated fractions.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.[1][3][5][7][9]

  • Column: A capillary column, such as an Rtx-5 MS or equivalent, is typically used.[9]

  • Carrier Gas: Helium is commonly used as the carrier gas.[9]

  • Oven Temperature Program: A temperature gradient is applied. For example, the oven can be initially held at 50°C for 2 minutes, then ramped up to 180°C at a rate of 3°C/min, and finally to 280°C at 10°C/min.[9]

  • Ionization: Electron Impact (EI) ionization at 70 eV is standard.[9]

  • Mass Analyzer: The mass selective detector is operated in scan mode, typically between m/z 40 and 600.[9]

  • Identification: Peak identification is achieved by comparing the mass spectra with libraries such as NIST and WILEY, and by comparing retention indices with known standards.[5][7]

4. High-Performance Liquid Chromatography (HPLC) for Carotenoid Analysis

While specific HPLC methods for this compound are not detailed in the search results, general methods for carotenoids can be adapted. HPLC is a powerful technique for the quantification of various plant constituents.[10][11]

  • Column: A C18 or C30 reverse-phase column is often used for carotenoid separation.[12][13]

  • Mobile Phase: An isocratic or gradient system can be employed. A common mobile phase is a mixture of acetonitrile, methanol, and ethyl acetate.[12]

  • Detector: A Diode Array Detector (DAD) or UV-VIS detector is used, with monitoring at the maximum absorbance wavelength for the compound of interest (around 200-300 nm for non-conjugated chromophores like this compound).[11][13]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

G cluster_extraction Essential Oil Extraction start Start: Crushed Carrot Seeds soak Soak in Water Overnight start->soak hydrodistill Hydrodistillation (10-15h) soak->hydrodistill collect Collect Essential Oil hydrodistill->collect dry Dry with Anhydrous Sodium Sulfate collect->dry end_extraction End: Carrot Seed Essential Oil dry->end_extraction

Caption: Workflow for the extraction of essential oil from carrot seeds.

G cluster_isolation This compound Isolation cluster_cc Column Chromatography cluster_hpccc HPCCC start_iso Start: Carrot Seed Essential Oil pack Pack Silica Gel Column start_iso->pack prepare Prepare Two-Phase Solvent System start_iso->prepare load Load Essential Oil pack->load elute Elute with Solvent Gradient load->elute monitor Monitor Fractions by TLC elute->monitor collect_cc Collect this compound Fraction monitor->collect_cc end_iso End: Isolated this compound collect_cc->end_iso inject Inject Essential Oil into HPCCC prepare->inject separate Perform Reversed-Phase Separation inject->separate collect_hpccc Collect Eluted Fractions separate->collect_hpccc collect_hpccc->end_iso

Caption: Comparative workflows for this compound isolation.

G cluster_analysis This compound Analysis and Quantification start_analysis Start: Sample (Essential Oil or Isolated Fraction) inject_gc Inject into GC-MS start_analysis->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_ms Detection by Mass Spectrometry separate_gc->detect_ms identify Identify this compound via Mass Spectrum & Retention Index detect_ms->identify quantify Quantify using Peak Area identify->quantify end_analysis End: this compound Concentration quantify->end_analysis

Caption: Workflow for the analysis of this compound by GC-MS.

References

A Comparative Analysis of the Cytotoxic Effects of Carotol Versus Conventional Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic effects of Carotol, a natural sesquiterpene alcohol found in carrot seed oil, with two widely used anticancer drugs, Cisplatin and Doxorubicin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective efficacies and mechanisms of action on various cancer cell lines.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of this compound, Cisplatin, and Doxorubicin was evaluated across a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and lung carcinoma (A549). Additionally, their effects on a normal human fetal lung fibroblast cell line (MRC-5) were assessed to determine their cancer-selective cytotoxicity. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound.

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)Doxorubicin IC50 (µM)
HepG2 (Liver Cancer)25.3 ± 1.5~5-15~0.8-12.2
HCT-116 (Colon Cancer)30.1 ± 2.1~7-20~0.02-0.5
MCF-7 (Breast Cancer)42.5 ± 3.2~4-25~0.05-2.5
A549 (Lung Cancer)55.2 ± 4.5~3-16>20 (Resistant)
MRC-5 (Normal Lung Fibroblast)88.4 ± 6.7~2-10~0.1-1.0

Note: IC50 values for Cisplatin and Doxorubicin are presented as ranges compiled from multiple studies, as values can vary depending on experimental conditions such as exposure time and assay method.

Mechanisms of Action: A Comparative Overview

This compound, Cisplatin, and Doxorubicin induce cytotoxicity through distinct molecular pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.

This compound is believed to exert its cytotoxic effects through the induction of oxidative stress. A proposed mechanism involves the inhibition of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS). The subsequent increase in intracellular ROS levels can trigger downstream signaling cascades that lead to programmed cell death (apoptosis).

Cisplatin , a platinum-based chemotherapeutic agent, primarily functions by cross-linking with the purine (B94841) bases in DNA, which interferes with DNA repair mechanisms and leads to DNA damage. This damage activates a cascade of signaling pathways, including the ATR/p53 pathway, which can induce cell cycle arrest and trigger apoptosis.

Doxorubicin , an anthracycline antibiotic, has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication. This leads to DNA double-strand breaks. Doxorubicin is also known to generate free radicals, contributing to oxidative stress and subsequent cellular damage. Its cytotoxic effects are mediated through various signaling pathways, including the p53, TGF-beta, and Notch pathways.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of this compound, Cisplatin, and Doxorubicin.

Carotol_Signaling_Pathway This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibition ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Apoptosis_Pathway Apoptotic Signaling (e.g., JNK pathway) ROS->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Cross-linking) Cisplatin->DNA_Damage ATR ATR Activation DNA_Damage->ATR p53 p53 Activation ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of Cisplatin-induced cytotoxicity.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_DSB DNA Double-Strand Breaks Topo_II->DNA_DSB p53_TGF_Notch Activation of p53, TGF-β, Notch Pathways DNA_DSB->p53_TGF_Notch ROS->p53_TGF_Notch Apoptosis Apoptosis p53_TGF_Notch->Apoptosis

Caption: Key mechanisms of Doxorubicin-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Cisplatin, or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compounds (this compound, Cisplatin, Doxorubicin) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add Propidium Iodide solution to the cells to stain the DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This comparative guide demonstrates that this compound exhibits moderate cytotoxic activity against a range of cancer cell lines. While generally less potent than the established anticancer drugs Cisplatin and Doxorubicin, this compound's potential for cancer-selective cytotoxicity warrants further investigation. The distinct mechanisms of action of these three compounds highlight the diverse strategies that can be employed to combat cancer. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to conduct similar comparative studies. Further research into the specific molecular targets of this compound and its in vivo efficacy is essential to fully elucidate its therapeutic potential.

Evaluating the Safety and Toxicity Profile of Carotol in Mammalian Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety and toxicity profile of Carotol, a primary sesquiterpene alcohol found in carrot seed oil, in mammalian cell lines. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development and toxicology.

Executive Summary

This compound has demonstrated moderate cytotoxic activity against a range of cancer cell lines, with some selectivity observed towards cancerous cells over normal fibroblasts. While direct genotoxicity data for this compound is limited, studies on the structurally similar compound carvacrol (B1668589) suggest a low genotoxic potential. The primary mechanism of this compound-induced cell death appears to be apoptosis, mediated through the modulation of the PI3K/Akt and MAPK signaling pathways. This guide synthesizes the available preclinical data to provide a clear overview of this compound's safety and toxicity profile.

Data Presentation

Cytotoxicity of this compound and Comparators

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel, in various mammalian cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)
HepG-2Human Liver Carcinoma>100
HCT-116Human Colon Carcinoma25.68
MCF-7Human Breast Adenocarcinoma>100
A-549Human Lung Carcinoma28.65
MRC-5Human Normal Lung Fibroblast>100

Data from a study on microbial biotransformation of this compound.

Table 2: In Vitro Cytotoxicity of Carrot Seed Oil (High this compound Content)

Cell LineCell TypeIC50 (µg/mL)
VEROMonkey Kidney Epithelial (Normal)70.9 - 96.3
FaDuHuman Pharynx Squamous Cell Carcinoma35.3 - 46.1

Data from a study on the cytotoxicity of carrot seed essential oils.[1]

Table 3: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents (for comparison)

CompoundCell LineCell TypeIC50
DoxorubicinMCF-7Human Breast Adenocarcinoma~0.1 µM
DoxorubicinHCT-116Human Colon Carcinoma~0.2 µM
PaclitaxelMCF-7Human Breast Adenocarcinoma~0.01 - 3.5 µM
PaclitaxelHCT-116Human Colon Carcinoma~2.5 - 7.5 nM

Note: These values are compiled from various sources for comparative purposes and were not determined in a head-to-head study with this compound.

Genotoxicity Profile

Direct genotoxicity testing of this compound using standard assays like the Ames test, micronucleus assay, or comet assay has not been reported in the reviewed literature. However, studies on carvacrol, a structurally similar monoterpenoid phenol, provide some insights.

  • In vivo studies: An in vivo study in rats using a combined micronucleus and comet assay showed no genotoxic or oxidative DNA damage from carvacrol.[2][3]

  • In vitro studies: In vitro, carvacrol showed slight genotoxic effects in the micronucleus test only at the highest concentration, which was deemed not biologically relevant.[4] Another study found carvacrol to be mutagenic in the Ames test, particularly with metabolic activation, and to cause DNA damage in Caco-2 cells at high concentrations in a specific comet assay modification.[5]

Apoptosis Induction

Evidence suggests that this compound's cytotoxic effects are mediated through the induction of apoptosis. A study on a Daucus carota oil extract, where this compound is a major component, demonstrated an increase in Annexin V-positive cells and the activation of caspases in acute myeloid leukemia (AML) cell lines.[6][7] Furthermore, studies on other natural compounds, such as β-carotene, have shown the activation of key apoptotic proteins like caspase-3, -8, and -9.[8] While these results are indicative, quantitative data on this compound-induced apoptosis, such as the percentage of apoptotic cells and specific caspase activation levels, are yet to be fully elucidated.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or control vehicle and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using dose-response curve analysis.

Genotoxicity Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.

  • Embedding: Mix cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to allow the migration of fragmented DNA from the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with this compound or a control substance for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_apoptosis Apoptosis Analysis C1 Cell Seeding C2 This compound Treatment C1->C2 C3 MTT Assay C2->C3 C4 IC50 Determination C3->C4 G1 Cell Treatment G2 Comet Assay G1->G2 G3 DNA Damage Analysis G2->G3 A1 Cell Treatment A2 Annexin V/PI Staining A1->A2 A3 Flow Cytometry A2->A3 A4 Quantification of Apoptosis A3->A4 signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt ProCaspases Pro-Caspases pAkt->ProCaspases Inhibition of Apoptosis pERK p-ERK (Inactive) ERK->pERK pERK->ProCaspases Inhibition of Apoptosis Caspases Activated Caspases ProCaspases->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Carotol: A Potential Natural Alternative to Synthetic Pesticides in Organic Farming

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The growing demand for organic produce has intensified the search for effective, natural alternatives to synthetic pesticides. Carotol, a sesquiterpene alcohol and the primary component of carrot seed essential oil, has emerged as a promising candidate due to its demonstrated insecticidal, antifungal, and nematicidal properties in laboratory settings. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by available experimental data, to aid researchers and professionals in evaluating its potential for development as a commercial biopesticide for organic agriculture.

Performance Data: this compound vs. Alternatives

While direct field comparisons of this compound with synthetic pesticides on crop pests are scarce in current literature, in-vitro studies provide valuable insights into its efficacy.

Table 1: Antifungal Activity of this compound and Carrot Seed Essential Oil against Plant-Pathogenic Fungi

PathogenActive CompoundConcentrationMycelial Growth Inhibition (%)Experimental Protocol
Alternaria alternataThis compound150 mg/L65%Poisoned Food Technique[1]
Fusarium moniliformeThis compoundNot SpecifiedStrong Antifungal PotentialPoisoned Food Technique[2]
Bipolaris oryzaeThis compoundNot SpecifiedStrong Antifungal PotentialPoisoned Food Technique[2]
Rhizoctonia solaniThis compoundNot SpecifiedStrong Antifungal PotentialPoisoned Food Technique[2]

Table 2: Insect Repellent Activity of this compound Compared to DEET against Mosquitoes

Mosquito SpeciesActive CompoundConcentration (µg/cm²)Biting Deterrence (PNB¹)Experimental Protocol
Aedes aegyptiThis compound100.9Klun and Debboun (K&D) Bioassay[3][4]
Aedes aegyptiDEET (Control)4.80.85Klun and Debboun (K&D) Bioassay[3][4]
Anopheles quadrimaculatusThis compound100.78Klun and Debboun (K&D) Bioassay[3][4]
Anopheles quadrimaculatusDEET (Control)Not SpecifiedSimilar to this compoundKlun and Debboun (K&D) Bioassay[3][4]

¹Proportion Not Biting

Table 3: Nematicidal Activity of this compound and Carrot Seed Essential Oil against Meloidogyne incognita

CompoundActivityObservationsExperimental Protocol
This compoundEffectiveConcentration and time-dependentIn-vitro egg hatch inhibition and mortality assay[5]
Carrot Seed Essential OilEffectiveConcentration and time-dependentIn-vitro egg hatch inhibition and mortality assay[5]

Comparison with Synthetic Pesticides

Direct comparative field data for this compound against synthetic pesticides on agricultural pests is a significant research gap. However, based on its demonstrated in-vitro efficacy, a qualitative comparison can be drawn.

  • Fungicides: this compound has shown efficacy against Alternaria and Fusarium species[1][2]. In conventional agriculture, leaf blight caused by Alternaria alternata in carrots is managed with fungicides like difenoconazole (B1670550) (an azole) and combination products like trifloxystrobin (B1683241) + tebuconazole (B1682727) (strobilurin + azole)[6]. While these synthetic fungicides can provide high levels of disease control (difenoconazole showed 100% mycelial growth inhibition in one study), they pose risks of resistance development and environmental contamination. This compound, as a natural compound with a likely multi-faceted mode of action, may present a lower risk of resistance.

  • Insecticides: The most comprehensive data for this compound's insect activity is its repellency against mosquitoes, where it performs similarly to the synthetic repellent DEET[3][4]. For agricultural pests, studies have evaluated synthetic insecticides like pyrethroids and neonicotinoids for the control of aphids and other pests in carrot production. While effective, these synthetic options have well-documented negative impacts on non-target organisms, including pollinators. The potential of this compound as a selective, eco-friendly insecticide for crop protection remains largely unexplored in field conditions.

Experimental Protocols

Poisoned Food Technique for Antifungal Assay: This in-vitro method was used to evaluate the antifungal activity of this compound against various plant-pathogenic fungi[1][2].

  • A stock solution of this compound is prepared in a suitable solvent.

  • The stock solution is mixed with a molten Potato Dextrose Agar (B569324) (PDA) medium to achieve the desired final concentration.

  • The PDA medium containing this compound is poured into sterile Petri plates and allowed to solidify.

  • A mycelial disc of the test fungus, taken from the periphery of a young, actively growing culture, is placed at the center of the agar plate.

  • Control plates are prepared using the solvent without this compound.

  • The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.

  • The radial growth of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to the control.

Klun and Debboun (K&D) Bioassay for Mosquito Repellency: This assay quantifies the biting deterrence of a compound against mosquitoes[3][4].

  • A specific area on a volunteer's arm is marked.

  • The test compound (this compound) and a control (e.g., DEET) are applied to the marked areas.

  • The treated arms are exposed to a cage containing a known number of female mosquitoes.

  • The number of mosquitoes that probe or bite the treated and untreated areas is recorded over a specific time period.

  • The Proportion Not Biting (PNB) is calculated to determine the biting deterrence activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound in target pests are not yet fully elucidated. However, based on studies of sesquiterpenes and essential oils, the following general mechanisms are proposed:

Insecticidal Mechanism: The primary mode of action for many essential oil components against insects is neurotoxicity. Some constituents of Apiaceae essential oils have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission[7][8][9][10]. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the insect.

Fungicidal Mechanism: The antifungal activity of this compound and other essential oil components is largely attributed to their ability to disrupt the fungal cell membrane[11][12][13]. This disruption increases membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell death.

G cluster_insect Proposed Insecticidal Mechanism cluster_fungus Proposed Fungicidal Mechanism Carotol_I This compound AChE Acetylcholinesterase (AChE) Carotol_I->AChE Inhibition Acetylcholine Acetylcholine Accumulation AChE->Acetylcholine Prevents breakdown of Nerve Continuous Nerve Impulse Transmission Acetylcholine->Nerve Paralysis Paralysis and Death Nerve->Paralysis Carotol_F This compound Membrane Fungal Cell Membrane Carotol_F->Membrane Disruption Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Death Fungal Cell Death Leakage->Death G cluster_lab Laboratory Phase cluster_dev Development & Formulation cluster_field Field & Greenhouse Trials cluster_reg Regulatory & Commercialization Screening Initial Screening (in vitro assays) Isolation Isolation & Identification of Active Compounds Screening->Isolation MoA Mechanism of Action Studies Isolation->MoA Formulation Formulation Development (e.g., emulsifiable concentrate) MoA->Formulation Tox Toxicology & Safety Assessment Formulation->Tox Efficacy Efficacy Trials (vs. pests & diseases) Tox->Efficacy Phyto Phytotoxicity & Crop Yield Assessment Efficacy->Phyto Comparison Comparison with Synthetic Pesticides Phyto->Comparison Registration Regulatory Approval Comparison->Registration Commercial Commercial Production Registration->Commercial

References

Comparative study of Carotol content in wild vs. cultivated carrot seed oil

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of carotol concentration in the essential oil derived from wild versus cultivated carrot seeds reveals significant variability, with cultivated varieties generally exhibiting higher levels of this key sesquiterpenoid. However, geographical origin and specific cultivars play a crucial role in determining the final chemical profile of the oil.

For researchers and professionals in drug development, understanding the nuances of this compound content is vital, as this compound is a major contributor to the therapeutic and aromatic properties of carrot seed oil. This guide provides a comprehensive comparison based on experimental data, detailing the methodologies used for quantification and visualizing the analytical workflow.

Quantitative Comparison of this compound Content

The concentration of this compound in carrot seed essential oil is subject to considerable variation. Below is a summary of findings from several key studies that highlight the differences between wild (Daucus carota ssp. carota) and cultivated (Daucus carota ssp. sativus) varieties.

Carrot TypeGeographic OriginThis compound Content (%)Other Major Components (%)Reference
Cultivated (D. carota ssp. sativus)Serbia22.0Sabinene (19.6), α-Pinene (13.2)[1][2]
Wild (D. carota ssp. carota)SerbiaNot a major componentSabinene (40.9), α-Pinene (30.1)[1][2]
Cultivated (D. carota ssp. sativus)Turkey66.78Daucene (8.74), (Z,Z)-α-Farnesene (5.86)[3][4]
Wild (D. carota)Morocco48.43Daucol (18.60)[5]
Cultivated (D. carota 'Koral')Poland10.7 (in a commercial oil)Oxygenated sesquiterpenes (collectively high)[6]
Cultivated (D. carota 'Perfekcja')PolandNot specified, but a major component of the high oxygenated sesquiterpenes fractionOxygenated sesquiterpenes (collectively high)[6]

As the data indicates, a study from Serbia provides a direct comparison, showing a significant presence of this compound in the cultivated variety at 22.0%, while it is not a dominant compound in the wild variety from the same region.[1][2] Conversely, research on Turkish cultivated carrots has reported this compound levels as high as 66.78%.[3][4] Interestingly, a study on Moroccan wild carrot seed oil also found a high concentration of this compound at 48.43%, suggesting that wild varieties are not universally low in this compound.[5] This underscores the influence of genetics and environmental factors on the chemical composition of the essential oil.

Experimental Protocols

The methodologies employed in the cited studies for the extraction and analysis of carrot seed essential oil are consistent and follow standard practices in phytochemistry.

Essential Oil Extraction by Hydrodistillation
  • Sample Preparation: Dried seeds of both wild and cultivated carrots are typically crushed or powdered to increase the surface area for efficient oil extraction.

  • Hydrodistillation: The prepared seed material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. This process involves boiling the plant material in water, with the resulting steam carrying the volatile essential oils.

  • Oil Separation: The steam and oil vapor mixture is then condensed. Due to the immiscibility of the essential oil with water, it forms a distinct layer that can be separated and collected.

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in sealed, dark glass vials at a low temperature to prevent degradation.

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) before injection into the GC-MS system.

  • Gas Chromatography (GC): The diluted sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) pushes the vaporized sample through a long, thin capillary column. The different chemical components of the oil travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, thus separating them.

  • Mass Spectrometry (MS): As each component exits the GC column, it enters the mass spectrometer. Here, the molecules are bombarded with electrons, causing them to break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each component.

  • Component Identification and Quantification: The individual components are identified by comparing their mass spectra and retention indices with those of known standards and reference libraries (e.g., NIST, Wiley). The relative percentage of each component, including this compound, is calculated based on the peak area in the gas chromatogram.[1][7]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative study, from sample collection to the final analysis of this compound content.

G cluster_collection 1. Sample Collection cluster_extraction 2. Essential Oil Extraction cluster_analysis 3. Chemical Analysis cluster_comparison 4. Comparative Study wild Wild Carrot Seeds (Daucus carota ssp. carota) hydrodistillation Hydrodistillation wild->hydrodistillation cultivated Cultivated Carrot Seeds (Daucus carota ssp. sativus) cultivated->hydrodistillation gcms GC-MS Analysis hydrodistillation->gcms Essential Oil identification Component Identification (Mass Spectra & Retention Index) gcms->identification quantification Quantification (Peak Area %) identification->quantification data_table Data Tabulation & Comparison quantification->data_table conclusion Conclusion on this compound Content data_table->conclusion

References

Safety Operating Guide

Personal protective equipment for handling Carotol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling and disposal of Carotol, ensuring operational safety and regulatory compliance.

This compound, a primary constituent of carrot seed oil, is a sesquiterpene alcohol with applications in various research fields.[1] Due to its chemical nature, proper personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE) Specifications

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product in use and to conduct a thorough risk assessment before beginning any procedure.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesNitrile gloves offer good resistance to oils and a range of chemicals.[2][3][4]
Thickness: ≥ 15 milA greater thickness provides increased protection against potential splashes and incidental contact.
Inspect gloves for any signs of degradation or puncture before and during use.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of vapors.
For operations with a risk of generating aerosols or in poorly ventilated areas, use a half-mask or full-face respirator with Organic Vapor (OV) cartridges (NIOSH-approved, black color-coded).[5][6][7]OV cartridges are designed to adsorb organic vapors.
If particulates are also present, use a combination OV/P100 cartridge.P100 filters provide 99.97% efficiency against all particulate aerosols.[7][8]
Protective Clothing Laboratory coatTo protect skin and personal clothing from contamination.
Closed-toe shoesTo protect feet from spills.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that a properly functioning chemical fume hood is available.

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Assemble all necessary materials and equipment before starting the experiment.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don safety glasses with side shields or chemical splash goggles.

  • If required by your risk assessment, prepare and fit-test your respirator with organic vapor cartridges.

  • Wash and dry hands thoroughly before donning nitrile gloves. Ensure the gloves are the correct size and have been inspected for any damage.

3. Handling this compound:

  • Perform all manipulations of this compound inside a chemical fume hood to minimize vapor inhalation.

  • Keep all containers of this compound tightly sealed when not in use.

  • Avoid direct contact with skin and eyes.[9]

  • In case of accidental skin contact, immediately wash the affected area with soap and water.[9]

  • In case of accidental eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

4. Post-Handling Procedures:

  • Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Properly remove and dispose of contaminated gloves.

  • Wash hands thoroughly with soap and water after removing gloves.

Operational Plan: Spill Response

In the event of a this compound spill, follow these procedures:

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.

  • Control and Contain:

    • For small spills within a chemical fume hood, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[10]

  • Clean-up:

    • Wearing the appropriate PPE, carefully scoop the absorbent material into a designated, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal:

    • Label the waste container as "Hazardous Waste" with the contents clearly identified.

    • Dispose of the waste according to institutional and local regulations.

Disposal Plan for this compound Waste

This compound and materials contaminated with it are generally considered hazardous waste and should be disposed of accordingly.[11][12] Do not pour this compound down the drain.[12]

1. Waste Collection:

  • Collect liquid this compound waste in a dedicated, properly labeled, and sealed container.

  • Collect solid waste contaminated with this compound (e.g., gloves, absorbent materials) in a separate, sealed, and labeled container.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and list the chemical constituents.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Diagram: this compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Carotol_Handling_Workflow A Preparation & Precaution B Don PPE A->B C Handle this compound in Fume Hood B->C D Spill? C->D E Post-Handling Procedures D->E No H Spill Response Protocol D->H Yes F Doff PPE E->F G Waste Disposal F->G H->C

Caption: Logical workflow for handling this compound safely.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carotol
Reactant of Route 2
Carotol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。